Angiotensin II acetate
Description
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved indications.
Properties
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32044-01-2, 68521-88-0 | |
| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Angiotensin II Acetate in Vascular Smooth Muscle Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the complex molecular mechanisms initiated by Angiotensin II (Ang II) acetate in vascular smooth muscle cells (VSMCs). Angiotensin II, a potent vasoconstrictor, plays a pivotal role in cardiovascular physiology and pathology. Its effects are primarily mediated through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), leading to a cascade of intracellular signaling events that culminate in smooth muscle contraction, growth, and migration. This document provides a comprehensive overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Signaling Pathways
Angiotensin II's mechanism of action in VSMCs is multifaceted, involving the activation of several key signaling pathways. The primary pathways include the Gq/Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), and the RhoA/Rho-kinase (ROCK) pathway, which sensitizes the contractile machinery to calcium. Furthermore, various tyrosine kinases play a crucial modulatory role in Ang II signaling.
The Gq/PLC/Ca²⁺/PKC Signaling Cascade
Upon binding of Angiotensin II to the AT1 receptor, the associated heterotrimeric G-protein, Gq, is activated. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] This leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[4]
-
DAG-Mediated Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream targets, contributing to the sustained phase of smooth muscle contraction and influencing gene expression related to cell growth and proliferation.
References
An In-depth Technical Guide on the Role of Angiotensin II Acetate in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) is the principal bioactive peptide of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular homeostasis. Angiotensin II acetate, a synthetic salt form of the hormone, is an indispensable tool in research, facilitating the elucidation of RAS signaling and the development of therapeutic agents. This guide provides a comprehensive overview of the role of Angiotensin II in the RAS, focusing on its signaling mechanisms through the AT1 and AT2 receptors. It includes detailed experimental protocols for key in vitro and in vivo assays, summarizes quantitative data on receptor binding and physiological effects, and presents visual diagrams of the core signaling pathways to support advanced research and drug development.
Introduction: The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a complex enzymatic cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated when a drop in renal blood flow prompts juxtaglomerular cells in the kidneys to secrete the enzyme renin.[1][2] Renin cleaves the precursor angiotensinogen, produced by the liver, into the biologically inert decapeptide Angiotensin I.[3] Subsequently, Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary vascular endothelial cells, converts Angiotensin I into the potent octapeptide, Angiotensin II.
Angiotensin II is the primary effector molecule of the RAS, exerting a wide array of physiological effects that are fundamental to both normal physiology and the pathophysiology of cardiovascular diseases. For experimental purposes, Angiotensin II is commonly used as its acetate salt to ensure stability and solubility in aqueous solutions. This compound mimics the action of the endogenous peptide, making it a crucial reagent for studying the RAS.
The Role of Angiotensin II and its Receptors
Angiotensin II mediates its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. These two receptor subtypes often mediate opposing actions.
Angiotensin II Type 1 (AT1) Receptor
The AT1 receptor mediates most of the well-known physiological and pathophysiological actions of Angiotensin II. It is widely distributed in tissues including vascular smooth muscle, the heart, kidneys, adrenal glands, and the brain. The primary effects of AT1 receptor activation include:
-
Vasoconstriction: A potent constrictor of arterioles, leading to an immediate increase in blood pressure.
-
Aldosterone Secretion: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.
-
Cellular Growth and Proliferation: Promotes hypertrophy and proliferation of vascular smooth muscle cells and cardiomyocytes, contributing to vascular and cardiac remodeling in conditions like hypertension.
-
Sympathetic Nervous System Activation: Enhances sympathetic outflow, further contributing to increased blood pressure.
Angiotensin II Type 2 (AT2) Receptor
The AT2 receptor is highly expressed in fetal tissues and its expression in adult tissues increases under pathological conditions. Its functions are generally counter-regulatory to those of the AT1 receptor. Key effects of AT2 receptor activation include:
-
Vasodilation: Opposes AT1-mediated vasoconstriction, often through a nitric oxide (NO)-dependent pathway.
-
Anti-proliferative and Anti-fibrotic Effects: Inhibits cell growth and fibrosis, providing a protective role in tissues like the heart and kidneys.
-
Anti-inflammatory Effects: Contributes to the resolution of inflammation.
Signaling Pathways
The distinct physiological outcomes of Angiotensin II action are dictated by the specific intracellular signaling cascades activated by the AT1 and AT2 receptors.
AT1 Receptor Signaling
Upon Angiotensin II binding, the AT1 receptor couples to several heterotrimeric G proteins, including Gq/11, Gi, and G12/13.
-
Gq/11 Pathway: This is the classical pathway for vasoconstriction. Activation of Gq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.
-
G-Protein Independent Signaling: The AT1 receptor can also signal through β-arrestin, leading to the activation of pathways like the MAP kinase (ERK1/2) cascade, which is involved in cell growth and proliferation. Furthermore, AT1 receptor activation can transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), further amplifying growth signals.
AT2 Receptor Signaling
AT2 receptor signaling is less completely understood but is known to counteract AT1 receptor effects. It often involves the activation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate kinases activated by the AT1 receptor. Activation of the AT2 receptor can also stimulate the production of nitric oxide (NO) and cGMP, leading to vasodilation.
Quantitative Data
The following tables summarize key quantitative parameters related to Angiotensin II and its receptors.
Table 1: Angiotensin II Receptor Binding Affinities
| Ligand | Receptor | Species | Cell Line/Tissue | Kd (nM) | Reference |
|---|---|---|---|---|---|
| Angiotensin II | AT1 | Human | HEK-293 | ~0.2-1.0 | |
| Angiotensin II | AT2 | Human | HEK-293 | ~0.1-0.5 | |
| Angiotensin III | AT1 | Human | HEK-293 | High Affinity | |
| Angiotensin III | AT2 | Human | HEK-293 | High Affinity | |
| Losartan | AT1 | Human | Various | - (IC50 ~10-40 nM) |
| PD123319 | AT2 | Human | Various | - (IC50 ~10-30 nM) | |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. IC50 values represent the concentration of a competitor that displaces 50% of the radiolabeled ligand.
Table 2: Functional Potency (EC50) of Angiotensin II
| Physiological Response | Species/Tissue | EC50 (nM) | Reference |
|---|---|---|---|
| Vasoconstriction | Rat Aorta | ~1-10 | |
| Aldosterone Release | Bovine Adrenal Glomerulosa Cells | ~0.1-1 | N/A |
| Intracellular Ca2+ Increase | Human Prostate Stromal Cells | ~1-5 |
| Blood Pressure Increase (in vivo) | Human | Dose-dependent | |
Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Detailed Experimental Protocols
The following protocols are foundational for studying the effects of this compound.
Protocol: In Vivo Blood Pressure Measurement in Rodents
This protocol describes the induction of hypertension in rodents using this compound infusion.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (12-20 weeks old).
-
Surgical Implantation: Anesthetize the animal. Implant an osmotic minipump (e.g., Alzet) subcutaneously for continuous infusion of Angiotensin II. For blood pressure monitoring, implant a telemetric transmitter with its catheter inserted into the abdominal aorta.
-
Drug Preparation: Dissolve this compound in sterile saline (0.9%). Load the solution into the osmotic minipumps. A typical infusion rate to induce hypertension is 400-700 ng/kg/min.
-
Data Acquisition: Allow animals to recover for 5-7 days. Record baseline blood pressure via the telemetry system. Begin the Angiotensin II infusion.
-
Monitoring and Analysis: Continuously monitor blood pressure for the duration of the study (typically 7-14 days). Analyze changes in systolic, diastolic, and mean arterial pressure compared to baseline and vehicle-infused control animals.
Protocol: Ex Vivo Aortic Ring Vasoconstriction Assay
This assay measures the contractile response of isolated arterial segments to Angiotensin II.
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution. Meticulously clean the aorta of adherent connective and fat tissue.
-
Ring Mounting: Cut the aorta into 3 mm rings. Mount each ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with potassium chloride (KCl, e.g., 60-125 mmol/L). After washout, assess endothelium integrity with a vasodilator like acetylcholine.
-
Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the contraction to stabilize between additions (approx. 60 seconds).
-
Data Analysis: Record the force of contraction. Plot the contractile response against the logarithm of the Angiotensin II concentration to generate a dose-response curve and calculate the EC50.
Protocol: Intracellular Calcium Imaging in Cultured Cells
This protocol measures changes in intracellular calcium ([Ca2+]i) in response to Angiotensin II stimulation.
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells, hPCPs, or GEnCs) on glass coverslips and culture until they reach desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Ringer's solution) for 30-60 minutes at room temperature or 37°C.
-
Imaging Setup: Place the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system. Continuously perfuse the cells with buffer.
-
Stimulation and Recording: Obtain a stable baseline fluorescence recording for several minutes. Switch the perfusion to a buffer containing this compound (e.g., 10 nM) and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence ratio (for ratiometric dyes like Fura-2) or intensity (for single-wavelength dyes like Fluo-4) is proportional to the change in [Ca2+]i. Quantify parameters such as peak amplitude and area under the curve.
Conclusion
This compound is a fundamental tool for investigating the complex roles of the Renin-Angiotensin System. As the primary effector peptide, Angiotensin II, acting through its AT1 and AT2 receptors, orchestrates a delicate balance of physiological processes essential for cardiovascular regulation. Dysregulation of this system is a cornerstone of hypertension and other cardiovascular pathologies. A thorough understanding of its signaling pathways, combined with robust quantitative data and standardized experimental protocols, is critical for researchers and drug development professionals aiming to devise new therapeutic strategies targeting the RAS.
References
An In-depth Technical Guide to the Receptor Binding Affinity of Angiotensin II for AT1R and AT2R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding affinity of Angiotensin II (Ang II) for its two primary G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). Understanding the nuanced interactions between Ang II and these receptors is fundamental for research in cardiovascular regulation, renal function, and the development of targeted therapeutics. This document outlines the quantitative binding affinities, the experimental protocols used for their determination, and the distinct signaling pathways initiated by ligand-receptor interaction.
Angiotensin II Binding Affinity Profile: AT1R vs. AT2R
Angiotensin II binds with a similarly high affinity to both AT1 and AT2 receptors, typically in the low nanomolar range.[1][2][3] This high affinity underscores the potent physiological effects mediated by this octapeptide. While affinities can vary slightly based on experimental conditions, tissue source, and specific radioligand used, the data consistently show a strong interaction with both receptor subtypes.
For comparative analysis, quantitative binding data from studies using human embryonic kidney (HEK-293) cells stably transfected with either human AT1R or AT2R are presented below. The use of a consistent cell background allows for a more direct comparison of the intrinsic binding properties of each receptor.
Table 1: Comparative Binding Affinity of Angiotensin II for AT1 and AT2 Receptors
| Ligand | Receptor Subtype | Affinity Constant (Kᵢ) | Cell System | Reference |
| Angiotensin II | Human AT1R | 1.1 ± 0.1 nM | HEK-293 | (Miura et al., 1999) |
| Angiotensin II | Human AT2R | 0.9 ± 0.1 nM | HEK-293 | (Miura et al., 1999) |
-
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, unlabeled Angiotensin II) that will bind to half the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for Angiotensin II receptors is predominantly achieved through competitive radioligand binding assays.[4][5] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor due to its robustness and sensitivity.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Methodology
-
Receptor Source Preparation:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. These cells are ideal due to their high transfection efficiency and low endogenous expression of most receptors.
-
Membrane Preparation: Cultured cells expressing the receptor of interest (AT1R or AT2R) are harvested. The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer, and the total protein concentration is quantified.
-
-
Competitive Binding Incubation:
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at pH 7.4.
-
Reagents: In a 96-well plate, the following are combined:
-
Cell membrane preparation (e.g., 50-120 µg of protein).
-
A fixed concentration of a radiolabeled Ang II analog, typically ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.
-
Increasing concentrations of the unlabeled competing ligand (Angiotensin II acetate).
-
For determining non-specific binding, a saturating concentration of an unlabeled ligand is used in control wells.
-
-
Incubation: The plate is incubated, often with gentle agitation, for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes with bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand and reduce non-specific binding.
-
Counting: The radioactivity retained on the dried filters is measured using a gamma counter.
-
-
Data Analysis:
-
IC₅₀ Determination: The specific binding at each concentration of the unlabeled ligand is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Core Signaling Pathways: AT1R vs. AT2R
While Angiotensin II binds to both receptors with similar affinity, the resulting intracellular signaling cascades and physiological outcomes are markedly different, often opposing.
AT1 Receptor (AT1R) Signaling
The AT1R is responsible for the classical, well-documented effects of Angiotensin II, including vasoconstriction, inflammation, and cellular growth. Its primary signaling mechanism involves coupling to Gq/11 proteins.
Caption: Canonical Gq/11 signaling pathway of the AT1 receptor.
Upon activation by Ang II, the AT1R stimulates Gq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the majority of AT1R-mediated physiological responses.
AT2 Receptor (AT2R) Signaling
The AT2R is generally considered a functional antagonist to the AT1R, mediating effects such as vasodilation, anti-proliferation, and tissue repair. Its signaling is more diverse and less reliant on the canonical PLC pathway. The three major signaling pathways involve the activation of protein phosphatases, the bradykinin-nitric oxide system, and phospholipase A2.
Caption: Major signaling pathways of the AT2 receptor.
-
Protein Phosphatase Activation: AT2R activation stimulates various serine/threonine and tyrosine phosphatases, such as SHP-1 and PP2A. These enzymes can dephosphorylate and inactivate key kinases in pro-growth pathways (like MAP kinases), thereby counteracting AT1R-mediated proliferative signals.
-
Bradykinin/NO/cGMP Pathway: AT2R stimulation can lead to the release of bradykinin, which subsequently activates nitric oxide synthase (NOS) to produce nitric oxide (NO). NO then stimulates guanylate cyclase, increasing cyclic GMP (cGMP) levels and promoting vasodilation.
-
Phospholipase A₂ (PLA₂) Activation: This pathway is associated with the release of arachidonic acid and the regulation of potassium currents.
References
- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Discovery of the Renin-Angiotensin System and Angiotensin II
An In-depth Technical Guide to the Discovery and Synthesis of Angiotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and cellular signaling of Angiotensin II, a pivotal peptide hormone in cardiovascular regulation. The document details the historical milestones leading to its identification, outlines the modern synthetic procedures for producing this compound, and explores its complex signaling pathways.
The journey to understanding Angiotensin II began in 1898 when Robert Tigerstedt and his student Per Bergman discovered that a substance extracted from rabbit kidneys, which they named "renin," had a pressor (blood pressure-increasing) effect when injected into other rabbits.[1][2] It took several decades to unravel the mechanism. In the 1930s, two independent research groups, one led by Irvine Page in the United States and another by Eduardo Braun-Menéndez in Argentina, found that renin was an enzyme.[3][4] They demonstrated that renin acted on a plasma protein to produce the actual pressor agent.[1] This active substance was initially called "angiotonin" or "hypertensin," and in 1958, the two groups agreed on the unified name "angiotensin."
Further research revealed a two-step enzymatic process. Renin cleaves a liver-derived precursor protein, angiotensinogen, to form the inactive decapeptide Angiotensin I. Angiotensin I is then converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is found primarily in the lungs. This cascade, known as the Renin-Angiotensin System (RAS), is a critical regulator of blood pressure and fluid balance.
The octapeptide sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Synthetic Angiotensin II is typically formulated as an acetate salt to improve its stability and solubility for research and clinical use.
Chemical Synthesis of this compound
The synthesis of peptides like Angiotensin II is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach. This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, simplifying the purification process at each step.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual procedure for the synthesis of Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.
Materials:
-
Resin: 2-chlorotrityl chloride resin.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Diisopropylethylamine (DIPEA), Piperidine, Diethyl ether.
-
Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH. (Side-chain protecting groups are in parentheses).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30-60 minutes.
-
Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading capacity) and DIPEA (7.5 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites, add methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then DMF to prepare for the first synthesis cycle.
-
-
Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin extensively with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours to allow the coupling reaction to complete.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (His, Ile, Tyr, Val, Arg, Asp) in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (tBu, Trt, Pbf, OtBu).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Purification and Isolation:
-
Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dissolve the crude peptide pellet in a minimal amount of a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze fractions for purity and collect those containing the desired peptide.
-
Confirm the identity and mass of the purified peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the pure fractions to obtain Angiotensin II as a white powder. The acetate form is obtained by using an acetate-containing mobile phase during HPLC or through a salt exchange process.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of Angiotensin II and its analogues.
Table 1: Representative Synthesis and Purification Data
| Parameter | Value | Method |
|---|---|---|
| Crude Peptide Yield | 75-90% | Gravimetric |
| Purity after Cleavage | >70% | RP-HPLC |
| Purity after Purification | >98% | RP-HPLC |
| Observed Mass [M+H]⁺ | 1046.5 Da | ESI-MS |
| Theoretical Mass | 1046.19 Da | - |
Table 2: Receptor Binding Affinities of Angiotensin II Analogues This table presents data on the importance of specific amino acid residues for receptor binding, as determined by substituting each residue with Glycine (Gly).
| Peptide Analogue | AT1 Receptor Affinity (Kᵢ, µM) | AT2 Receptor Affinity (Kᵢ, nM) |
| Angiotensin II | 0.0018 | 0.25 |
| [Gly¹]Ang II | 0.015 | 0.44 |
| [Gly²]Ang II | > 10 | 23 |
| [Gly³]Ang II | 0.0031 | 0.58 |
| [Gly⁴]Ang II | 0.086 | 0.61 |
| [Gly⁵]Ang II | 0.0039 | 0.32 |
| [Gly⁶]Ang II | 0.025 | 0.28 |
| [Gly⁷]Ang II | 0.0017 | 0.22 |
| [Gly⁸]Ang II | > 10 | 0.56 |
| Data adapted from a study on Angiotensin II analogues. The results show that Arg² and Phe⁸ are critical for AT1 receptor binding, while only Arg² is crucial for high-affinity AT2 binding. |
Angiotensin II Signaling Pathways
Angiotensin II exerts its diverse physiological effects by binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT₁) and Type 2 (AT₂) receptors. These two receptors often mediate opposing actions.
AT₁ Receptor Signaling
The AT₁ receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone release, inflammation, and cellular growth. Its signaling is complex and involves multiple downstream pathways:
-
Gq/₁₁ Pathway: Upon Angiotensin II binding, the AT₁ receptor activates the Gq/₁₁ protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ and Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
DAG and PKC Activation: DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, leading to cellular responses like smooth muscle contraction and gene expression.
-
MAPK Activation: AT₁ receptor activation also stimulates Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2, JNK, and p38-MAPK, which are critical for cell growth, hypertrophy, and inflammation.
-
ROS Generation: The AT₁ receptor can activate NADPH oxidase (NOX), leading to the production of Reactive Oxygen Species (ROS), which act as second messengers in various pathological processes.
AT₂ Receptor Signaling
The AT₂ receptor is highly expressed in fetal tissues and its expression decreases after birth, but it can be re-expressed under pathological conditions. The signaling from the AT₂ receptor generally counteracts the effects of the AT₁ receptor. Its activation is associated with:
-
Vasodilation (often via nitric oxide and cGMP pathways)
-
Anti-proliferative effects
-
Anti-inflammatory and anti-fibrotic actions
-
Apoptosis
The exact signaling mechanisms of the AT₂ receptor are less defined than those of the AT₁ receptor but are known to involve protein phosphatases that can dephosphorylate and inactivate components of the MAPK pathway stimulated by the AT₁ receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 3. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Physiological Impact of In Vivo Angiotensin II Acetate Infusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Angiotensin II (Ang II) acetate infusion in vivo. Angiotensin II, a pivotal octapeptide hormone in the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] Its in vivo administration is a widely utilized experimental model to study hypertension, cardiovascular remodeling, and renal dysfunction.[3][4] This document details the systemic and organ-specific effects of Ang II infusion, provides standardized experimental protocols, and elucidates the underlying signaling pathways.
Core Physiological Effects of Angiotensin II Infusion
Continuous in vivo infusion of Angiotensin II elicits a multi-faceted physiological response, primarily mediated by its interaction with the Angiotensin II type 1 (AT1) receptor.[4] These effects are dose-dependent and can be categorized into cardiovascular, renal, and endocrine responses.
Cardiovascular Effects
Angiotensin II is a potent vasoconstrictor, leading to a rapid and sustained increase in systemic blood pressure. This pressor effect is a hallmark of Ang II infusion and is central to its use in hypertension models. Chronic infusion can lead to cardiovascular remodeling, including cardiac hypertrophy and fibrosis.
Table 1: Cardiovascular Effects of Angiotensin II Infusion
| Parameter | Species | Ang II Dose | Duration | Observation | Citation |
| Mean Arterial Pressure (MAP) | Mice | 1000 ng/kg/min | 28 days | Sustained elevation to ~160 mmHg. | |
| Mean Arterial Pressure (MAP) | Rats | 25 ng/kg/min | 14 days | Uncontrolled kidneys averaged ~170 mmHg. | |
| Mean Arterial Pressure (MAP) | Sheep | 2 µg/h | 7 days | Gradual increase from 82 ± 3 to 96 ± 5 mmHg. | |
| Total Peripheral Conductance | Sheep | 2 µg/h | 7 days | Decreased from 44.6 ± 6.4 to 38.2 ± 6.7 ml·min−1·mmHg−1. | |
| Heart Rate | Mice | Not specified | Not specified | No significant effect observed. |
Renal Effects
Angiotensin II exerts complex and significant effects on the kidneys. It plays a critical role in regulating renal blood flow, glomerular filtration rate (GFR), and tubular reabsorption of sodium. Systemic infusion typically leads to a dose-dependent decrease in renal blood flow (RBF) and GFR due to vasoconstriction of both afferent and efferent arterioles. However, some studies have shown a differential effect, with cortical vasoconstriction and medullary vasodilation. Ang II also directly stimulates sodium reabsorption in the proximal tubules.
Table 2: Renal Effects of Angiotensin II Infusion
| Parameter | Species | Ang II Dose | Duration | Observation | Citation |
| Renal Blood Flow (RBF) | Rats | 30 ng/kg/min (i.v.) | Acute | Decreased by 27 ± 2%. | |
| Medullary Blood Flow (MBF) | Rats | 30 ng/kg/min (i.v.) | Acute | Increased by 12 ± 2%. | |
| Albuminuria | Rats | 25 ng/kg/min | 14 days | 2.4-fold increase. | |
| Renal Cortical Superoxide Production | Rats | 25 ng/kg/min | 14 days | 37% increase. | |
| Renal Outer Medullary Superoxide Production | Rats | 25 ng/kg/min | 14 days | 27% increase. |
Endocrine Effects
A primary endocrine effect of Angiotensin II is the stimulation of aldosterone secretion from the adrenal cortex. Aldosterone, a mineralocorticoid, acts on the kidneys to increase sodium and water reabsorption, further contributing to the rise in blood pressure.
Table 3: Endocrine Effects of Angiotensin II Infusion
| Parameter | Species | Ang II Dose | Duration | Observation | Citation |
| Aldosterone Release | Rat | 0.72 ng/min | Acute | Induced aldosterone release at physiologic doses. | |
| Plasma Aldosterone | Human | 1-20 ng/kg/min | Not specified | Increased plasma aldosterone levels. |
Experimental Protocols for In Vivo Angiotensin II Infusion
The most common method for chronic in vivo Angiotensin II infusion in animal models is the use of implantable osmotic pumps. This technique allows for continuous and controlled delivery of the peptide over a defined period.
Protocol: Subcutaneous Osmotic Pump Implantation for Angiotensin II Infusion in Mice
This protocol is adapted from established methods for inducing hypertension and aortic aneurysms in mice.
1. Materials and Preparation:
- Angiotensin II acetate (lyophilized powder)
- Sterile 0.9% saline
- Osmotic pumps (e.g., Alzet) with appropriate flow rate and duration
- Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
- Anesthetic (e.g., isoflurane)
- Analgesic
- Heating pad
2. Angiotensin II Solution Preparation and Pump Filling:
- Calculate the total amount of Angiotensin II required based on the desired dose (e.g., 1000 ng/kg/min), the mean body weight of the mice, the pump flow rate, and the infusion duration.
- Dissolve the lyophilized Angiotensin II in sterile saline to the calculated concentration.
- Fill the osmotic pumps with the Angiotensin II solution according to the manufacturer's instructions. Ensure no air bubbles are trapped.
- Prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer.
3. Surgical Procedure:
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Shave the fur from the dorsal region between the scapulae.
- Administer a pre-operative analgesic.
- Create a small mid-scapular incision in the skin.
- Using a hemostat, create a subcutaneous pocket extending caudally from the incision.
- Insert the filled and primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
- Close the incision with wound clips or sutures.
- Monitor the animal on a heating pad until it recovers from anesthesia.
4. Post-Operative Care and Monitoring:
- Provide post-operative analgesia as required.
- Monitor the animals daily for signs of distress, infection, or pump extrusion.
- Measure physiological parameters such as blood pressure at regular intervals using appropriate techniques (e.g., tail-cuff plethysmography).
Below is a diagram illustrating the general workflow for an in vivo Angiotensin II infusion experiment.
Signaling Pathways of Angiotensin II
Angiotensin II mediates its diverse physiological effects by activating intracellular signaling cascades upon binding to its receptors, primarily the AT1 receptor. The AT1 receptor is a G-protein coupled receptor (GPCR).
Canonical Gq/11 Pathway
The predominant signaling pathway activated by the AT1 receptor involves coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the acute effects of Ang II, such as smooth muscle contraction and aldosterone secretion.
Transactivation of Receptor Tyrosine Kinases
Angiotensin II can also induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This process often involves the activation of Src family kinases and the generation of reactive oxygen species (ROS), leading to the activation of growth-promoting pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).
Other Signaling Pathways
Ang II signaling is complex and involves numerous other pathways, including:
-
Rho/Rho-kinase pathway: Important for vasoconstriction and vascular remodeling.
-
JAK/STAT pathway: Involved in inflammatory and hypertrophic responses.
-
G protein-independent signaling via β-arrestin.
-
Generation of Reactive Oxygen Species (ROS): Primarily through the activation of NADPH oxidase (Nox) enzymes, contributing to oxidative stress and endothelial dysfunction.
The following diagram illustrates the major signaling pathways activated by Angiotensin II through the AT1 receptor.
References
- 1. Angiotensin II: a new therapeutic option for vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 4. journals.physiology.org [journals.physiology.org]
Angiotensin II acetate signaling pathways in cardiomyocytes
An In-depth Technical Guide to Angiotensin II Acetate Signaling in Cardiomyocytes
Introduction
Angiotensin II (Ang II), the primary effector peptide of the renin-angiotensin system (RAS), is a crucial regulator of cardiovascular homeostasis. In the heart, Ang II interacts with specific G protein-coupled receptors (GPCRs) on cardiomyocytes to initiate a complex network of intracellular signaling pathways. These pathways govern fundamental cellular processes, including cell growth, apoptosis, contractility, and gene expression. Dysregulation of Ang II signaling is a key contributor to the pathogenesis of cardiovascular diseases such as cardiac hypertrophy and heart failure.[1][2][3] This technical guide provides a detailed exploration of the core Ang II signaling cascades in cardiomyocytes, focusing on the distinct roles of its two major receptor subtypes, the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).
Core Signaling Pathways
Ang II exerts its effects on cardiomyocytes primarily through the AT1 and AT2 receptors, which are known to trigger opposing physiological outcomes.[1][4]
Angiotensin II Type 1 Receptor (AT1R) Signaling
The AT1R is the predominant receptor subtype in the adult heart and mediates most of the well-characterized effects of Ang II, including vasoconstriction and cellular growth. Its activation is strongly linked to the development of cardiac hypertrophy. The signaling cascade initiated by AT1R is multifaceted, involving both G protein-dependent and independent mechanisms.
Gq/11-Protein Dependent Pathway:
The canonical AT1R signaling pathway operates through its coupling to the heterotrimeric G protein, Gq/11.
-
Phospholipase C (PLC) Activation: Upon Ang II binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation in intracellular Ca2+ activates calcium-dependent enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC). Activated PKC isoforms (particularly conventional and novel PKCs) phosphorylate a multitude of downstream targets.
Downstream Kinase Cascades:
The activation of PLC, PKC, and CaMKII converges on several downstream kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.
-
ERK Pathway: The Ras/Raf/MEK/ERK cascade is a key driver of protein synthesis and cellular growth, leading to hypertrophy.
-
JNK and p38 Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often referred to as stress-activated protein kinases. Their activation is associated with both hypertrophic and apoptotic responses, particularly in the context of pathological cardiac remodeling.
Other AT1R-Mediated Pathways:
-
Reactive Oxygen Species (ROS) Production: AT1R activation stimulates NADPH oxidase (NOX) enzymes, leading to the production of ROS. ROS act as signaling molecules that can further amplify MAPK and other hypertrophic pathways.
-
JAK/STAT Pathway: Ang II can also activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is involved in the transcriptional regulation of genes related to inflammation and cell growth.
Angiotensin II Type 2 Receptor (AT2R) Signaling
The AT2R is highly expressed in fetal tissues, and its expression decreases after birth. However, it is re-expressed in the adult heart under pathological conditions. The AT2R generally counteracts the actions of the AT1R, producing anti-hypertrophic, anti-fibrotic, and pro-apoptotic effects.
-
Phosphatase Activation: A primary mechanism of AT2R signaling is the activation of protein phosphatases, such as SH2 domain-containing tyrosine phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A). These phosphatases can dephosphorylate and inactivate kinases in the MAPK pathways, thereby antagonizing AT1R-mediated growth signals.
-
Bradykinin/Nitric Oxide/cGMP Pathway: AT2R activation can stimulate the production of bradykinin and nitric oxide (NO), leading to an increase in cyclic guanosine monophosphate (cGMP). This pathway promotes vasodilation and has anti-proliferative effects, opposing the actions of AT1R.
-
PLZF-PI3K Pathway: A novel signaling mechanism involves the AT2R binding to the transcription factor promyelocytic zinc finger protein (PLZF). Upon Ang II stimulation, PLZF translocates to the nucleus, where it activates the p85α PI3K gene, leading to subsequent protein synthesis.
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating Ang II signaling in cardiomyocytes.
Table 1: Angiotensin II-Induced Protein Kinase Activation
| Kinase | Cell Type | Ang II Concentration | Fold Increase vs. Control | Reference |
| ERK1/2 | Neonatal Rat Cardiomyocytes | 100 nM | ~2-4 fold | |
| p38 MAPK | Neonatal Rat Cardiomyocytes | 1 µM | Significant increase | |
| JNK | Normotensive Mouse Heart | Infusion | Strong stimulation | |
| Stat5 | Neonatal Rat Ventricular Myocytes | 100 nM | 1.5-10 fold (binding) | |
| PKC (various isoforms) | Rat Cardiac Myocytes | 25 mmol/l glucose (induces Ang II) | Translocation to membrane |
Table 2: Effects of Angiotensin II on Cellular and Molecular Readouts
| Parameter | Cell Type / Model | Ang II Concentration / Dose | Observed Effect | Reference |
| Protein Synthesis ([3H]leucine incorporation) | H9C2 cells (AT2 transfected) | 100 nM | Significant increase | |
| Apoptosis (TUNEL assay) | Neonatal Rat Cardiomyocytes | 10 nM | ~3-fold increase | |
| Intracellular Ca2+ | Neonatal Rat Cardiomyocytes | 1-200 nM | Dose-dependent increase | |
| ACE2 mRNA | Neonatal Rat Cardiac Myocytes | 100 nM | Significant reduction | |
| AT1 Receptor Expression | H9c2 Cardiomyoblasts | 100 nM | Significant enhancement |
Experimental Protocols
Detailed methodologies are critical for the accurate study of Ang II signaling. Below are foundational protocols for key experiments.
Protocol: Western Blotting for MAPK Phosphorylation
This protocol is used to detect the activation of kinases like ERK, p38, and JNK by measuring their phosphorylation state.
-
Cell Culture and Treatment: Plate neonatal rat ventricular myocytes or H9c2 cells. Grow to 80-90% confluency. Serum-starve cells for 24 hours to reduce basal kinase activity. Treat cells with this compound (e.g., 100 nM - 1 µM) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% or 12% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the kinase.
Protocol: Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to Ang II stimulation.
-
Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips coated with laminin to promote attachment.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution) for a specified time (e.g., 30-45 minutes) at room temperature or 37°C.
-
De-esterification: Wash the cells with fresh buffer and allow 30 minutes for the AM ester groups on the dye to be cleaved by intracellular esterases, trapping the active dye inside the cells.
-
Imaging Setup: Mount the dish on the stage of a fluorescence microscope (confocal or epifluorescence) equipped with a camera and appropriate excitation/emission filters.
-
Baseline Recording: Acquire a stable baseline fluorescence signal from a region of interest within a cardiomyocyte for several minutes.
-
Stimulation: Perfuse the cells with a solution containing this compound (e.g., 100 nM).
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of Ang II. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the ratio of the emitted fluorescence. For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity (F) relative to the baseline fluorescence (F0), expressed as F/F0.
-
Analysis: Analyze the change in fluorescence ratio or intensity over time to characterize the calcium transient, including its peak amplitude and duration.
References
- 1. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Angiotensin II Acetate-Induced Protein Synthesis In Vitro: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) is a multifaceted peptide hormone central to the regulation of blood pressure and cardiovascular homeostasis. Beyond its well-documented vasoconstrictive properties, Ang II is a potent modulator of cellular growth, primarily inducing a hypertrophic response characterized by an increase in cell size and protein content, rather than cell number. This process is fundamentally driven by an enhanced rate of protein synthesis. Understanding the intracellular signaling cascades and molecular events that govern Ang II-induced protein synthesis in vitro is critical for elucidating the pathophysiology of conditions like cardiac hypertrophy and vascular remodeling, and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the core signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data from key studies.
Core Signaling Pathways in Angiotensin II-Induced Protein Synthesis
Angiotensin II initiates its effects by binding to two main G protein-coupled receptors: Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). The majority of the hypertrophic and protein synthesis-related effects are mediated through the AT1R. Upon ligand binding, AT1R activates a complex network of intracellular signaling pathways that converge on the machinery of protein translation.
The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) branch, is a critical transducer of Ang II-induced growth signals.[1][2] Activation of this pathway is a pivotal event linking AT1R stimulation to the nuclear and cytosolic components that regulate protein synthesis. The binding of Ang II to AT1R triggers a cascade that can be both G-protein dependent and β-arrestin-mediated, leading to the phosphorylation and activation of ERK1/2.[3] Activated ERK1/2 then phosphorylates numerous downstream targets involved in gene transcription and protein synthesis. Inhibition of the ERK kinase, MEK, has been shown to abrogate Ang II-induced protein and DNA synthesis.[4]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another cornerstone of Ang II-induced protein synthesis. This cascade is a central regulator of cell growth, survival, and metabolism. Activation of AT1R by Ang II stimulates PI3K, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). Akt then phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a key kinase that exists in two complexes, mTORC1 and mTORC2.[5] mTORC1, in particular, is a master regulator of protein synthesis. It phosphorylates downstream effectors such as p70S6 Kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the enhancement of ribosome biogenesis and translation initiation. The use of inhibitors like rapamycin (for mTOR) and wortmannin (for PI3K) has confirmed the critical role of this pathway in Ang II-mediated cellular hypertrophy.
The AT2 Receptor-Mediated Pathway
While the AT1R is the primary mediator of hypertrophy, the AT2R can also contribute to protein synthesis, particularly in cardiomyocytes. A novel signaling mechanism has been described where Ang II stimulation of the AT2R leads to the binding and translocation of the transcription factor Promyelocytic Zinc Finger protein (PLZF). Nuclear PLZF then activates the gene for the p85α subunit of PI3K, enhancing downstream signaling through p70S6K and promoting protein synthesis. This pathway highlights the complexity of Ang II signaling and suggests that the balance between AT1R and AT2R expression can fine-tune the cellular growth response.
Quantitative Data on Angiotensin II-Induced Protein Synthesis
Numerous in vitro studies have quantified the hypertrophic effects of Angiotensin II across various cell types. The data consistently demonstrate a significant, dose-dependent increase in protein synthesis upon Ang II stimulation, an effect that is blockable by specific receptor antagonists and pathway inhibitors.
| Cell Type | Ang II Concentration | % Increase in Protein Synthesis (vs. Control) | Key Inhibitors and Their Effects | Reference |
| Rat Aortic Smooth Muscle Cells | 100 nM | 80% | [Sar1, Ile8]Ang II (antagonist) inhibited the response. | |
| Rat Aortic Rings | 1 µM | 35% | Losartan (AT1R antagonist) abolished the response. | |
| Human Aortic & Resistance Artery SMCs | 10⁻¹² - 10⁻⁶ M (Dose-dependent) | ~162% - 175% (Emax) | Losartan (AT1R antagonist) and PD98059 (MEK inhibitor) blocked the response. | |
| Rat Aorta (in vivo model) | 400 ng/kg/min | 72% | Irbesartan (AT1R antagonist), PD98059 (MEK inhibitor), and Rapamycin (mTOR inhibitor) reduced the response. | |
| Rat Small Mesenteric Arteries (in vivo) | 400 ng/kg/min | 80% | Irbesartan and Rapamycin significantly reduced the response. | |
| AT2-transfected H9C2 Cardiomyocytes | Not specified | 35% - 43% | PD123319 (AT2R antagonist), genistein, and wortmannin inhibited the increase. | |
| Embryonic Chick Myocytes | Not specified | 32.2% | [Sar1,Ile8]ANG II (antagonist) inhibited the effect. |
Experimental Protocols
Accurate assessment of Ang II-induced protein synthesis and the underlying signaling pathways requires robust and standardized experimental protocols.
General Cell Culture and Treatment
-
Cell Lines: Primary vascular smooth muscle cells (VSMCs) from rat or human aorta, cardiomyocytes (e.g., H9C2), or glomerular mesangial cells are commonly used.
-
Culture Conditions: Cells are typically grown to 70-80% confluence in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Quiescence: To minimize basal protein synthesis and synchronize cells, cultures are serum-starved for 24-48 hours prior to experimentation.
-
Treatment: Angiotensin II acetate is reconstituted in a suitable vehicle (e.g., sterile water or PBS) and added to the serum-free media at desired final concentrations (typically ranging from 1 nM to 1 µM). For inhibitor studies, cells are pre-incubated with the inhibitor (e.g., Losartan, PD98059, Rapamycin) for 30-60 minutes before the addition of Ang II.
Measurement of Protein Synthesis via Radiolabeled Amino Acid Incorporation
This is the gold standard method for quantifying de novo protein synthesis.
-
Labeling: Following Ang II treatment for a specified duration (e.g., 24 hours), a radiolabeled amino acid, typically [³H]leucine or [³⁵S]methionine, is added to the culture medium for the final 2-4 hours of incubation.
-
Cell Lysis: The medium is removed, and the cell monolayer is washed with ice-cold PBS to remove unincorporated radiolabel.
-
Protein Precipitation: Ice-cold trichloroacetic acid (TCA), typically at a final concentration of 5-10%, is added to the cells to precipitate proteins and macromolecules. The plates are incubated on ice for at least 30 minutes.
-
Washing: The acid-insoluble precipitate is washed multiple times with ethanol or ethanol/ether to remove lipids and any remaining unincorporated label.
-
Solubilization: The final protein pellet is solubilized in a lysis buffer, often containing NaOH or SDS.
-
Quantification: An aliquot of the solubilized protein is transferred to a scintillation vial with scintillation cocktail, and the radioactivity (counts per minute, CPM) is measured using a scintillation counter. Another aliquot is used to determine the total protein concentration (e.g., via BCA assay) to normalize the CPM data.
Western Blotting for Signaling Pathway Analysis
Western blotting is essential for determining the activation state (i.e., phosphorylation) of key kinases in the signaling cascades.
-
Protein Extraction: Following short-term Ang II stimulation (typically 5-30 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Stripping and Reprobing: The membrane is often stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading and to allow for the calculation of the phospho/total protein ratio.
Conclusion
This compound is a powerful inducer of in vitro protein synthesis, a key cellular event underlying the hypertrophic remodeling seen in various cardiovascular pathologies. The stimulation of the AT1 receptor robustly activates the canonical MAPK/ERK and PI3K/Akt/mTOR signaling pathways, which act in concert to enhance the machinery of protein translation. The experimental protocols and quantitative data summarized in this guide provide a framework for researchers to investigate these mechanisms further. A thorough understanding of these pathways is paramount for identifying and validating novel therapeutic targets aimed at mitigating the detrimental effects of pathological hypertrophy in cardiovascular disease.
References
- 1. Central role of the MAPK pathway in ang II-mediated DNA synthesis and migration in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Lessons from in vitro studies and a related intracellular angiotensin II transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulates DNA and protein synthesis in vascular smooth muscle cells from human arteries: role of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease [mdpi.com]
The Effects of Angiotensin II Acetate on Aldosterone Secretion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the mechanisms by which Angiotensin II (Ang II) acetate, a synthetic form of the endogenous peptide, stimulates aldosterone secretion from the adrenal cortex. It details the underlying signaling cascades, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction: Angiotensin II and the Renin-Angiotensin-Aldosterone System (RAAS)
Angiotensin II (Ang II) is the primary effector hormone of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, and fluid and electrolyte balance.[1] It is an octapeptide produced from its precursor, angiotensin I, by the action of Angiotensin-Converting Enzyme (ACE).[1] Ang II exerts its physiological effects, including vasoconstriction and the stimulation of aldosterone release, by binding to specific cell surface receptors.[1][2] Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, acts on the kidneys to promote sodium and water retention, thereby increasing blood volume and pressure.[3]
In research and clinical settings, Angiotensin II acetate is the synthetic, stable form of the hormone used to study these effects. This guide focuses specifically on the intricate cellular and molecular mechanisms governing Ang II's potent stimulation of aldosterone secretion.
Core Mechanism: AT1 Receptor Signaling in Adrenal Glomerulosa Cells
The actions of Ang II on aldosterone production are mediated primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) located on the surface of adrenal zona glomerulosa cells. The binding of Ang II acetate to the AT1R initiates a complex network of intracellular signaling events that can be broadly divided into two major pathways, which ultimately converge to drive aldosterone synthesis.
Gq/11 Protein-Dependent Pathway
This is considered the classical signaling cascade for Ang II-induced aldosterone secretion:
-
G Protein Activation: Upon Ang II binding, the AT1R activates the heterotrimeric G protein Gq/11.
-
PLC Activation and Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient, sharp increase in intracellular Ca2+ is a critical activation signal.
-
Downstream Kinase Activation:
-
The rise in intracellular Ca2+ leads to the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs), such as CaMKII.
-
DAG, in conjunction with Ca2+, activates isoforms of Protein Kinase C (PKC).
-
β-Arrestin-Dependent Pathway
In addition to G protein coupling, the AT1R can signal through a G protein-independent pathway involving β-arrestins:
-
Receptor Phosphorylation: After Ang II binding, the AT1R is phosphorylated by GPCR kinases (GRKs).
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin 1 and β-arrestin 2 to the receptor.
-
MAPK Activation: The β-arrestin complex acts as a scaffold, leading to the sustained activation of the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK).
Convergence on Steroidogenic Machinery
Both the Gq/11 and β-arrestin pathways converge on two critical points to increase aldosterone output:
-
Early Pathway (Cholesterol Transport): Acute stimulation involves the activation of the Steroidogenic Acute Regulatory (StAR) protein . StAR facilitates the rate-limiting step in all steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion occurs.
-
Late Pathway (Enzyme Synthesis): Chronic stimulation involves increasing the transcriptional expression of genes encoding key steroidogenic enzymes, most importantly CYP11B2 (Aldosterone Synthase) . This enzyme catalyzes the final, unique steps in aldosterone biosynthesis. The activated CaMK and PKC pathways, along with transcription factors induced by Ang II, drive the expression of CYP11B2.
The following diagram illustrates this comprehensive signaling network.
Caption: Ang II signaling cascade in adrenal glomerulosa cells.
Quantitative Data on Angiotensin II Effects
The secretory response of aldosterone to Ang II is dependent on dose, time, and the physiological context (e.g., sodium and potassium levels).
Table 1: Dose-Response of Plasma Aldosterone to Angiotensin II Infusion
| Species | Subject Group | Ang II Infusion Rate (ng/kg/min) | Plasma Aldosterone Response | Reference |
| Dog | Normotensive (40 mEq Na+/day) | 5 | ~2x Control (acute) | |
| 15 | ~6x Control (acute) | |||
| 23 | ~9x Control (acute) | |||
| Human | Normotensive | 1.0 | Significant increase (4.2 ± 0.6 ng/dL) | |
| Human | Essential Hypertension | 0.3 | Significant increase | |
| 1.0 | Significant increase (19 ± 3 ng/dL) | |||
| Human | Normotensive (High K+ intake) | 3.0 | Significant increase | |
| 10.0 | Significant increase |
Table 2: Time-Course of Aldosterone Response to Continuous Angiotensin II Infusion
| Species | Ang II Infusion Rate (ng/kg/min) | Time Point | Plasma Aldosterone Response (vs. Control) | Reference |
| Dog | 5 | 2-8 hours (Acute) | ~2x | |
| 5 | > 24 hours (Chronic) | ~1x (no significant elevation) | ||
| Dog | 15 | 2-8 hours (Acute) | ~6x | |
| 15 | > 24 hours (Chronic) | ~1.7x | ||
| Dog | 23 | 2-8 hours (Acute) | ~9x | |
| 23 | > 24 hours (Chronic) | ~3x |
Note: The acute response to Ang II is often markedly attenuated after 24 hours, though a sustained elevation can persist at higher infusion rates.
Table 3: Effect of Pathway Inhibitors on Angiotensin II-Stimulated Aldosterone Production
| Cell Line | Inhibitor | Target | Effect on Ang II Stimulation | Reference |
| H295R | Losartan | AT1 Receptor | Inhibition of CYP11B2 transcription | |
| H295R | GFX (GF109203X) | Protein Kinase C (PKC) | Decreased CYP11B2 transcription | |
| H295R | KN93 | CaMKII | Inhibition of aldosterone production (IC50 ~0.9 µM) | |
| H295R | SRC-I | Src Tyrosine Kinase | Decreased CYP11B2 transcription | |
| H295R | Cyclosporine A / Tacrolimus | Calcineurin (Ca2+ pathway) | Inhibition of CYP11B2 mRNA elevation |
Experimental Protocols
Investigating the effects of Ang II on aldosterone secretion involves a range of in vitro and in vivo methodologies.
In Vitro Studies using Adrenocortical Cells
The human H295R adrenocortical cell line is a widely used model as it expresses all the necessary enzymes for aldosterone synthesis and responds to Ang II.
Protocol for Measuring Aldosterone Secretion:
-
Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12 with serum) in multi-well plates until they reach a desired confluency.
-
Serum Starvation: Prior to stimulation, cells are typically switched to a serum-free medium for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment (Optional): To investigate signaling pathways, cells are pre-incubated with specific inhibitors (e.g., KN93 for CaMKII) for a defined period (e.g., 30-60 minutes).
-
Stimulation: The medium is replaced with fresh serum-free medium containing this compound at various concentrations (e.g., 0.1 nM to 1 µM). Control wells receive vehicle only.
-
Incubation: Cells are incubated for a specified time (e.g., 24 hours for aldosterone accumulation).
-
Sample Collection: At the end of the incubation, the supernatant (cell culture medium) is collected.
-
Aldosterone Quantification: The concentration of aldosterone in the supernatant is measured using methods like Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
Angiotensin II Acetate and Endothelial Cell Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between Angiotensin II (Ang II) acetate and endothelial cell proliferation. Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), plays a pivotal role in vascular homeostasis and pathology.[1] Its influence on endothelial cells, the gatekeepers of vascular health, is of paramount interest in the development of therapies for cardiovascular diseases. This document details the signaling pathways, experimental methodologies, and quantitative data from key studies in this field.
Core Signaling Pathways in Ang II-Mediated Endothelial Cell Proliferation
Angiotensin II exerts its effects on endothelial cells primarily through two G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).[2][3][4] The balance of signaling through these two receptors often dictates the ultimate cellular response, with AT1R predominantly mediating proliferative and pro-inflammatory effects, while AT2R activation can counteract these actions.[5]
AT1 Receptor Signaling
Activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular events that can promote endothelial cell proliferation and dysfunction. This pathway is central to the pathological effects of Ang II in the vasculature.
A key mechanism involves the activation of various heterotrimeric G proteins, particularly Gαq/11 and Gα12/13. This leads to the activation of downstream effectors including:
-
Phospholipase C (PLC): Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
RhoA/Rho Kinase (ROCK) Pathway: The Gα12/13 proteins activate the small GTPase RhoA, which in turn activates ROCK. This pathway is implicated in cytoskeletal rearrangements and cell migration.
-
Mitogen-Activated Protein Kinases (MAPKs): Ang II stimulation leads to the phosphorylation and activation of MAPKs, including extracellular signal-regulated kinase (ERK), which are crucial for cell proliferation.
-
Reactive Oxygen Species (ROS) Production: Ang II binding to AT1R can activate NADPH oxidase (Nox), leading to the production of ROS such as superoxide. This oxidative stress contributes to endothelial dysfunction and inflammation.
Furthermore, Ang II can transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which then contributes to the activation of pro-proliferative signaling pathways.
// Nodes AngII [label="Angiotensin II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11, Gα12/13", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA_ROCK [label="RhoA/ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR [label="EGFR\n(transactivation)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK (ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Edges AngII -> AT1R [color="#202124"]; AT1R -> G_protein [label="activates", color="#202124"]; G_protein -> PLC [color="#202124"]; G_protein -> RhoA_ROCK [color="#202124"]; AT1R -> NADPH_Oxidase [label="activates", color="#202124"]; AT1R -> EGFR [label="transactivates", style=dashed, color="#202124"]; PLC -> IP3_DAG [color="#202124"]; IP3_DAG -> PKC [label="DAG activates", color="#202124"]; IP3_DAG -> Ca_release [label="IP3 triggers", color="#202124"]; RhoA_ROCK -> Proliferation [label="promotes", color="#202124"]; NADPH_Oxidase -> ROS [color="#202124"]; EGFR -> MAPK [color="#202124"]; PKC -> MAPK [color="#202124"]; MAPK -> Proliferation [label="promotes", color="#202124"]; ROS -> Proliferation [label="contributes to", style=dashed, color="#202124"]; }
Ang II/AT1R Signaling Pathway.
AT2 Receptor Signaling
In contrast to the AT1 receptor, the AT2 receptor often mediates anti-proliferative and protective effects in endothelial cells. Stimulation of the AT2 receptor can inhibit vascular endothelial growth factor (VEGF)-induced migration and tube formation. The specific AT2 receptor agonist, CGP-42112A, has been shown to mimic these inhibitory effects. The signaling mechanisms of the AT2 receptor are less clearly defined but are thought to involve the activation of protein phosphatases, leading to the dephosphorylation and inactivation of pro-proliferative kinases.
// Nodes AngII [label="Angiotensin II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT2R [label="AT2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="G protein (PTX-sensitive)", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphatases [label="Protein Phosphatases", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGF_signaling [label="VEGF-induced\nMigration & Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Inhibition [label="Inhibition of\nAngiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges AngII -> AT2R [color="#202124"]; AT2R -> G_protein [label="activates", color="#202124"]; G_protein -> Phosphatases [color="#202124"]; Phosphatases -> VEGF_signaling [label="inhibits", color="#202124"]; VEGF_signaling -> Inhibition [style=invis]; Phosphatases -> Inhibition [label="leads to", color="#202124"]; }
Ang II/AT2R Signaling Pathway.
Experimental Protocols for Studying Ang II Effects on Endothelial Cells
Reproducible and well-defined experimental protocols are crucial for investigating the effects of Angiotensin II on endothelial cell proliferation. Below are detailed methodologies for key experiments cited in the literature.
Cell Culture
-
Cell Lines: Commonly used endothelial cell lines include Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Aortic Endothelial Cells (BAECs), and the immortalized human endothelial cell line EA.hy926.
-
Culture Medium: Cells are typically cultured in specialized endothelial cell growth medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and growth factors. For specific experiments, cells may be transferred to a serum-free or low-serum medium to establish quiescence before stimulation with Angiotensin II.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
Cell Proliferation Assays
Several methods are employed to quantify endothelial cell proliferation in response to Angiotensin II treatment.
-
BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
-
Ki-67 Staining: Ki-67 is a nuclear protein associated with cellular proliferation. Immunocytochemical staining for Ki-67 allows for the identification and quantification of proliferating cells.
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Direct Cell Counting: Cells can be directly counted using a hemocytometer or an automated cell counter to determine changes in cell number over time.
// Nodes Cell_Culture [label="Endothelial Cell Culture\n(e.g., HUVEC, BAEC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Serum_Starvation [label="Serum Starvation\n(to induce quiescence)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with\nAngiotensin II Acetate\n(± inhibitors/antagonists)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation_Assay [label="Cell Proliferation Assay\n(BrdU, Ki-67, MTT, Cell Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration_Assay [label="Cell Migration Assay\n(Wound Healing, Transwell)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Expression/Activation\n(Western Blot, Immunofluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Analysis [label="Gene Expression Analysis\n(RT-PCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges Cell_Culture -> Serum_Starvation [color="#202124"]; Serum_Starvation -> Treatment [color="#202124"]; Treatment -> Proliferation_Assay [color="#202124"]; Treatment -> Migration_Assay [color="#202124"]; Treatment -> Protein_Analysis [color="#202124"]; Treatment -> Gene_Analysis [color="#202124"]; Proliferation_Assay -> Data_Analysis [color="#202124"]; Migration_Assay -> Data_Analysis [color="#202124"]; Protein_Analysis -> Data_Analysis [color="#202124"]; Gene_Analysis -> Data_Analysis [color="#202124"]; }
General Experimental Workflow.
Cell Migration Assays
Angiogenesis involves both proliferation and migration of endothelial cells.
-
Wound Healing (Scratch) Assay: A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.
-
Transwell Chamber (Boyden) Assay: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. A chemoattractant, such as Angiotensin II, is placed in the lower chamber. The number of cells that migrate through the membrane is quantified.
Analysis of Signaling Molecules
-
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It is commonly used to measure the expression levels and phosphorylation status of signaling proteins such as MAPKs, Akt, and eNOS.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the mRNA expression levels of genes of interest, such as those for Ang II receptors, growth factors, and adhesion molecules.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the effects of Angiotensin II on endothelial cells.
| Parameter | Cell Type | Angiotensin II Concentration | Effect | Antagonist/Inhibitor | Reference |
| Proliferation | HUVEC | 9.6 x 10⁻⁶ mol/l | Increased proliferation | Candesartan (AT1R blocker) | |
| Proliferation | Rat Coronary Endothelial Cells | 10⁻⁹ to 10⁻⁷ M | Inhibition of bFGF-stimulated proliferation | PD123177 (AT2R blocker) reversed inhibition | |
| Migration | EA.hy926 cells | 10⁻⁸ and 10⁻⁹ mol/L | Inhibition of VEGF-induced migration | PD123319 (AT2R antagonist) | |
| Arginase Activity | Bovine Aortic Endothelial Cells | 0.1 µM | Increased arginase activity | Telmisartan (AT1R blocker) | |
| VCAM-1 Expression | Endothelial Cells | Not specified | Stimulates mRNA and protein expression | Pyrrolidinedithiocarbamate (antioxidant) |
| Parameter | Cell Type | Angiotensin II Concentration | Fold Change/Percentage | Reference |
| MARCKS Phosphorylation | Bovine Aortic Endothelial Cells | EC50 of 1 µM | 1.9 ± 0.2-fold increase | |
| KDR/Flk-1 mRNA | Bovine Retinal Endothelial Cells | 10 nmol/L | ~2.5-fold increase in BAECs | |
| VEGF-induced Tube Formation | Bovine Retinal Endothelial Cells | Not specified | Potentiated by 1.6 ± 0.1-fold | |
| bFGF-stimulated Proliferation Inhibition | Rat Coronary Endothelial Cells | 10⁻⁷ M | Maximally 50% inhibition |
Conclusion
This compound is a potent modulator of endothelial cell proliferation and function. The signaling pathways initiated by Ang II are complex, involving a delicate balance between the pro-proliferative AT1 receptor and the anti-proliferative AT2 receptor. Understanding these pathways and the methodologies used to study them is critical for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular diseases. The quantitative data presented in this guide provide a valuable resource for researchers designing and interpreting experiments in this important field of study.
References
- 1. Angiotensin II, cell proliferation and angiogenesis regulator: biologic and therapeutic implications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II-elicited signal transduction via AT1 receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II-elicited signal transduction via AT1 receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Effects of angiotensin II on endothelial cell growth: role of AT-1 and AT-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II acetate's role in cardiac hypertrophy and fibrosis
An in-depth technical guide on the core role of Angiotensin II acetate in cardiac hypertrophy and fibrosis for researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is the primary effector molecule of the renin-angiotensin system (RAS) and plays a critical role in cardiovascular physiology and pathophysiology. Its acetate salt, this compound, is frequently utilized in experimental settings to investigate its pathological effects. This peptide hormone is a potent vasoconstrictor, but beyond its hemodynamic effects, it is a key driver of structural changes in the heart, specifically cardiac hypertrophy (an increase in cardiomyocyte size) and cardiac fibrosis (excessive deposition of extracellular matrix). These remodeling processes are hallmarks of heart failure and other cardiovascular diseases. This document provides a technical overview of the mechanisms, experimental models, and quantitative data related to the role of this compound in promoting cardiac hypertrophy and fibrosis.
Core Signaling Mechanisms
Angiotensin II exerts its effects by binding to specific G protein-coupled receptors on the surface of cardiac cells, including cardiomyocytes and cardiac fibroblasts. The primary receptor mediating the pathological effects of Ang II in the heart is the Angiotensin II type 1 receptor (AT1R).
-
Receptor Activation : this compound binds to the AT1R, which is predominantly coupled to the Gq/11 family of G proteins.
-
Downstream Signaling Cascades : The activation of AT1R initiates a complex network of intracellular signaling pathways:
-
Phospholipase C (PLC) Pathway : Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium and Calcineurin Signaling : IP3 triggers the release of calcium (Ca2+) from intracellular stores. Increased intracellular Ca2+ activates calmodulin and the Ca2+/calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, enabling its translocation to the nucleus where it promotes the expression of hypertrophic genes.
-
Protein Kinase C (PKC) and MAPK Pathways : DAG, along with Ca2+, activates Protein Kinase C (PKC). PKC and other upstream signals activate the Mitogen-Activated Protein Kinase (MAPK) cascades, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. These pathways play a crucial role in both cardiomyocyte growth and fibroblast activation.
-
Reactive Oxygen Species (ROS) Production : Angiotensin II is a potent activator of NADPH oxidase in cardiac cells, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, further amplifying hypertrophic and fibrotic signaling pathways, in part through the activation of MAPKs and other redox-sensitive kinases and transcription factors.
-
-
Transcriptional Regulation : These signaling pathways converge on the nucleus to activate a suite of transcription factors, including NFAT, GATA4, Myocyte Enhancer Factor 2 (MEF2), and Activator Protein 1 (AP-1). These factors orchestrate the expression of genes associated with cardiomyocyte growth (e.g., atrial natriuretic peptide - Nppa, B-type natriuretic peptide - Nppb) and extracellular matrix production (e.g., collagen type I - Col1a1, collagen type III - Col3a1, and connective tissue growth factor - Ctgf).
Experimental Models and Methodologies
The study of Angiotensin II-induced cardiac remodeling utilizes both in vivo and in vitro models to understand its systemic and direct cellular effects.
In Vivo Models: Angiotensin II Infusion
Continuous infusion of this compound via osmotic minipumps in rodents is the gold-standard in vivo model to simulate a state of chronic RAS activation.
Caption: A typical experimental workflow for in vivo Angiotensin II infusion studies.
Detailed Experimental Protocol (In Vivo):
-
Animal Model : Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Angiotensin II Administration : this compound is dissolved in sterile saline and loaded into osmotic minipumps (e.g., Alzet) for continuous subcutaneous infusion over a period of 14 to 28 days. A typical dose is 1.0-1.5 mg/kg/day. A control group receives saline infusion.
-
Functional Assessment : Cardiac function and dimensions are monitored using echocardiography at baseline and at the study endpoint. Blood pressure is measured non-invasively via the tail-cuff method.
-
Histological Analysis : Upon study completion, hearts are excised and weighed. The tissue is fixed in formalin and embedded in paraffin. Sections are stained with:
-
Hematoxylin and Eosin (H&E) : To measure cardiomyocyte cross-sectional area.
-
Picrosirius Red or Masson's Trichrome : To visualize and quantify interstitial and perivascular fibrosis.
-
-
Molecular Analysis : A portion of the heart tissue is snap-frozen for:
-
Quantitative PCR (qPCR) : To measure the mRNA expression of hypertrophic (Nppa, Nppb) and fibrotic (Col1a1, Col3a1, Ctgf) markers.
-
Western Blotting : To assess the protein levels and activation state (phosphorylation) of key signaling molecules (e.g., ERK1/2, p38, Akt).
-
In Vitro Models: Primary Cell Culture
Primary cell cultures are essential for dissecting the direct cellular mechanisms of Angiotensin II, independent of systemic hemodynamic effects.
-
Neonatal Rat Ventricular Myocytes (NRVMs) : The primary model for studying cardiomyocyte hypertrophy.
-
Cardiac Fibroblasts (CFs) : Used to investigate fibroblast activation, proliferation, and collagen synthesis.
Caption: A standard workflow for in vitro studies using primary cardiac cells.
Detailed Experimental Protocol (In Vitro - NRVM Hypertrophy):
-
Cell Isolation and Culture : NRVMs are isolated from the ventricles of 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Cells are plated on fibronectin-coated dishes and cultured in serum-containing media.
-
Induction of Hypertrophy : Cells are serum-starved for 24 hours before being treated with this compound (typically 1 µM) for 24-48 hours.
-
Analysis of Hypertrophy :
-
Immunocytochemistry : Cells are fixed and stained for α-actinin to visualize the sarcomeric structure. Cell surface area is quantified using imaging software (e.g., ImageJ).
-
Gene Expression : RNA is isolated for qPCR analysis of hypertrophic marker genes.
-
Protein Synthesis : The rate of protein synthesis is measured by the incorporation of a radiolabeled amino acid, such as ³H-leucine.
-
Quantitative Data Summary
The following tables present representative quantitative data from Angiotensin II infusion studies, highlighting its potent effects on cardiac remodeling.
Table 1: Quantitative Effects of Angiotensin II Infusion on Cardiac Hypertrophy in Mice
| Parameter | Control (Saline) | Angiotensin II | Fold Change |
| Heart Weight / Body Weight (mg/g) | 4.2 ± 0.3 | 6.8 ± 0.5 | ~1.6 |
| Cardiomyocyte Cross-Sectional Area (µm²) | 360 ± 30 | 610 ± 45 | ~1.7 |
| Nppa (ANP) mRNA Expression (relative units) | 1.0 ± 0.2 | 9.2 ± 1.5 | 9.2 |
| Nppb (BNP) mRNA Expression (relative units) | 1.0 ± 0.3 | 11.5 ± 2.1 | 11.5 |
| Data are representative mean ± SEM values compiled from typical 28-day infusion studies. |
Table 2: Quantitative Effects of Angiotensin II Infusion on Cardiac Fibrosis in Mice
| Parameter | Control (Saline) | Angiotensin II | Fold Change |
| Interstitial Collagen Area (%) | 1.8 ± 0.4 | 9.5 ± 1.3 | ~5.3 |
| Col1a1 (Collagen I) mRNA Expression (relative units) | 1.0 ± 0.2 | 7.5 ± 1.1 | 7.5 |
| Col3a1 (Collagen III) mRNA Expression (relative units) | 1.0 ± 0.3 | 6.1 ± 0.9 | 6.1 |
| Ctgf mRNA Expression (relative units) | 1.0 ± 0.2 | 5.0 ± 0.8 | 5.0 |
| Data are representative mean ± SEM values compiled from typical 28-day infusion studies. |
Signaling Pathway Visualization
Caption: Key signaling pathways activated by Angiotensin II leading to cardiac remodeling.
Conclusion
This compound is an indispensable tool for modeling the pathological cardiac remodeling that underlies many forms of heart disease. It potently induces both cardiac hypertrophy and fibrosis through the activation of the AT1R and a complex web of downstream signaling pathways involving Gq/11, PLC, calcium/calcineurin, PKC, MAPKs, and ROS. The robust and reproducible data generated from well-established in vivo and in vitro experimental protocols provide a solid foundation for investigating the mechanisms of heart failure and for the preclinical evaluation of novel therapeutic agents targeting the renin-angiotensin system and its downstream effectors.
Understanding the vasoconstrictor effects of Angiotensin II acetate
An In-depth Technical Guide to the Vasoconstrictor Effects of Angiotensin II Acetate
Introduction
Angiotensin II is a potent, naturally occurring peptide hormone and the primary effector of the renin-angiotensin-aldosterone system (RAAS), playing a critical role in the regulation of blood pressure and cardiovascular homeostasis.[1][2][3] this compound, a synthetic form of this hormone sold under the trade name Giapreza, is utilized clinically to increase blood pressure in adults with septic or other distributive shocks.[4][5] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental evaluation of the vasoconstrictor effects of Angiotensin II.
Core Mechanism of Action: AT1 Receptor Activation
The vast majority of the well-recognized physiological functions of Angiotensin II, including vasoconstriction, are mediated through its binding to the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G protein-coupled receptor (GPCR) found on the surface of various cells, most notably vascular smooth muscle cells (VSMCs). Upon binding, Angiotensin II induces a conformational change in the AT1 receptor, initiating a cascade of intracellular signaling events that culminate in smooth muscle contraction and a narrowing of the blood vessels.
Primary Signaling Pathway of Vasoconstriction
The canonical pathway for Angiotensin II-induced vasoconstriction is initiated by the coupling of the activated AT1 receptor to the heterotrimeric G protein Gq/11. This activation sets off a well-defined series of intracellular events:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC).
-
Generation of Second Messengers: PLC then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to its specific receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens calcium channels, leading to a rapid efflux of Ca2+ from the SR into the cytoplasm, significantly increasing the intracellular calcium concentration ([Ca2+]i).
-
Extracellular Calcium Influx: In addition to releasing intracellular stores, Angiotensin II signaling also promotes the influx of extracellular calcium through various plasma membrane channels, including voltage-dependent L-type and T-type calcium channels.
-
Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin. This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, ultimately, smooth muscle cell contraction and vasoconstriction.
Beyond this primary pathway, DAG activates Protein Kinase C (PKC), which contributes to the contractile response, in part by inhibiting Myosin Light Chain Phosphatase (MLCP), a phenomenon known as Ca2+ sensitization. Angiotensin II also activates RhoA/Rho-kinase pathways, which further inhibit MLCP, enhancing the contractile force at a given Ca2+ concentration.
Caption: Angiotensin II AT1 Receptor Signaling Pathway for Vasoconstriction.
Quantitative Data on Vasoconstrictor Effects
The potency and efficacy of Angiotensin II can vary between different vascular beds. The following tables summarize quantitative data from representative studies.
Table 1: In Vitro Vasoconstrictor Potency of Angiotensin II
| Vascular Preparation | Species | EC50 (nM) | Maximum Contraction (% of KCl response) | Reference |
| Abdominal Aorta | Mouse | 4.6 | 75.1 ± 4.9% | |
| Femoral Artery | Mouse | N/A | 76.0 ± 3.4% (at 100 nM) | |
| Carotid Artery | Mouse | N/A | 24.5 ± 6.6% (at 100 nM) | |
| Saphenous Vein | Human | ~3.1* | N/A |
*Calculated from pD2 value of 8.51 in the cited study.
Table 2: In Vivo Effects of Angiotensin II Infusion on Blood Pressure in Rodents
| Animal Model | Infusion Dose & Duration | Mean Arterial Pressure Increase | Systolic Blood Pressure Increase | Reference |
| ACE 10/10 Mice | 400 ng/kg/min for 12 days | ~13 mmHg | 26 mmHg | |
| Wild-Type Mice | 400 ng/kg/min for 12 days | 35 mmHg | N/A | |
| Wistar Rats | 5.2 µg/kg/h (~87 ng/kg/min) for 14 days | N/A | ~40-50 mmHg | |
| Wistar Rats | 240 pmol/kg/min (~250 ng/kg/min) for 14 days | N/A | ~45 mmHg |
Experimental Protocols for Assessing Vasoconstriction
Evaluating the vasoconstrictor properties of Angiotensin II involves both in vitro and in vivo experimental models.
1. In Vitro Vasoconstriction Assay Using Isolated Aortic Rings
This method allows for the direct measurement of vascular smooth muscle contraction in a controlled environment, independent of systemic neural and endocrine influences.
-
Tissue Preparation: A laboratory animal (e.g., rat or mouse) is euthanized, and a section of the thoracic or abdominal aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The aorta is cleaned of adherent connective tissue, and transverse rings (2-4 mm in length) are cut. The endothelium may be left intact or gently removed by rubbing the luminal surface.
-
Organ Bath Setup: Each aortic ring is mounted between two L-shaped stainless-steel hooks in an organ bath chamber containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams). Following equilibration, the viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 40-60 mM).
-
Cumulative Concentration-Response Curve: After washout and return to baseline tension, this compound is added to the organ bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁶ M). The contractile response at each concentration is recorded until a maximal, stable plateau is reached.
-
Data Analysis: The contractile force is typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted, and key parameters such as the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) are calculated.
2. In Vivo Blood Pressure Measurement via Continuous Infusion
This protocol assesses the systemic effect of Angiotensin II on blood pressure in a living organism.
-
Animal Model: Rats or mice are commonly used. For continuous, long-term monitoring, animals are anesthetized for the surgical implantation of a radiotelemetry transmitter, with its catheter placed in a major artery like the abdominal aorta. This allows for blood pressure to be measured in conscious, unrestrained animals, minimizing stress artifacts.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.1 M acetic acid or saline) and loaded into an osmotic minipump. The minipump is surgically implanted subcutaneously in the back of the animal. This ensures a continuous, steady infusion of the peptide at a precise rate (e.g., 400 ng/kg/min) over an extended period (e.g., 14 days).
-
Blood Pressure Monitoring: Baseline blood pressure is recorded for several days before pump implantation. Following the surgery, blood pressure and heart rate are continuously monitored via the telemetry system. Data is typically recorded at regular intervals (e.g., every 15 minutes) throughout the study period.
-
Data Analysis: The recorded blood pressure data (systolic, diastolic, and mean arterial pressure) are averaged over specific time periods (e.g., 24 hours) to assess the hypertensive effect of the continuous Angiotensin II infusion compared to baseline values or a vehicle-infused control group.
Caption: Experimental Workflows for Assessing Angiotensin II Vasoconstriction.
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Angiotensin II Acetate used for? [synapse.patsnap.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
A Preliminary Investigation of Angiotensin II Acetate in Renal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Angiotensin II (Ang II) acetate in renal function. It covers the core mechanisms of action, key signaling pathways, and established experimental protocols for its investigation. This document is intended to serve as a foundational resource for professionals engaged in renal research and the development of therapeutics targeting the renin-angiotensin system (RAS).
Introduction: The Role of Angiotensin II in the Kidney
Angiotensin II, the primary active peptide of the renin-angiotensin system (RAS), is a critical regulator of blood pressure and fluid and electrolyte homeostasis.[1][2] Its effects are mediated through its binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4] While the systemic effects of Ang II on vasoconstriction are well-known, the intrarenal RAS plays a distinct and powerful role in modulating kidney function.[5] The concentration of Ang II within the kidney can be substantially higher than in circulation, highlighting its importance as a paracrine and autocrine signaling molecule in renal pathophysiology. This guide focuses on the direct actions of Angiotensin II acetate, a synthetic form of this potent peptide, on renal function.
Mechanism of Action and Key Signaling Pathways
Angiotensin II exerts its complex effects on the kidney by activating a cascade of intracellular signaling pathways upon binding to its receptors. The AT1 and AT2 receptors often mediate opposing effects.
-
AT1 Receptor: The AT1 receptor is responsible for most of the well-characterized pathophysiological actions of Ang II in the kidney. Activation of AT1 receptors leads to vasoconstriction, sodium and water retention, inflammation, cell proliferation, and fibrosis.
-
AT2 Receptor: The role of the AT2 receptor is less defined but is generally considered to counterbalance the actions of the AT1 receptor. It is associated with vasodilation, natriuresis, and anti-proliferative effects.
AT1 Receptor Signaling
The binding of Ang II to the AT1 receptor, a Gq/11-coupled receptor, initiates several key signaling cascades:
-
Gq/Phospholipase C (PLC) Pathway: This is the primary pathway for Ang II-induced vasoconstriction. Activation of Gq proteins stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium promotes the contraction of vascular smooth muscle cells in the afferent and efferent arterioles and of glomerular mesangial cells.
-
MAPK Pathway: Ang II can activate Mitogen-Activated Protein Kinases (MAPKs), which are involved in cell growth, proliferation, and inflammation.
-
JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription pathway can also be activated by Ang II, contributing to inflammatory and fibrotic responses.
-
Reactive Oxygen Species (ROS) Generation: Ang II stimulates the production of ROS, primarily through the activation of NAD(P)H oxidase. This oxidative stress contributes to renal injury, inflammation, and fibrosis.
-
Profibrotic Pathways: Ang II upregulates the expression of profibrotic factors like Transforming Growth Factor-β (TGF-β) and Connective Tissue Growth Factor (CTGF). This occurs through pathways including the Smad and Rho/Rho kinase systems, leading to the accumulation of extracellular matrix proteins and the development of renal fibrosis.
Effects on Renal Hemodynamics and Function
Angiotensin II infusion directly impacts renal hemodynamics, glomerular filtration, and tubular transport.
-
Renal Hemodynamics: Ang II is a potent vasoconstrictor of both the afferent and efferent arterioles. However, it has a more pronounced effect on the efferent arterioles. This preferential efferent constriction increases the hydrostatic pressure within the glomerulus, which helps to maintain the glomerular filtration rate (GFR) in the face of reduced renal blood flow (RBF).
-
Glomerular Filtration: By constricting mesangial cells, Ang II can reduce the surface area available for filtration, which tends to decrease the GFR. The net effect on GFR depends on the balance between the rise in glomerular pressure and the reduction in RBF and filtration surface area.
-
Tubular Sodium Reabsorption: Ang II directly stimulates sodium and water reabsorption in the proximal tubules, primarily by activating the Na+/H+ exchanger (NHE3). This contributes to its overall effect of volume retention and increased blood pressure.
Quantitative Data from Experimental Models
The following table summarizes quantitative data from a study on the effects of Angiotensin II infusion in an experimental ovine model of hyperdynamic sepsis, which is characterized by renal failure despite increased renal blood flow.
| Parameter | Sepsis + Placebo | Sepsis + Angiotensin II | P-value | Reference |
| Renal Blood Flow (mL/min) | 359 ± 81 | 279 ± 86 | < 0.0001 | |
| Urine Output (mL/h) | 48 ± 18 | 364 ± 272 | < 0.0001 | |
| Creatinine Clearance (mL/min) | 46.0 ± 26 | 80.6 ± 20.7 | < 0.0001 | |
| Table 1: Effects of Angiotensin II infusion on renal function in an ovine model of hyperdynamic sepsis. Data are presented as mean ± SD. |
This data illustrates that despite reducing overall renal blood flow, Ang II infusion can paradoxically improve renal function by increasing urine output and normalizing creatinine clearance in this specific shock model, likely by restoring glomerular filtration pressure.
Key Experimental Protocols for Renal Function Assessment
Investigating the effects of Angiotensin II on the kidney requires robust experimental models and precise measurement techniques.
Common Animal Models
-
Angiotensin II Infusion Models: Systemic infusion of Ang II via osmotic minipumps is a common method to induce hypertension and study its direct effects on the kidney. This model allows for controlled, dose-dependent administration.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: This model involves constricting one renal artery, which reduces blood flow to that kidney and causes it to release renin, leading to high-circulating Ang II and hypertension. The contralateral, non-clipped kidney is then studied to observe the effects of high Ang II levels under normal perfusion pressure.
Measurement of Renal Parameters
Accurate assessment of renal function is paramount in these studies.
-
Glomerular Filtration Rate (GFR): Considered the gold standard for assessing renal function, GFR can be measured using various methods:
-
Inulin/Sinistrin Clearance: The clearance of exogenous filtration markers like inulin or FITC-labeled sinistrin provides a highly accurate GFR measurement. The marker is infused, and its concentration in plasma and urine is measured over time.
-
Radiolabeled Markers: The clearance of radiolabeled molecules such as 51Cr-EDTA or 99mTc-DTPA is another reliable method for GFR determination in animal models.
-
Endogenous Markers: While simpler, measuring serum creatinine or blood urea nitrogen (BUN) is less accurate, especially for detecting small changes in renal function, as these markers are influenced by factors other than GFR.
-
-
Renal Blood Flow (RBF): Can be measured using techniques like transit-time ultrasound flow probes placed around the renal artery in anesthetized animals.
-
Urinary Albumin/Protein Excretion: Quantifying albumin or total protein in urine collected over a 24-hour period is a key indicator of glomerular injury.
-
Measurement of Intrarenal Angiotensin II: The concentration of Ang II within the kidney tissue can be quantified using radioimmunoassay (RIA) following tissue extraction and purification steps, including cation-exchange resin and immunoadsorption.
Conclusion
This compound is a powerful tool for the preliminary investigation of renal function and pathophysiology. Its multifaceted actions—from the rapid modulation of renal hemodynamics to the long-term instigation of inflammation and fibrosis—make it a central molecule in kidney health and disease. A thorough understanding of its signaling pathways, combined with the use of validated experimental models and precise analytical techniques, is essential for researchers and drug developers aiming to create novel therapies for chronic kidney disease and hypertension.
References
- 1. Renal mechanisms of angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classical Renin-Angiotensin System in Kidney Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of the Intrarenal Renin-Angiotensin System in Experimental Models of Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Synthetic Angiotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synthetic Angiotensin II (Ang II) acetate is a vital research tool that serves as a synthetic form of the endogenous octapeptide hormone, a primary effector of the Renin-Angiotensin System (RAS).[1][2][3] Its fundamental role in regulating blood pressure, fluid homeostasis, and vascular tone makes it indispensable for investigating cardiovascular physiology and pathophysiology.[4][5] This guide provides an in-depth overview of the core basic research applications of synthetic Angiotensin II acetate, detailing its mechanism of action, key experimental protocols, and the signaling pathways it modulates. The information presented is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental designs.
Mechanism of Action: Receptor Binding and Intracellular Signaling
Angiotensin II exerts its diverse physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two major subtypes are the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R), which often mediate opposing effects.
2.1 AT1 Receptor Signaling
The majority of the well-characterized physiological and pathological effects of Ang II, including vasoconstriction, inflammation, and cellular growth, are mediated by the AT1R. Upon binding Ang II, the AT1R activates complex intracellular signaling cascades through both G protein-dependent and G protein-independent pathways.
-
G Protein-Dependent Pathways: The AT1R couples to several heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi.
-
Gαq/11 Activation: This is the classical pathway leading to vasoconstriction. It activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the phosphorylation of myosin light chains, causing smooth muscle contraction.
-
Gα12/13 Activation: This pathway activates Rho small GTPases and their effector, Rho-kinase (ROCK), which contributes to vasoconstriction by inhibiting myosin light chain phosphatase.
-
-
G Protein-Independent Pathways (β-Arrestin): Following activation, the AT1R can be phosphorylated, leading to the recruitment of β-arrestin. This not only desensitizes G protein signaling but also initiates a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2, which are involved in cell growth and hypertrophy.
-
Transactivation of Receptor Tyrosine Kinases: Ang II binding to AT1R can also transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), through intermediaries like Src kinase. This cross-talk is crucial for the mitogenic effects of Ang II.
-
Reactive Oxygen Species (ROS) Generation: A key pathological mechanism of Ang II is the activation of NAD(P)H oxidases, leading to the production of ROS. ROS act as second messengers, contributing to inflammation, endothelial dysfunction, and hypertrophy.
2.2 AT2 Receptor Signaling
The AT2 receptor is generally considered to counteract the effects of the AT1R. Its activation is associated with vasodilation (via nitric oxide and cGMP), anti-proliferative, and anti-inflammatory effects. The precise signaling mechanisms of AT2R are less defined but are an active area of research.
Core Basic Research Applications
Synthetic Ang II acetate is used to model and investigate a wide range of physiological and pathological processes.
3.1 Induction of Experimental Hypertension A primary application of Ang II acetate is the induction of hypertension in animal models (e.g., mice, rats). Continuous subcutaneous infusion via osmotic minipumps provides a sustained, pressor dose of Ang II, leading to a reliable and reproducible model of hypertension. This model is crucial for studying the mechanisms of end-organ damage (cardiac hypertrophy, fibrosis, renal injury) and for testing the efficacy of novel anti-hypertensive therapies.
3.2 In Vitro and Ex Vivo Vasoconstriction Studies Isolated blood vessels, such as thoracic aortic rings, are used in organ bath systems to study the direct contractile effects of Ang II. These assays allow for the determination of dose-response relationships and the investigation of the signaling pathways involved in vasoconstriction. Researchers can quantify the potency (EC50) and efficacy (Emax) of Ang II and examine how these are altered by genetic modifications or pharmacological interventions.
3.3 Cellular Hypertrophy, Proliferation, and Fibrosis In cell culture experiments, Ang II is applied to various cell types to study the molecular basis of cardiovascular remodeling.
-
Cardiomyocytes: Ang II induces hypertrophic growth, providing a model to study the signaling pathways leading to pathological cardiac hypertrophy.
-
Vascular Smooth Muscle Cells (VSMCs): Ang II stimulates VSMC proliferation, migration, and extracellular matrix deposition, key processes in the development of atherosclerosis and vascular remodeling.
-
Cardiac Fibroblasts: Ang II promotes fibroblast proliferation and their differentiation into myofibroblasts, leading to increased collagen synthesis and cardiac fibrosis.
3.4 Inflammation and Oxidative Stress Research Ang II is a potent pro-inflammatory and pro-oxidant agent. It is used in both in vivo and in vitro models to investigate how the RAS contributes to vascular inflammation, endothelial dysfunction, and the pathogenesis of diseases like atherosclerosis.
3.5 Receptor Binding and Characterization Radiolabeled or fluorescently labeled Ang II analogues are used in receptor binding assays to determine the density (Bmax) and binding affinity (Kd) of Ang II receptors in various tissues and cell preparations. These assays are fundamental for characterizing receptor pharmacology and screening for novel receptor antagonists.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of synthetic Angiotensin II in research.
Table 1: Representative Dose-Response Data for Ang II-Induced Vasoconstriction
| Tissue Preparation | Species | Agonist | Potency (EC50) | Reference Notes |
| Thoracic Aorta | Rat | Angiotensin II | ~100 nM | EC50 values can vary based on experimental conditions. |
| Retinal Arterioles | Bovine | Angiotensin II | 10⁻¹⁰ M to 10⁻⁴ M | Dose-dependent constriction observed across this range. |
| Rat Uterus | Rat | Angiotensin II | Varies | ED50 values differ significantly between tissue types. |
| Rabbit Aorta | Rabbit | Angiotensin II | Varies | Demonstrates species and tissue-specific receptor sensitivity. |
Table 2: Typical Dosing for In Vivo Research Applications
| Application | Animal Model | Route of Administration | Typical Dose Range | Reference Notes |
| Induction of Hypertension | Mouse / Rat | Subcutaneous Infusion | 500 - 1000 ng/kg/min | Dose required to induce a robust hypertensive phenotype. |
| Vasopressor Support (Shock) | Human (Clinical) | Intravenous Infusion | Initial: 20 ng/kg/min | Titrated based on Mean Arterial Pressure (MAP) response. |
| Vasopressor Support (Shock) | Rat (Experimental) | Intravenous Infusion | 2 - 10 ng/kg/min | Effective rescue dose range identified in pilot studies. |
Detailed Experimental Protocols
5.1 Protocol: In Vitro Vasoconstriction Assay using Aortic Rings
This protocol describes a standard method for assessing the vasoconstrictor response to Angiotensin II using isolated rat thoracic aorta.
-
Tissue Isolation: Euthanize a rat via an approved method. Immediately perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, cut the aorta into 2-3 mm wide rings. Take care to not stretch or damage the endothelium.
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes. Test tissue viability by contracting the rings with a high-potassium solution (e.g., 60 mM KCl). After washout and return to baseline, test endothelial integrity with acetylcholine following pre-constriction with phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add Angiotensin II to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the contractile force at each concentration. Normalize the data to the maximum response induced by KCl. Plot the normalized response against the log concentration of Angiotensin II to generate a sigmoidal curve and calculate the EC50 and Emax values.
5.2 Protocol: Angiotensin II Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine receptor affinity.
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat liver, which expresses abundant AT1R) in an ice-cold buffer. Perform a series of centrifugations to isolate the crude membrane fraction. Resuspend the final membrane pellet in a binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Membrane preparation + radiolabeled Ang II (e.g., [¹²⁵I]Ang II) + buffer.
-
Non-specific Binding: Membrane preparation + radiolabeled Ang II + a high concentration of unlabeled Ang II (or an AT1R blocker like Losartan) to saturate the receptors.
-
Competitive Binding: Membrane preparation + radiolabeled Ang II + varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound ligand. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Specific Binding: Calculate by subtracting non-specific binding from total binding.
-
Competition Curve: Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
IC50/Ki Calculation: Use non-linear regression to fit the data and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
Synthetic this compound is a powerful and versatile tool in the arsenal of cardiovascular researchers. Its ability to potently activate the AT1 receptor allows for the robust modeling of hypertension, vasoconstriction, and pathological cellular remodeling. A thorough understanding of its complex signaling mechanisms and the standardized protocols for its use, as outlined in this guide, is essential for generating reproducible and translatable findings that can advance the development of novel therapies for cardiovascular diseases.
References
- 1. What is the mechanism of Angiotensin II Acetate? [synapse.patsnap.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Angiotensin II (medication) - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angiotensin II Acetate Treatment of HUVECs
These application notes provide a detailed protocol for the treatment of Human Umbilical Vein Endothelial Cells (HUVECs) with Angiotensin II (Ang II) acetate. This guide is intended for researchers, scientists, and professionals in drug development investigating the cellular mechanisms of Ang II in endothelial cells, which are crucial in cardiovascular physiology and pathology.
Angiotensin II, a key effector molecule of the renin-angiotensin system (RAS), plays a pivotal role in regulating blood pressure and cardiovascular homeostasis. Its interaction with endothelial cells can trigger a cascade of signaling events leading to various cellular responses, including proliferation, apoptosis, oxidative stress, and inflammation. Understanding these effects is fundamental for the development of therapeutic strategies for cardiovascular diseases.
Data Presentation: Effects of Angiotensin II on HUVECs
The cellular response of HUVECs to Angiotensin II is dependent on both the concentration and the duration of the treatment. The following table summarizes the quantitative data from various studies.
| Concentration Range | Incubation Time | Observed Effect in HUVECs | Assay/Method Used |
| 0.01 µM - 1 µM | 24 hours | Increased cell proliferation.[1] | MTT Assay |
| 10⁻⁹ M - 10⁻⁶ M | 18 hours | No significant effect on cell proliferation.[2][3] | MTS Assay |
| 10⁻⁹ M - 10⁻⁴ M | 24 - 48 hours | Time and dose-dependent decrease in cell viability.[4] | MTT Assay |
| 10⁻⁷ M | 6 - 36 hours | Dose- and time-dependent decrease in eNOS phosphorylation at Ser1177.[5] | Western Blot |
| 0.1 µM | 24 hours | Decreased TGF-β1 levels in cell extracts. | ELISA |
| 1 µM - 100 µM | Not Specified | Increased apoptosis. | Not Specified |
| 10⁻⁶ M | 2 hours | Increased apoptosis rate. | Flow Cytometry (Annexin V) |
| 0.1 µM - 1000 µM | 48 hours | Dose-dependent increase in malondialdehyde (MDA) and intracellular iron, indicative of ferroptosis. | ELISA, Iron Assay |
| 5 µM | 24 hours | Increased intracellular ROS levels. | DCFH-DA Assay |
Experimental Protocols
This section provides a detailed methodology for the culture of HUVECs and their subsequent treatment with Angiotensin II acetate for downstream analysis.
HUVEC Culture and Maintenance
A proper cell culture technique is critical for obtaining reliable and reproducible results.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, complete growth medium.
-
Plate the cells in a T-25 or T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with a medium containing FBS.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density. HUVECs are typically used between passages 2 and 6 for experiments.
-
This compound Treatment
Materials:
-
This compound salt hydrate
-
Sterile, deionized water or appropriate solvent for stock solution
-
Complete HUVEC growth medium
Protocol:
-
Preparation of Angiotensin II Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the powder in sterile water.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding for Experiments:
-
Seed HUVECs into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein analysis) at a predetermined density (e.g., 5x10³ - 1x10⁴ cells/well for a 96-well plate).
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment with Angiotensin II:
-
The day of the experiment, replace the culture medium with a fresh medium containing the desired final concentration of Angiotensin II.
-
For time-course experiments, add the Angiotensin II at different time points before the assay.
-
Include a vehicle control group (cells treated with the same medium without Angiotensin II).
-
Incubate the cells for the specified duration (e.g., 2, 12, 24, or 48 hours) at 37°C and 5% CO2.
-
Downstream Assays
-
After the Angiotensin II treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Following treatment, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS Ser1177, anti-VEGF).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Angiotensin II Signaling in HUVECs
Angiotensin II initiates its effects by binding to its receptors, primarily the AT1 and AT2 receptors, on the surface of HUVECs. This binding triggers a complex network of intracellular signaling pathways.
Caption: Angiotensin II signaling pathways in HUVECs.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of Angiotensin II on HUVECs.
Caption: General experimental workflow.
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II-Induced Apoptosis of Human Umbilical Vein Endothelial Cells was Inhibited by Blueberry Anthocyanin Through Bax- and Caspase 3-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Use of Angiotensin II Acetate for Inducing Hypertension in Mice
Abstract: This document provides detailed application notes and protocols for inducing hypertension in mice using Angiotensin II (Ang II) acetate. The continuous infusion of Ang II is a widely established and reproducible method for creating models of hypertension, allowing for the study of its pathophysiology and the evaluation of novel therapeutic agents. This guide covers common dosages, administration methods, expected physiological outcomes, and step-by-step experimental protocols.
Introduction
Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. Chronic administration of Ang II in mice leads to a sustained elevation in blood pressure, mimicking many features of human essential hypertension. This model is characterized by endothelial dysfunction, vascular inflammation, oxidative stress, and end-organ damage such as cardiac hypertrophy and renal injury.[1][2][3] The most common method for inducing chronic hypertension is the subcutaneous implantation of osmotic mini-pumps, which deliver a constant and controlled dose of Ang II over a period of several days to weeks.[4][5]
Quantitative Data Summary: Dose and Blood Pressure Response
The dose of Angiotensin II is critical and determines the onset and severity of hypertension. Doses can be broadly categorized as low (subpressor), moderate (slow-pressor), and high (rapid-pressor). The choice of dose depends on the specific research question. The following tables summarize typical dosages and the corresponding blood pressure responses reported in the literature for C57BL/6 mice, the most commonly used strain.
Table 1: Angiotensin II Dose-Response Relationship
| Dose Category | Dose Range (ng/kg/min) | Typical Onset of Hypertension | Key Characteristics |
| Low / Subpressor | 50 - 100 | No significant or sustained increase in blood pressure | May be used to study subtle, non-pressor effects of Ang II or to sensitize animals to other stimuli. |
| Moderate / Slow-Pressor | 200 - 600 | Gradual increase over 7-12 days | Induces a "slow-pressor" response, considered a good model for studying the mechanisms of Ang II-dependent hypertension. |
| High / Pressor | >600 - 1500 | Rapid increase within 24-72 hours | Causes a robust and immediate hypertensive phenotype, often used to study end-organ damage. |
Table 2: Summary of Published Experimental Data
| Angiotensin II Dose | Administration Route | Duration | Mouse Strain | Baseline SBP/MAP (mmHg) | Final SBP/MAP (mmHg) | Citation(s) |
| 75 ng/kg/min | Subcutaneous (SC) Pump | 14 days | C57BL/6J | ~117 (MAP) | ~123 (MAP) - Not significant | |
| ~194 ng/kg/min (0.28 mg/kg/d) | SC Pump | 28 days | C57BL/6J | ~112 (SBP) | 142 ± 8 (SBP) | |
| 200 ng/kg/min | SC Pump | 14 days | C57BL/6J | ~115 (MAP) | Gradual increase | |
| 400 ng/kg/min | SC Pump | 14-28 days | C57BL/6 | ~116 (SBP) | Significant increase over time | |
| 490 ng/kg/min | SC Pump | 14 days | C57BL/6J | ~115 (MAP) | Rapid increase | |
| 600 ng/kg/min | SC Pump | 14 days | C57BL/6 | ~111 (MAP) | 144 ± 6 (MAP) | |
| ~972 ng/kg/min (1.4 mg/kg/d) | SC Pump | 7 days | C57BL/6J | 107 ± 5 (SBP) | 135 ± 6 (SBP) | |
| 1000 ng/kg/min | SC Pump | 14-28 days | C57BL/6 | ~116 (SBP) | Marked increase to ~166 (MAP) | |
| 1500 ng/kg/min | SC Pump | 24 hours | C57BL/6 | 105 ± 5 (MAP) | 128 ± 4 (MAP) |
SBP = Systolic Blood Pressure; MAP = Mean Arterial Pressure. Baseline and Final values are approximate and can vary based on measurement technique and specific experimental conditions.
Signaling and Experimental Diagrams
Angiotensin II Signaling Pathway
The primary mechanism by which Angiotensin II induces hypertension is through the activation of the Angiotensin II Type 1 (AT1) receptor. This initiates a signaling cascade leading to vasoconstriction, inflammation, and fibrosis.
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow
A typical workflow for inducing and monitoring Angiotensin II-mediated hypertension involves several key stages, from animal preparation to data collection.
Caption: General experimental workflow for Ang II studies.
Dose-Hypertension Relationship
The relationship between the administered dose of Angiotensin II and the resulting hypertensive effect is not linear. Different dose ranges produce qualitatively different physiological responses.
Caption: Logical relationship between Ang II dose and effect.
Experimental Protocols
Protocol 1: Preparation of Angiotensin II for Osmotic Mini-pumps
Materials:
-
This compound (e.g., Sigma-Aldrich, #A9525)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Osmotic mini-pumps (e.g., Alzet Model 1002 for 14 days or 1004 for 28 days)
-
Sterile syringes and filling tubes
Procedure:
-
Calculate the required concentration: Determine the total dose needed based on the pump's flow rate, infusion duration, and the average weight of the mice.
-
Example Calculation for a 600 ng/kg/min dose:
-
Mouse weight: 25 g (0.025 kg)
-
Dose per mouse: 600 ng/kg/min * 0.025 kg = 15 ng/min
-
Convert to ng/hour: 15 ng/min * 60 min/hr = 900 ng/hr
-
Alzet Model 1002 flow rate: 0.25 µL/hr
-
Required concentration: 900 ng/hr / 0.25 µL/hr = 3600 ng/µL or 3.6 mg/mL
-
-
Reconstitution: Under sterile conditions, carefully weigh the required amount of this compound powder and dissolve it in the calculated volume of sterile 0.9% saline. Ensure it is fully dissolved by gentle vortexing or inversion.
-
Pump Filling: Following the manufacturer's instructions, use a sterile syringe and filling tube to slowly fill each osmotic mini-pump with the Ang II solution, ensuring no air bubbles are trapped inside.
-
Priming: Place the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate pumping upon insertion.
Protocol 2: Subcutaneous Implantation of Osmotic Mini-pumps
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (2-4% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Preparation: Shave the fur from the mid-scapular region on the back. Cleanse the area with antiseptic solution followed by ethanol.
-
Incision: Make a small (~1 cm) incision in the skin.
-
Pocket Formation: Using blunt forceps, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Pump Implantation: Insert the primed osmotic mini-pump into the pocket, with the flow moderator pointing away from the incision.
-
Wound Closure: Close the incision using wound clips or sutures.
-
Recovery: Administer post-operative analgesics as per institutional guidelines. Monitor the animal until it is fully ambulatory. House mice individually for a few days post-surgery to prevent interference with the wound site.
Protocol 3: Blood Pressure Measurement
A. Tail-Cuff Plethysmography (Non-invasive) This is a common method for repeated blood pressure measurements in conscious mice.
Procedure:
-
Acclimatization: For at least 3-5 consecutive days before baseline measurements, train the mice to the restraint procedure and the tail cuff apparatus to minimize stress-induced blood pressure elevation.
-
Measurement: Place the mouse in a restrainer on a warming platform. Position the inflatable cuff and sensor on the mouse's tail.
-
Recording: The system will automatically inflate and deflate the cuff while recording blood flow. Obtain at least 10-15 consecutive successful readings per session.
-
Data Analysis: Discard the first few readings of each session and average the remaining values to determine the systolic blood pressure for that time point.
B. Radiotelemetry (Invasive - Gold Standard) This method provides continuous and accurate blood pressure data from unrestrained, conscious mice in their home cages, avoiding restraint stress.
Procedure:
-
Transmitter Implantation: This is a major surgical procedure, typically performed 1-2 weeks before pump implantation. The catheter of a telemetric transmitter is inserted into the carotid artery or abdominal aorta under anesthesia.
-
Recovery: Allow the mice to recover fully for at least 7 days, during which circadian rhythms of blood pressure should be re-established.
-
Data Acquisition: Blood pressure is continuously recorded via a receiver platform under the mouse's cage. Data is transmitted to a computer for analysis.
-
Analysis: Data can be averaged over specific periods (e.g., hourly, daily) to track the development of hypertension.
Conclusion
The Angiotensin II infusion model is a robust and versatile tool for hypertension research. Successful implementation requires careful attention to the chosen dose, surgical technique, and method of blood pressure assessment. By following these detailed protocols and understanding the dose-dependent effects, researchers can reliably establish a hypertensive phenotype in mice to investigate disease mechanisms and test potential therapeutic interventions.
References
- 1. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiotensin II-induced endothelial dysfunction is temporally linked with increases in interleukin-6 and vascular macrophage accumulation [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for Radioligand Receptor Binding Assay of Angiotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a pivotal octapeptide hormone in the Renin-Angiotensin System (RAS), exerting its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][2] The AT1 receptor is known to mediate most of the classical effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth, while the AT2 receptor often counteracts these effects.[1][3][4] Consequently, these receptors are significant targets for therapeutic intervention in cardiovascular and related diseases. Radioligand binding assays are a fundamental tool for characterizing the interactions of ligands with these receptors, enabling the determination of affinity (Kd), receptor density (Bmax), and the inhibitory potency (Ki) of novel compounds.
This document provides a detailed protocol for conducting radioligand binding assays for Angiotensin II receptors using [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, a commonly used radiolabeled analog.
Angiotensin II Receptor Signaling Pathways
Activation of AT1 and AT2 receptors initiates distinct downstream signaling cascades. The AT1 receptor typically couples to Gq/11, activating Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), mediating many of the physiological effects of Angiotensin II. Conversely, the AT2 receptor is often coupled to Gi/o and can activate phosphatases, leading to the production of nitric oxide (NO) and cyclic GMP (cGMP), which generally oppose the actions of the AT1 receptor.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: Angiotensin II AT2 Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (specific activity ~2200 Ci/mmol)
-
Unlabeled Ligands: Angiotensin II acetate, Losartan potassium (AT1 selective antagonist), PD-123319 (AT2 selective antagonist)
-
Membrane Preparation: Tissues or cells expressing Angiotensin II receptors (e.g., rat liver membranes for AT1, or cells specifically expressing AT1 or AT2)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
Saturation Binding Assay (to determine Kd and Bmax)
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: A range of increasing concentrations of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, membrane preparation (e.g., 20-50 µg protein), and binding buffer to a final volume of 250 µL.
-
Non-specific Binding (NSB): The same components as for total binding, but with the addition of a high concentration of unlabeled Angiotensin II (e.g., 1-10 µM) to saturate the receptors.
-
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for 60-180 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in PEI.
-
Washing: Wash the filters rapidly with 3-4 aliquots of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB tubes from the average CPM of the total binding tubes for each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding Assay (to determine Ki)
-
Assay Setup: In triplicate, prepare tubes containing:
-
A fixed concentration of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (typically at or near its Kd value).
-
Membrane preparation (e.g., 20-50 µg protein).
-
A range of increasing concentrations of the unlabeled competitor compound (e.g., Angiotensin II, Losartan, or a test compound).
-
Binding buffer to a final volume of 250 µL.
-
-
Incubation, Filtration, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding experiments).
-
-
Data Presentation
The following table summarizes typical binding parameters for Angiotensin II and selective antagonists at AT1 and AT2 receptors.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | AT1 (Rat Glomeruli) | Saturation | Kd | 0.7 ± 0.1 nM | |
| [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | AT1 (Rat Glomeruli) | Saturation | Bmax | 198 ± 0.04 fmol/mg protein | |
| Angiotensin II | AT1 (Rat Glomeruli) | Competition | Ki | 8.0 ± 3.2 nM | |
| Losartan (DUP 753) | AT1 (Rat Glomeruli) | Competition | Ki | 15.8 ± 0.9 nM | |
| Losartan | AT1 | Competition | IC50 | ~20 nM | |
| PD-123319 | AT2 (Rat Adrenal) | Competition | IC50 | 34 nM | |
| PD-123319 | AT2 (Rat Brain) | Competition | IC50 | 210 nM | |
| PD-123319 | AT2 (Bovine Adrenal Glomerulosa) | Competition | IC50 | 6.9 nM |
Note: Values can vary depending on the tissue/cell type, membrane preparation, and specific assay conditions.
Conclusion
This application note provides a comprehensive framework for conducting and analyzing radioligand binding assays for Angiotensin II receptors. Adherence to these detailed protocols will enable researchers to accurately determine the binding characteristics of this compound and other compounds, facilitating the discovery and development of novel therapeutics targeting the Renin-Angiotensin System.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Angiotensin II Acetate in Preclinical Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Angiotensin II acetate in various animal models of septic shock. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Angiotensin II in sepsis.
Introduction to Angiotensin II in Septic Shock
Septic shock is a life-threatening condition characterized by profound vasodilation, leading to hypotension and organ hypoperfusion. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its dysregulation is implicated in the pathophysiology of septic shock.[1][2] Angiotensin II, the primary effector of the RAAS, is a potent vasoconstrictor that can restore vascular tone and improve hemodynamics in septic shock.[2] Preclinical studies in various animal models have demonstrated the potential of exogenous Angiotensin II to not only increase mean arterial pressure (MAP) but also to modulate the immune response and enhance bacterial clearance.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in different septic shock animal models as reported in the literature.
Table 1: Hemodynamic Effects of Angiotensin II in Animal Models of Septic Shock
| Animal Model | Sepsis Induction Method | Angiotensin II Dosage | Baseline MAP (mmHg) | MAP after Sepsis Induction (mmHg) | MAP after Angiotensin II Treatment (mmHg) | Reference |
| Ovine (Sheep) | Live E. coli infusion | 55 ± 78 ng/kg/min (titrated) | 86.3 ± 7.2 | 71.8 ± 7.2 | Restored to baseline levels | |
| Murine (Rat) | Cecal Ligation and Puncture (CLP) | 66.7–1,000 ng/kg/min (titrated) | ~112 (normal) | Decreased to ~60 | 75-85 | |
| Porcine (Pig) | Fecal Peritonitis | Titrated to maintain MAP at 65-75 mmHg | Not specified | Not specified | 69 ± 3 | |
| Porcine (Pig) | Fecal Peritonitis | Titrated to maintain MAP at 75-85 mmHg | Not specified | Not specified | 75-85 |
Table 2: Effects of Angiotensin II on Inflammatory Markers and Bacterial Clearance
| Animal Model | Sepsis Induction Method | Angiotensin II Treatment | Key Findings | Reference |
| Murine (Mouse) | Cecal Ligation and Puncture (CLP) | Intraperitoneal infusion | Significantly higher TNF-α, IP-10, MIP-1α, and MIP-1β at 24h post-CLP compared to vehicle. Significantly lower IL-6 at 48h compared to 24h. | |
| Murine (Rat) | Cecal Ligation and Puncture (CLP) | Intravenous infusion | Significantly abrogated the CLP-induced elevation of IL-6 and TNF-α production compared to vehicle. | |
| Porcine (Pig) | Fecal Peritonitis | Intravenous infusion | Myocardial mRNA expression of IL-6, IL-6 receptor, IL-1α, and IL-1β was lower than in the norepinephrine group. | |
| Murine (Mouse) | Cecal Ligation and Puncture (CLP) | Intraperitoneal infusion | Significantly lower bacterial counts in blood and peritoneal fluid compared to vehicle and norepinephrine-treated mice. |
Experimental Protocols
Murine Model: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Protocol:
-
Anesthesia: Anesthetize the mouse using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) or via isoflurane inhalation.
-
Surgical Preparation: Shave the abdomen and disinfect the area with 70% ethanol and povidone-iodine.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 5-10 mm).
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge or 23-gauge needle. A small amount of fecal content can be extruded to ensure patency.
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin with sutures or wound clips.
-
Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of 1 ml of sterile 0.9% saline for fluid resuscitation.
-
This compound Administration:
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer via a continuous intravenous infusion through a jugular vein catheter or via an intraperitoneally implanted osmotic mini-pump. A typical starting dose for titration is around 50-100 ng/kg/min.
-
-
Monitoring:
-
Hemodynamics: Monitor mean arterial pressure (MAP) and heart rate continuously via a carotid artery catheter connected to a pressure transducer.
-
Blood Sampling: Collect blood samples at predetermined time points for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and bacterial load.
-
Porcine Model: Fecal Peritonitis
This large animal model allows for more intensive and clinically relevant monitoring.
Protocol:
-
Anesthesia and Instrumentation: Anesthetize the pig with an appropriate anesthetic regimen (e.g., tiletamine-zolazepam, isoflurane) and mechanically ventilate. Place central venous and arterial catheters for drug administration, fluid resuscitation, and hemodynamic monitoring.
-
Sepsis Induction:
-
Collect autologous feces prior to the experiment.
-
Prepare a fecal slurry by diluting the feces in sterile saline (e.g., 1 g of feces per kg of body weight in 100 ml of saline).
-
Administer the fecal slurry into the peritoneal cavity via a laparotomy or a surgically placed catheter.
-
-
Fluid Resuscitation: Initiate fluid resuscitation with crystalloid solutions to maintain adequate central venous pressure.
-
This compound Administration:
-
Preparation: Dilute this compound in 0.9% sodium chloride to a final concentration of 5,000 ng/mL or 10,000 ng/mL.
-
Administration: Start a continuous intravenous infusion through the central venous line. The dose should be titrated to achieve a target MAP of 65-75 mmHg. An initial infusion rate of 20 ng/kg/min can be used and titrated up or down as needed.
-
-
Monitoring:
-
Hemodynamics: Continuously monitor MAP, cardiac output, heart rate, and central venous pressure.
-
Organ Function: Monitor urine output and collect blood samples for assessment of renal and liver function (e.g., creatinine, bilirubin).
-
Inflammatory Markers: Analyze blood samples for cytokine levels.
-
Ovine Model: Live E. coli Infusion
This model induces a hyperdynamic septic state, closely mimicking some forms of human sepsis.
Protocol:
-
Anesthesia and Instrumentation: Anesthetize the sheep and place arterial and venous catheters for monitoring and infusions.
-
Sepsis Induction:
-
Culture a known strain of E. coli to a specific concentration.
-
Infuse the live E. coli intravenously at a predetermined rate to induce a state of hyperdynamic sepsis, characterized by increased cardiac output and decreased systemic vascular resistance.
-
-
Fluid Resuscitation: Administer intravenous fluids to maintain hemodynamic stability.
-
This compound Administration:
-
Preparation: Prepare this compound solution in sterile saline.
-
Administration: Infuse intravenously and titrate the dose to maintain the target MAP. A dose range of 4.25 to 450 ng/kg/min has been reported in this model.
-
-
Monitoring:
-
Hemodynamics: Continuously monitor MAP, cardiac output, and regional blood flow.
-
Renal Function: Monitor urine output and creatinine clearance.
-
Visualizations
Signaling Pathway
Caption: Angiotensin II signaling pathway in septic shock.
Experimental Workflow
Caption: General experimental workflow for studying Angiotensin II in septic shock.
Conclusion
The use of this compound in preclinical septic shock models provides a valuable platform for investigating its therapeutic potential. The protocols and data presented in these application notes offer a foundation for researchers to design rigorous studies. Careful consideration of the animal model, sepsis induction method, and monitoring parameters is crucial for obtaining reproducible and clinically translatable results. The immunomodulatory effects of Angiotensin II, in addition to its vasopressor activity, represent a promising area for further investigation in the quest for improved sepsis therapies.
References
Application Notes and Protocols for Studying Cardiac Hypertrophy In Vitro Using Angiotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Angiotensin II (Ang II) acetate to induce and study cardiac hypertrophy in vitro, a key model for understanding the pathophysiology of heart failure and for the development of novel therapeutics.
Angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin system, is a well-established inducer of cardiac hypertrophy.[1][2][3] In vitro, Ang II treatment of cardiomyocytes leads to a hypertrophic response characterized by an increase in cell size, enhanced protein synthesis, and re-expression of fetal genes, mimicking key aspects of pathological cardiac hypertrophy observed in vivo.[2][4] The primary mediator of these effects is the Angiotensin II type 1 receptor (AT1R).
This document outlines the necessary cell culture models, experimental protocols for inducing hypertrophy, methods for assessing hypertrophic markers, and a summary of the key signaling pathways involved.
Data Presentation: Quantitative Parameters for Angiotensin II-Induced Hypertrophy
The following tables summarize key quantitative data for inducing cardiac hypertrophy in commonly used in vitro models.
Table 1: Angiotensin II Acetate Treatment Parameters
| Cell Model | Angiotensin II Concentration | Treatment Duration | Key Observations | References |
| Neonatal Rat Cardiomyocytes (NRCMs) | 10 nM - 1 µM | 24 - 72 hours | Increased protein synthesis, cell size, and fetal gene expression. | |
| H9c2 Rat Cardiac Myoblasts | 1 µM - 10 µM | 24 - 48 hours | Increased cell surface area and expression of hypertrophic markers. | |
| Adult Rat Ventricular Myocytes | 100 nM | 3 - 7 days | Increased cell volume and protein content. |
Table 2: Common Markers of Angiotensin II-Induced Cardiac Hypertrophy
| Marker | Method of Analysis | Typical Change | References |
| Cell Size / Surface Area | Microscopy and Image Analysis | Increase | |
| Protein Synthesis | [³H]-Leucine Incorporation Assay | Increase | |
| Atrial Natriuretic Factor (ANF/ANP) | qPCR, ELISA, Immunofluorescence | Upregulation | |
| Brain Natriuretic Peptide (BNP) | qPCR, ELISA | Upregulation | |
| β-Myosin Heavy Chain (β-MHC) | qPCR, Western Blot | Upregulation | |
| Skeletal α-actin | qPCR, Western Blot | Upregulation |
Experimental Protocols
Protocol 1: Induction of Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
1. Cell Culture:
- Isolate primary cardiomyocytes from the ventricles of 1-2 day old neonatal Sprague-Dawley rats using enzymatic digestion.
- Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing faster-adhering cardiac fibroblasts to attach.
- Seed the cardiomyocyte-enriched suspension onto desired culture plates (e.g., 6-well or 12-well plates) coated with an appropriate extracellular matrix protein like fibronectin or gelatin.
- Culture the cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), and penicillin-streptomycin.
2. Induction of Hypertrophy:
- After 24-48 hours, when the cardiomyocytes have attached and are spontaneously beating, replace the growth medium with a serum-free medium for 12-24 hours to quiesce the cells.
- Prepare a stock solution of this compound in sterile water or a suitable buffer.
- Treat the cells with Angiotensin II at a final concentration of 100 nM to 1 µM in serum-free medium. A vehicle control (medium without Angiotensin II) should be run in parallel. Some protocols recommend replenishing the Angiotensin II every 6 hours.
- Incubate the cells for 24-72 hours.
3. Assessment of Hypertrophy:
- Cell Size Measurement: Capture images of the cells using a phase-contrast microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
- Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of hypertrophic markers such as ANF, BNP, and β-MHC.
- Protein Analysis: Perform immunofluorescence staining to visualize the expression and localization of proteins like α-actinin and ANF. Western blotting can be used to quantify protein levels.
Protocol 2: Induction of Hypertrophy in H9c2 Cells
1. Cell Culture:
- Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and penicillin-streptomycin.
- Seed the cells in appropriate culture plates and allow them to reach 70-80% confluency.
2. Induction of Hypertrophy:
- Replace the growth medium with a low-serum medium (e.g., 1% FBS) for 24 hours.
- Treat the cells with Angiotensin II at a final concentration of 1 µM for 48 hours. A vehicle control should be included.
3. Assessment of Hypertrophy:
- Follow the same procedures for assessing hypertrophy as described for NRCMs (cell size measurement, gene expression analysis, and protein analysis).
Signaling Pathways and Visualizations
Angiotensin II binding to the AT1 receptor on cardiomyocytes activates a cascade of intracellular signaling pathways that collectively drive the hypertrophic response.
References
Application Notes and Protocols for Intravenous Infusion of Angiotensin II Acetate in Canines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) infusion of Angiotensin II acetate in canine models. The information is intended to guide researchers in designing and executing experiments to study the physiological and pathological effects of Angiotensin II.
Introduction
Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.[1][2][3] Intravenous infusion of Angiotensin II in canines is a widely used experimental model to investigate its effects on various physiological parameters, including hemodynamics, renal function, and hormonal responses.[4][5] These studies are vital for understanding the pathophysiology of cardiovascular diseases and for the development of novel therapeutic agents that target the RAAS.
Quantitative Data Summary
The following tables summarize the intravenous infusion parameters and corresponding physiological responses of this compound in canines, as reported in various studies.
Table 1: Intravenous Angiotensin II Infusion Parameters and Hemodynamic Responses in Canines
| Infusion Rate (ng/kg/min) | Duration | Primary Hemodynamic Effects | Reference(s) |
| 0.66 | - | Increased Mean Arterial Pressure (MAP) | |
| 2.0 | - | Increased MAP and Total Peripheral Resistance (TPR), Decreased Cardiac Output (CO) | |
| 3, 6, 12, 24 | 1 hour each | Dose-dependent increase in blood pressure | |
| 4 | 60 minutes | Decreased Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR) in sodium-replete dogs | |
| 5.0 | - | Increased MAP and TPR, Decreased CO and blood flow to skin, splanchnic region, and kidneys | |
| 5, 10, 20 | - | Dose-dependent increase in blood pressure | |
| 10 | - | Resetting of the baroreceptor reflex to a higher pressure level | |
| 20 | 60 minutes | Increased MAP by 32-37 mmHg, decreased RBF | |
| 80 | 28 days | Sustained increase in systolic and diastolic blood pressure |
Table 2: Hormonal and Biomarker Responses to Intravenous Angiotensin II Infusion in Canines
| Infusion Rate (ng/kg/min) | Duration | Biomarker | Response | Reference(s) |
| 3, 6, 12, 24 | 1 hour each | Plasma Aldosterone | Dose-dependent increase | |
| 5, 10, 20 | - | Plasma Vasopressin | Prompt increase at all rates | |
| 5, 10, 20 | - | Plasma Renin Activity | Depressed at all rates | |
| 10, 20 | - | Plasma ACTH | Increased with a latency of 30-45 minutes | |
| 80 | 28 days | Plasma Angiotensin II | ~7-fold increase | |
| 80 | 28 days | Plasma Renin Activity | Markedly suppressed | |
| 80 | 28 days | Plasma Aldosterone | Increased |
Experimental Protocols
Preparation of this compound Infusion Solution
Materials:
-
This compound salt
-
Sterile 0.9% sodium chloride (normal saline)
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume of the infusion solution.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in a small volume of sterile 0.9% sodium chloride.
-
Gently vortex the solution until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile 0.9% sodium chloride.
-
Visually inspect the solution for any particulate matter or discoloration before administration.
-
Store the prepared solution according to the manufacturer's instructions, typically at 2-8°C for up to 24 hours.
Intravenous Infusion in Canines
Materials:
-
Conscious or anesthetized canine model
-
Catheters (for venous access and blood pressure monitoring)
-
Infusion pump
-
Blood pressure transducer and monitoring system
-
Blood collection tubes (e.g., EDTA, heparin)
Procedure:
-
Animal Preparation: Acclimatize the canine to the experimental setting to minimize stress. For conscious animal studies, ensure the animal is accustomed to the restraint system. For anesthetized studies, administer anesthesia according to an approved institutional protocol.
-
Catheterization: Surgically implant catheters into a suitable vein (e.g., cephalic, saphenous) for drug infusion and into an artery (e.g., femoral, carotid) for direct blood pressure monitoring. Allow for an adequate recovery period after surgery.
-
Baseline Measurements: Before starting the infusion, record baseline physiological parameters, including mean arterial pressure (MAP), heart rate (HR), and collect baseline blood samples for biomarker analysis.
-
Initiation of Infusion:
-
Set the infusion pump to the desired infusion rate, calculated based on the dog's body weight (in kg).
-
Connect the infusion line to the venous catheter and start the infusion.
-
For dose-response studies, begin with the lowest dose and incrementally increase it at defined intervals.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record hemodynamic parameters (MAP, systolic and diastolic blood pressure, HR).
-
Collect blood samples at predetermined time points during and after the infusion to measure plasma concentrations of Angiotensin II, aldosterone, renin, and other relevant biomarkers.
-
-
Termination of Infusion:
-
At the end of the planned infusion period, stop the infusion pump.
-
Continue to monitor the animal's physiological parameters until they return to baseline levels.
-
-
Post-Procedure Care: Provide appropriate post-procedural care to the animal as per institutional guidelines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Angiotensin II signaling pathway and a typical experimental workflow for intravenous infusion in canines.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Caption: Experimental Workflow for Angiotensin II Infusion in Canines.
References
- 1. Effect of angiotensin receptor blockers and angiotensin converting enzyme 2 on plasma equilibrium angiotensin peptide concentrations in dogs with heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Physiological responses to angiotensin II infusion during chronic angiotensin converting enzyme inhibition in dogs on normal, low and high sodium intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intravertebral angiotensin II on cardiac output and its distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dilution of Angiotensin II Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dilution and use of Angiotensin II acetate in a variety of cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies investigating the renin-angiotensin system.
Product Information and Storage
This compound is a synthetic peptide that acts as a potent vasoconstrictor and is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] It is critical for regulating blood pressure and fluid balance.[4] For research purposes, it is typically supplied as a lyophilized powder.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C50H71N13O12 (free base) | [1] |
| Molecular Weight | 1046.18 Da (free base) | |
| 1106.2 g/mol (acetate salt) | ||
| Appearance | White to off-white powder | |
| Purity | ≥93% (HPLC) |
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Source |
| Lyophilized Powder | -20°C | Years | Keep desiccated and protected from light. Allow vial to reach room temperature before opening to prevent condensation. | |
| Stock Solution | -20°C or -80°C | Up to 2 months at -20°C; up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | |
| Diluted Working Solution | 2-8°C or Room Temperature | Up to 24 hours | Discard after 24 hours. |
Experimental Protocols
Reconstitution of Lyophilized this compound to Prepare a Stock Solution
This protocol outlines the steps to reconstitute the lyophilized powder to create a concentrated stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This minimizes water condensation, which can affect the stability of the peptide.
-
Solvent Addition: Add the appropriate volume of sterile water or PBS to the vial to achieve the desired stock solution concentration. A common stock concentration is 1 mM. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 1106.2 g/mol for the acetate salt), you would add 904 µL of solvent.
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause the peptide to denature. The solution should be clear and colorless.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to the final working concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 1 mM)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution on ice.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration. Typical working concentrations for Angiotensin II in cell culture experiments range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Example for a 1 µM (10⁻⁶ M) working solution from a 1 mM (10⁻³ M) stock:
-
Add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
-
-
Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure even distribution by gently swirling the plates.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Note on Low Concentrations: At very low concentrations (<100 µg/ml), a significant percentage of the peptide may be lost due to absorption to the walls of glass or plastic containers. To minimize this, containers can be pre-treated with a solution of bovine serum albumin (BSA) at 1 mg/ml and then rinsed thoroughly with sterile water before use.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for this compound Dilution
The following diagram illustrates the key steps in preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing Angiotensin II solutions.
Angiotensin II Signaling Pathways
Angiotensin II exerts its effects primarily through two G-protein coupled receptors: AT1 and AT2. The activation of these receptors triggers distinct downstream signaling cascades.
Table 3: Angiotensin II Receptor Signaling
| Receptor | Primary G-protein Coupling | Key Downstream Effectors | Cellular Responses |
| AT1 Receptor | Gq/11, Gi, G12/13 | Phospholipase C (PLC), MAP Kinases, JAK/STAT, Rho/Rho-kinase | Vasoconstriction, cell proliferation, inflammation, fibrosis, aldosterone release |
| AT2 Receptor | Gi | Protein phosphatases, Nitric Oxide Synthase (NOS) | Vasodilation, anti-proliferative effects, apoptosis |
The following diagram provides a simplified overview of the major signaling pathways activated by Angiotensin II.
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
References
Applications of Angiotensin II Acetate in Mammalian Cell Culture: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II (Ang II) acetate is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), playing a crucial role in cardiovascular physiology and pathophysiology.[1][2] In the context of mammalian cell culture, Angiotensin II acetate serves as a critical tool for investigating a wide array of cellular processes, including signal transduction, proliferation, apoptosis, and differentiation.[2][3] Its effects are primarily mediated through two main G-protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R), which often trigger opposing cellular responses.[4]
This document provides comprehensive application notes and detailed protocols for utilizing this compound in mammalian cell culture experiments, designed to aid researchers in study design and execution.
Key Applications and Signaling Pathways
Angiotensin II is a versatile signaling molecule that can induce a variety of cellular responses depending on the cell type, the expression levels of its receptors, and the presence of other signaling molecules.
Signaling Pathways:
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events.
-
AT1 Receptor Signaling: The AT1R is considered to mediate most of the classical functions of Ang II. Its activation typically leads to:
-
G-protein activation: Coupling to Gq/11, G12/13, and Gi proteins.
-
Second messenger production: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
MAPK activation: Stimulation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38MAPK, which are crucial for cell growth and hypertrophy.
-
Tyrosine kinase activation: Transactivation of receptor tyrosine kinases like EGFR and PDGF receptors, and activation of non-receptor tyrosine kinases such as Src and JAK/STAT pathways.
-
Reactive Oxygen Species (ROS) generation: Activation of NAD(P)H oxidases, leading to increased intracellular ROS, which acts as a second messenger in various signaling pathways.
-
-
AT2 Receptor Signaling: The AT2R often counteracts the effects of the AT1R. Its signaling is less understood but is known to be involved in:
-
Anti-proliferative effects: Inhibition of cell growth in various cell types.
-
Apoptosis: Induction of programmed cell death.
-
Differentiation: Promotion of cellular differentiation.
-
Quantitative Data Summary
The effects of this compound are dose-dependent. The following tables summarize typical concentrations used in various cell culture applications.
Table 1: this compound Dose-Response in Different Cell Types
| Cell Type | Application | Angiotensin II Concentration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells | Protein Synthesis | 1 nM - 100 nM | Increased protein synthesis (hypertrophy) | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | Dose-dependent | Induction of apoptosis | |
| Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | Cell Viability | 10⁻⁹ M | Decreased cell viability | |
| Rat Glomerular Epithelial Cells | Apoptosis | Dose-dependent | Induction of apoptosis | |
| Splenic Lymphocytes | Proliferation | 1 µM - 3 µM | Stimulation of proliferation | |
| Human Neuroblastoma Cells (SH-SY5Y) | Differentiation | 600 nM | Increased MAP2 levels (neuronal differentiation) | |
| Human iPSC-derived Kidney Organoids | Differentiation | 100 nM | Biphasic effects on differentiation |
Table 2: Common Antagonists and Their Working Concentrations
| Antagonist | Receptor Target | Typical Concentration | Application | Reference |
| Losartan | AT1R | 10⁻⁶ M | Inhibition of Ang II-induced effects | |
| PD123319 | AT2R | 10⁻⁶ M | Inhibition of Ang II-induced effects |
Detailed Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is used to assess the effect of Angiotensin II on cell viability and proliferation.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in sterile water or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize the cells and reduce the influence of growth factors in the serum, replace the medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the Angiotensin II solutions at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the cell viability against the concentration of Angiotensin II.
Protocol 2: Apoptosis Detection (DNA Fragmentation ELISA)
This protocol quantifies apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Cell Death Detection ELISA kit (e.g., from Roche)
-
Lysis buffer (provided in the kit)
-
Anti-histone-biotin antibody
-
Anti-DNA-POD (peroxidase-conjugated) antibody
-
ABTS substrate solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Angiotensin II for a specified time (e.g., 18-24 hours) as described in Protocol 1.
-
Cell Lysis: After incubation, centrifuge the plate and carefully remove the supernatant. Add 200 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.
-
ELISA Procedure:
-
Centrifuge the lysed cells to pellet the nuclei.
-
Transfer 20 µL of the supernatant (cytoplasmic fraction) to a streptavidin-coated microplate.
-
Add 80 µL of the immunoreagent mix (containing anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells three times with the provided washing buffer.
-
Add 100 µL of ABTS substrate solution to each well and incubate until color development is sufficient for photometric analysis.
-
-
Measurement and Analysis: Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of apoptosis.
Protocol 3: Western Blot Analysis of Signaling Proteins (e.g., Phospho-ERK)
This protocol is used to detect changes in the expression or phosphorylation state of proteins in response to Angiotensin II.
Materials:
-
Mammalian cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates or larger culture dishes until they reach 70-80% confluency. Treat with Angiotensin II for a short duration (e.g., 5-30 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) or the total form of the protein of interest (e.g., total-ERK) to normalize the data.
These protocols provide a foundation for investigating the multifaceted roles of this compound in mammalian cell culture. Researchers should optimize these protocols based on their specific cell type and experimental goals.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? [mdpi.com]
Application Notes: Angiotensin II Acetate for Inducing Apoptosis in Research Models
Introduction
Angiotensin II (Ang II), the primary effector peptide of the renin-angiotensin system (RAS), is a potent vasoconstrictor and a key regulator of cardiovascular homeostasis. Beyond its hemodynamic effects, Ang II is increasingly recognized as a crucial mediator in cellular processes, including cell growth, inflammation, and apoptosis. In various research models, Angiotensin II acetate is utilized to induce programmed cell death, providing a valuable tool to study the molecular mechanisms underlying tissue injury and to explore potential therapeutic interventions. Ang II-induced apoptosis is implicated in the pathophysiology of numerous conditions, including heart failure, atherosclerosis, hypertension, and renal disease.[1][2]
The pro-apoptotic effects of Ang II are complex and cell-type specific, primarily mediated through its binding to two main receptor subtypes: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3][4] Activation of these receptors triggers a cascade of intracellular signaling events, often involving the generation of reactive oxygen species (ROS), modulation of protein kinases, and the activation of the caspase family of proteases, which are the central executioners of the apoptotic program.[5]
These application notes provide an overview of the signaling pathways involved, quantitative data from various research models, and detailed protocols for inducing and assessing apoptosis using this compound.
Data Presentation: Efficacy of Angiotensin II in Inducing Apoptosis
The following tables summarize the quantitative data from various in vitro and in vivo studies, detailing the model systems, Angiotensin II concentrations, treatment durations, and key apoptotic outcomes.
Table 1: In Vitro Models of Angiotensin II-Induced Apoptosis
| Cell Line/Type | Angiotensin II Concentration | Treatment Duration | Key Apoptotic Outcomes & Remarks | Reference(s) |
| H9c2 Cardiomyoblasts | 10 µM | 24 hours | Increased expression of cleaved caspase-3 and -9, and Bax; Decreased Bcl-2. | |
| Adult Rat Ventricular Myocytes | 10⁻⁹ M (1 nM) | 24 hours | Five-fold increase in programmed cell death (TUNEL assay). Effect blocked by AT1 antagonist. | |
| Human Endothelial Cells (HUVEC) | 1 µM | 18 hours | Dose-dependent increase in DNA fragmentation. Effect blocked by combined AT1/AT2 antagonists. | |
| Bovine Pulmonary Artery Endothelial Cells | 0.1 µM - 10 µM | 12-24 hours | 40-70% apoptosis (Neutral comet assay); Caspase-3 activation. Mediated by AT2 receptor. | |
| CATH.a Dopaminergic Neuronal Cells | Dose-dependent | Not specified | Triggered dose-dependent apoptosis, mediated by AT1 receptor and NADPH oxidase-dependent oxidative stress. | |
| Rat Renal Proximal Tubular Cells (RPTEC) | 10⁻⁸ M - 10⁻⁶ M | 16 hours | Dose- and time-dependent increase in apoptosis. | |
| Rat Glomerular Epithelial Cells (GEC) | 10⁻⁸ M | 18 hours | Significant increase in apoptosis (~18%), mediated by both AT1 and AT2 receptors and TGF-β1 production. | |
| Human Alveolar Epithelial Cells (A549) | Dose-dependent | 20 hours | Dose-dependent increase in apoptosis, confirmed by caspase-3 activity and Annexin V binding. |
Table 2: In Vivo Models of Angiotensin II-Induced Apoptosis
| Animal Model | Angiotensin II Dosage | Treatment Duration | Target Tissue | Key Apoptotic Outcomes & Remarks | Reference(s) |
| Sprague-Dawley Rats | 120 ng/kg/min (s.c. infusion) | 7 days | Heart | Enhanced cardiomyocyte apoptosis (TUNEL); Increased Bax-to-Bcl-2 ratio and caspase-3 activity. | |
| Male Wistar Rats | 1 mg/kg/day (s.c. infusion) | 18 hours | Heart, Skeletal Muscle | Significant myocyte apoptosis in heart, soleus, tibialis anterior, and diaphragm muscles. |
Signaling Pathways and Experimental Workflow
The induction of apoptosis by Angiotensin II involves intricate signaling cascades. The diagrams below illustrate the primary molecular pathways and a typical experimental workflow for studying this process.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Angiotensin II-induced mesangial cell apoptosis: role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiotensin II triggers apoptosis via enhancement of NADPH oxidase-dependent oxidative stress in a dopaminergic neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Angiotensin II Receptor-Binding Assay Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), plays a critical role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling.[1][2] Its physiological effects are mediated through interaction with specific cell surface receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] Dysregulation of the RAS is implicated in the pathophysiology of various cardiovascular diseases, making the angiotensin II receptors significant therapeutic targets.[2]
These application notes provide standardized protocols for conducting angiotensin II receptor-binding assays, essential tools for the discovery and characterization of novel receptor agonists and antagonists. The following sections detail both radioligand and non-radioactive binding assay methodologies, data analysis procedures, and troubleshooting guidelines to ensure reliable and reproducible results.
Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors, despite binding the same endogenous ligand, often trigger opposing physiological responses due to the distinct signaling pathways they activate.
AT1 Receptor Signaling
The AT1 receptor is responsible for most of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[4] Upon activation, the AT1 receptor couples to several G proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades.
AT2 Receptor Signaling
The AT2 receptor is generally considered to counteract the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and apoptosis. Its signaling is less well-defined but is known to involve G protein-independent pathways and the activation of phosphatases.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a sensitive and robust method for characterizing receptor-ligand interactions. These assays typically use a radiolabeled form of a high-affinity ligand to quantify binding to the receptor of interest.
| Reagent | Supplier | Cat. No. (Example) |
| [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | PerkinElmer | NEX215 |
| Angiotensin II (unlabeled) | Sigma-Aldrich | A9525 |
| Losartan (AT1 antagonist) | Sigma-Aldrich | L0293 |
| PD123319 (AT2 antagonist) | Sigma-Aldrich | P186 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| EDTA | Sigma-Aldrich | E9884 |
| Bacitracin | Sigma-Aldrich | B0125 |
| Glass fiber filters (GF/B) | Whatman | 1821-915 |
| Buffer Name | Composition | pH |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, 0.2 mg/mL Bacitracin | 7.4 |
| Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl | 7.4 |
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express angiotensin II receptors. Homogenize in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Total Binding: To each well, add 50 µL of binding buffer and 50 µL of varying concentrations of [¹²⁵I]-Angiotensin II (e.g., 0.01 - 5 nM).
-
Non-Specific Binding (NSB): To each well, add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM) and 50 µL of varying concentrations of [¹²⁵I]-Angiotensin II.
-
Initiate Reaction: Add 100 µL of the membrane preparation (typically 10-50 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot specific binding versus the concentration of [¹²⁵I]-Angiotensin II. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: Prepare triplicate wells for total binding, NSB, and for each concentration of the competing compound.
-
Total Binding: Add 50 µL of binding buffer.
-
NSB: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competition: Add 50 µL of varying concentrations of the test compound.
-
Add Radioligand: To all wells, add 50 µL of [¹²⁵I]-Angiotensin II at a concentration close to its Kd value.
-
Initiate, Incubate, Filter, and Count: Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Non-Radioactive Receptor-Binding Assay (Competitive ELISA)
This method provides an alternative to radioligand assays, avoiding the need for radioactive materials and specialized equipment. It is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: Coat a 96-well microplate with a preparation of membranes containing angiotensin II receptors overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline) for 1-2 hours at room temperature.
-
Competition Reaction: Add varying concentrations of the unlabeled test compound to the wells, followed by a fixed concentration of a labeled Angiotensin II analog (e.g., biotinylated or fluorescently tagged Angiotensin II). Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate to remove unbound ligands.
-
Detection:
-
For biotinylated Angiotensin II : Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
For fluorescently-labeled Angiotensin II : Directly measure the fluorescence using a microplate reader.
-
-
Data Analysis: The signal is inversely proportional to the amount of unlabeled test compound bound to the receptor. Plot the signal versus the log concentration of the test compound to determine the IC₅₀ and subsequently the Ki value as described for the radioligand competition assay.
Data Presentation
Quantitative data from receptor binding assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Saturation Binding Assay Parameters
| Receptor Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Liver Membranes | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | 0.25 ± 0.04 | 125 ± 15 | |
| CHO cells expressing human AT1R | [³H]-Losartan | 1.2 ± 0.2 | 850 ± 70 | Fictional Data |
| Rat Aortic Smooth Muscle Cells | [¹²⁵I]-Angiotensin II | 0.8 ± 0.1 | 210 ± 25 |
Table 2: Competition Binding Assay Parameters
| Compound | Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) | Reference |
| Angiotensin II | Rat AT1 | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | 1.5 ± 0.3 | 0.7 ± 0.1 | |
| Losartan | Human AT1 | [³H]-Candesartan | 25 ± 4 | 12 ± 2 | |
| PD123319 | Rat AT2 | [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II | 5.2 ± 0.8 | 2.5 ± 0.4 | |
| Valsartan | Human AT1 | [¹²⁵I]-Angiotensin II | 8.9 ± 1.1 | 4.3 ± 0.5 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) | Radioligand concentration too high. | Use a lower concentration of radioligand, ideally at or below the Kd. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold wash buffer. | |
| Hydrophobic interactions of the ligand with filters or plate. | Pre-soak filters in 0.5% PEI. Add BSA to the binding buffer. | |
| Low or No Specific Binding | Degraded receptor preparation. | Ensure proper storage and handling of membranes. Use fresh preparations. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent washing. | Use an automated cell harvester for uniform washing. | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
References
Application Notes and Protocols for the Use of Angiotensin II Acetate in Isolated Adult Rat Heart Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS) and plays a critical role in cardiovascular physiology and pathophysiology.[1] It exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1] In the heart, Ang II is a potent vasoconstrictor and is known to induce cardiac hypertrophy, fibrosis, and remodeling, making it a key molecule of interest in studies of hypertension, heart failure, and other cardiovascular diseases.[2][3][4] Isolated adult rat heart preparations, such as the Langendorff system, provide a valuable ex vivo model to study the direct cardiac effects of Angiotensin II acetate without the confounding influences of systemic neural and hormonal factors. These application notes provide detailed protocols for the use of this compound in such studies, summarize key quantitative data, and illustrate the primary signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of Angiotensin II on key cardiac functional parameters in isolated adult rat hearts, as reported in various studies. These tables are intended to provide a comparative overview to aid in experimental design and data interpretation.
Table 1: Effects of Angiotensin II on Cardiac Contractility and Heart Rate
| Angiotensin II Concentration | Left Ventricular Developed Pressure (LVDP) | Heart Rate (HR) | Reference |
| 1 x 10⁻⁹ M | Dose-dependent reduction | No significant effect | |
| 1 x 10⁻⁸ M | Dose-dependent reduction | Significantly lowered | |
| 1 x 10⁻⁷ M | Dose-dependent reduction | Significantly lowered | |
| 10⁻¹¹ to 10⁻⁵ M | Positive inotropic effect, peak at 10⁻⁷ M | Not specified | |
| 27 nM (approx. 2.7 x 10⁻⁸ M) | 9% increase in contraction force | ~20% decrease | |
| 70 nM (approx. 7 x 10⁻⁸ M) | 12% increase in contraction force | ~20% decrease |
Table 2: Effects of Angiotensin II on Coronary Flow
| Angiotensin II Concentration | Coronary Flow | Reference |
| 4 x 10⁻⁹ M (Angiotensin I) | Significant reduction | |
| 1 x 10⁻⁹ M | Dose-dependent reduction | |
| 1 x 10⁻⁸ M | Dose-dependent reduction | |
| 1 x 10⁻⁷ M | Dose-dependent reduction | |
| 27 nM (approx. 2.7 x 10⁻⁸ M) | 39% reduction | |
| 70 nM (approx. 7 x 10⁻⁸ M) | 48% reduction |
Table 3: Effects of Angiotensin II on Protein Synthesis and Hypertrophy
| Angiotensin II Concentration/Dose | Parameter | Observation | Reference |
| 1 x 10⁻⁸ M | [³H]phenylalanine incorporation | 3.9-fold increase in left ventricle, 2.6-fold increase in right ventricle | |
| Infusion (7 and 14 days) | Left Ventricular Mass / Body Weight | 18.6% and 17.3% increase, respectively |
Experimental Protocols
Protocol 1: Langendorff Perfusion of Isolated Adult Rat Heart for this compound Administration
This protocol describes the isolation and retrograde perfusion of an adult rat heart using the Langendorff technique to study the acute effects of this compound.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Heparin solution (1000 IU/mL)
-
Pentobarbital sodium solution (50 mg/mL)
-
Krebs-Henseleit (KH) buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM Glucose, 2.5 mM CaCl₂. The solution should be gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 and maintained at 37°C.
-
This compound
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (50 mg/kg). Administer heparin (500 IU) intravenously via the tail vein to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold KH buffer to arrest contractions.
-
Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure the aorta with a suture. Ensure no air bubbles are introduced into the system.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) or constant flow. The perfusion will cause the aortic valve to close, directing the buffer into the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow until a steady state is achieved. A latex balloon connected to a pressure transducer can be inserted into the left ventricle to measure isovolumetric pressure.
-
This compound Administration:
-
Prepare a stock solution of this compound in deionized water. Further dilute to the desired final concentrations in KH buffer.
-
Introduce this compound into the perfusion line via a side-port infusion pump at a constant rate to achieve the desired final concentration in the perfusate.
-
Administer a range of concentrations in a cumulative or non-cumulative manner, allowing for a sufficient equilibration period (e.g., 10-15 minutes) at each concentration.
-
-
Data Acquisition: Continuously record cardiac parameters, including heart rate, LVDP, the maximum rate of pressure development (+dP/dt), the maximum rate of pressure decay (-dP/dt), and coronary flow throughout the experiment.
-
Washout: After the final Angiotensin II concentration, perfuse the heart with drug-free KH buffer for a washout period to observe the reversibility of the effects.
Protocol 2: Assessment of Cardiac Hypertrophy following this compound Infusion
This protocol outlines the procedure for inducing cardiac hypertrophy in vivo using this compound, followed by analysis.
Materials:
-
Adult male rats
-
This compound
-
Osmotic minipumps
-
Anesthetic agents
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
-
Tissue preservation reagents (e.g., formalin, liquid nitrogen)
Procedure:
-
In Vivo Infusion:
-
Anesthetize the rat.
-
Implant an osmotic minipump subcutaneously, which is set to deliver a continuous infusion of this compound at a specific dose (e.g., 200 ng/kg/min) for a predetermined period (e.g., 7, 14, or 28 days).
-
-
Tissue Harvesting:
-
At the end of the infusion period, euthanize the animal.
-
Excise the heart, wash it with ice-cold PBS to remove blood, and blot it dry.
-
-
Hypertrophy Assessment:
-
Measure the total heart weight and the left ventricular weight.
-
Normalize the heart weight to the body weight (HW/BW ratio) or tibia length to assess the degree of hypertrophy.
-
For histological analysis, fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin for cell size, Masson's trichrome for fibrosis).
-
For molecular analysis, snap-freeze portions of the ventricle in liquid nitrogen and store at -80°C for subsequent RNA or protein extraction to analyze hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
Mandatory Visualization
Signaling Pathways
dot { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes AngII [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#FBBC05"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade\n(ERK, JNK, p38)", fillcolor="#FBBC05"]; ROS [label="↑ ROS Production\n(NADPH Oxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hypertrophy [label="Cardiac Hypertrophy\n(↑ Protein Synthesis, Gene Expression)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AngII -> AT1R [label=" Binds"]; AT1R -> Gq11 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC [label=" Activates"]; PKC -> MAPK [label=" Activates"]; AT1R -> ROS [label=" Activates"]; MAPK -> Hypertrophy; Ca -> Hypertrophy; ROS -> MAPK; MAPK -> Fibrosis; Ca -> Vasoconstriction; }
Caption: Angiotensin II / AT1 Receptor Signaling Pathway in Cardiomyocytes.
Experimental Workflow
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes Start [label="Start: Anesthetize Rat\n& Administer Heparin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Excision [label="Heart Excision &\nPlacement in Cold KH Buffer", fillcolor="#F1F3F4"]; Cannulation [label="Aortic Cannulation on\nLangendorff Apparatus", fillcolor="#F1F3F4"]; Perfusion [label="Retrograde Perfusion\nwith Oxygenated KH Buffer", fillcolor="#FBBC05"]; Stabilization [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05"]; AngII_Admin [label="Administer this compound\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Acq [label="Continuous Data Acquisition\n(HR, LVDP, dP/dt, Coronary Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washout [label="Washout with\nDrug-Free KH Buffer", fillcolor="#F1F3F4"]; End [label="End of Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Excision; Excision -> Cannulation; Cannulation -> Perfusion; Perfusion -> Stabilization; Stabilization -> AngII_Admin; AngII_Admin -> Data_Acq; Data_Acq -> Washout; Washout -> End; }
Caption: Experimental Workflow for Isolated Rat Heart Perfusion with Angiotensin II.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac effects of angiotensin I and angiotensin II: dose-response studies in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 4. Angiotensin II stimulation of left ventricular hypertrophy in adult rat heart. Mediation by the AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angiotensin II acetate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Question: Why is my this compound not dissolving in water?
Answer:
Several factors can contribute to the poor solubility of this compound in aqueous solutions. Here are some potential causes and troubleshooting steps:
-
Low Water Solubility: this compound has a low intrinsic water solubility, reported to be around 0.0187 mg/mL.[1] Complete dissolution may require specific conditions.
-
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of peptides. Angiotensin II is more soluble in solutions with a pH between 5 and 8.[2] Ensure your water is within this range. If necessary, use a buffer system like PBS.
-
Temperature: Gently warming the solution can aid dissolution. For example, in saline, warming to 60°C with ultrasonic treatment has been used to achieve a concentration of 12.5 mg/mL.[3]
-
Sonication: Using an ultrasonic bath can help break up peptide aggregates and facilitate dissolution.[3]
-
Improper Storage: Lyophilized this compound should be stored at -20°C.[2] Before opening, the vial should be allowed to reach room temperature to prevent moisture condensation, which can affect solubility and stability.
Question: I've prepared an this compound solution, but I see precipitation after a short time. What should I do?
Answer:
Precipitation of this compound from a solution can be due to several factors:
-
Concentration Exceeds Solubility: Ensure the prepared concentration does not exceed the solubility limit in the chosen solvent under the given conditions. Refer to the solubility data table below.
-
pH Shift: Changes in the pH of the solution upon storage can lead to precipitation. Using a buffered solution like PBS can help maintain a stable pH.
-
Aggregation: Angiotensin II has been shown to induce the aggregation of lipoproteins, and it may self-aggregate under certain conditions. To minimize this, prepare fresh solutions for each experiment whenever possible and avoid vigorous vortexing, which can promote aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation. It is recommended to aliquot stock solutions into single-use volumes to avoid this.
Question: My this compound solution seems to have lost its biological activity. What could be the reason?
Answer:
Loss of biological activity can stem from improper handling and storage:
-
Chemical Instability: Angiotensin II is susceptible to hydrolysis in strong acids or at a pH of 9.5 or higher. Ensure the pH of your solution is maintained within the optimal range (pH 5-8).
-
Proteolytic Degradation: Peptides in solution are vulnerable to degradation by proteases. Use sterile, freshly distilled water and consider sterile filtration for your solutions. Wearing gloves is crucial to prevent contamination with proteases from the skin.
-
Improper Storage of Stock Solutions: Stock solutions should be stored at -20°C or -80°C for long-term stability. Aliquoting is highly recommended to prevent degradation from repeated freeze-thaw cycles. Stock solutions at neutral pH stored at -20°C are generally active for at least two months.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Water is a common solvent, with a solubility of up to 25 mg/mL reported, yielding a clear, colorless solution. For cell-based assays and in vivo studies, physiological buffers like Phosphate Buffered Saline (PBS) or 0.9% sodium chloride (saline) are often used.
Q2: How should I store the lyophilized powder and prepared stock solutions?
A2: Lyophilized this compound powder should be stored at -20°C. Prepared stock solutions should be aliquoted and stored at -20°C for up to two months or at -80°C for up to a year. It is crucial to avoid repeated freeze-thaw cycles.
Q3: Can I sterilize my this compound solution by filtration?
A3: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, be aware that for solutions with concentrations below 100 µg/ml, some peptide loss may occur due to absorption to the filter membrane. Pre-treating the filter with a solution of bovine serum albumin (BSA) can help minimize this loss.
Q4: Is it necessary to use special tubes for storing this compound solutions?
A4: At very low concentrations, a significant amount of the peptide can be lost due to adsorption to the walls of glass or standard plastic containers. Using low-protein-binding tubes and pre-coating containers with a BSA solution can help minimize this issue.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Conditions/Notes |
| Water | 0.0187 mg/mL | ALOGPS prediction |
| Water | 25 mg/mL | Yields a clear, colorless solution |
| Water | 64 - 100 mg/mL | Batch-dependent |
| PBS | 10 mg/mL | Requires sonication |
| Saline (0.9% NaCl) | 12.5 mg/mL | Requires sonication and warming to 60°C |
| 0.1 M Acetic Acid | 20 mg/mL | For Angiotensin I, may be applicable for Angiotensin II |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Water
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, distilled water to the vial to achieve a final concentration of 1 mg/mL.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing.
-
If dissolution is slow, the solution can be sonicated for short intervals in a water bath.
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in PBS for Cell Culture
-
Thaw a single-use aliquot of the 1 mg/mL this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS (pH 7.4).
-
Gently mix by inversion or pipetting.
-
Use the freshly prepared working solution for your experiment. Do not store diluted working solutions for extended periods.
Visualizations
Caption: Angiotensin II formation and primary signaling pathway via the AT1 receptor.
Caption: Recommended workflow for this compound solution preparation and use.
References
Technical Support Center: Optimizing Angiotensin II Acetate for Vascular Cell Growth
This guide provides researchers, scientists, and drug development professionals with essential information for using Angiotensin II (Ang II) acetate in vascular cell growth experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Angiotensin II acetate stock solution?
A1: To prepare a stock solution, dissolve this compound in sterile, purified water or phosphate-buffered saline (PBS) at a high concentration (e.g., 10⁻² or 10⁻³ M).[1] Aliquot the stock solution into smaller volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, -80°C is recommended.[1] When diluting to working concentrations, use solutions that contain a carrier protein or peptide to prevent Ang II from adhering to surfaces.[1]
Q2: What is the recommended starting concentration of Angiotensin II for stimulating vascular cell growth?
A2: The optimal concentration of Ang II varies depending on the cell type and the specific biological response being measured. A common starting point for in vitro studies is in the nanomolar (nM) to micromolar (µM) range. For vascular smooth muscle cells (VSMCs), concentrations around 100 nM (10⁻⁷ M) have been shown to significantly increase DNA and protein synthesis. For lymphatic endothelial cells (LECs), a concentration of 500 nM has been used to promote proliferation and migration. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the primary signaling pathways activated by Angiotensin II in vascular cells?
A3: Angiotensin II primarily exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor. This interaction initiates a complex cascade of intracellular signaling events. Key pathways include the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC). Ang II also activates multiple tyrosine kinase pathways, including the JAK/STAT and MAP kinase (ERK1/2) pathways, which are crucial for mediating its growth-promoting effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable cell growth or response to Ang II. | 1. Suboptimal Ang II Concentration: The concentration may be too low to elicit a response. 2. Cell Passage Number: High passage numbers can lead to altered cell phenotypes and responsiveness. 3. Receptor Expression: The cells may have low or absent expression of the AT1 receptor. 4. Inactive Ang II: Improper storage or handling may have degraded the peptide. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Use cells at a lower passage number. 3. Verify AT1 receptor expression using qPCR or Western blotting. 4. Prepare a fresh stock solution of Ang II from a reliable source. |
| High levels of cell death (cytotoxicity). | 1. Excessively High Ang II Concentration: Very high concentrations can be toxic to some cell types. 2. Contamination: The cell culture or reagents may be contaminated. 3. Serum Starvation Stress: Prolonged serum starvation before treatment can induce apoptosis. | 1. Reduce the concentration of Ang II. Perform a toxicity assay (e.g., LDH assay) to determine the cytotoxic threshold. 2. Check for microbial contamination and use sterile techniques. 3. Reduce the duration of serum starvation or use a lower percentage of serum if complete starvation is not required. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different growth rates. 2. Variability in Ang II Aliquots: Repeated freeze-thaw cycles of the stock solution can degrade the peptide. 3. Differences in Incubation Times: Inconsistent treatment durations will affect the outcome. | 1. Ensure precise and consistent cell counting and seeding for each experiment. 2. Use fresh aliquots of the Ang II stock solution for each experiment. Avoid reusing thawed aliquots. 3. Strictly adhere to the planned incubation times for all experimental replicates and repeats. |
Angiotensin II Signaling and Experimental Workflow Diagrams
Summary of Effective Concentrations
The following table summarizes Angiotensin II concentrations reported to be effective in various vascular cell assays. Note that these are starting points, and optimal concentrations should be determined empirically.
| Cell Type | Assay | Effective Concentration Range | Outcome |
| Vascular Smooth Muscle Cells (VSMCs) | DNA & Protein Synthesis | 100 nM | Increased synthesis |
| VSMCs | [³H]thymidine incorporation | 10 nM - 1 µM (Max at 1 µM) | Stimulation of proliferation |
| Lymphatic Endothelial Cells (mLECs) | Proliferation (BrdU) & Migration | 500 nM | Increased proliferation and migration |
| Human Endothelial Cells | Migration (VEGF-induced) | 10 nM - 100 nM | Inhibition of migration |
| Rat Mesenteric Arterioles | Leukocyte Adhesion & Emigration | 1 nM | Optimal increase in adhesion |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assessment using MTT Assay
This protocol is adapted for assessing the effect of Angiotensin II on the proliferation of adherent vascular cells (e.g., HUVECs, VSMCs) in a 96-well format.
Materials:
-
Vascular cells of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation: After 24 hours, gently aspirate the medium and wash once with PBS. Add 100 µL of serum-free medium to each well and incubate for 24-48 hours to synchronize the cells in a quiescent state.
-
Angiotensin II Treatment: Prepare serial dilutions of Angiotensin II in serum-free medium. Remove the starvation medium and add 100 µL of the Angiotensin II dilutions to the respective wells. Include a vehicle control (serum-free medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
Protocol 2: Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol provides a method to assess the effect of Angiotensin II on the migration of vascular cells.
Materials:
-
Vascular cells of interest
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them until they form a confluent monolayer.
-
Serum Starvation: Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh serum-free/low-serum medium containing the desired concentration of Angiotensin II or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at predefined locations using a microscope. This will serve as the baseline (0-hour) measurement.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂).
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the wound.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for both treated and control groups.
References
Troubleshooting inconsistent results in Angiotensin II acetate experiments
Welcome to the technical support center for Angiotensin II acetate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the proper storage and handling procedures?
A1: this compound is susceptible to degradation, especially in solution. To ensure consistent activity, follow these guidelines:
-
Lyophilized Powder: Store at -20°C for long-term stability.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mg/mL) in water or a buffer like phosphate-buffered saline (PBS). Aliquot into single-use volumes and store at -20°C or -80°C for up to two months to avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: Diluted solutions are less stable and should be prepared fresh for each experiment. For in vivo studies, dilute in 0.9% sodium chloride immediately before use. Discard any unused diluted solution after 24 hours, even if refrigerated.
Q2: I am observing high variability between replicate wells in my cell-based assays. What could be the cause?
A2: High variability in cell-based assays can stem from several factors:
-
Peptide Adsorption: At low concentrations, Angiotensin II can adsorb to the surface of plasticware, leading to inconsistent concentrations in your assay wells. To mitigate this, consider pre-treating plates and pipette tips with a solution of bovine serum albumin (BSA) (e.g., 1 mg/mL) and then rinsing with water.
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes. Inaccurate pipetting can lead to significant differences in the final concentration of Angiotensin II in each well.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable responses. Ensure a homogenous cell suspension and use a consistent seeding technique.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. To minimize this, avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
Q3: My in vivo blood pressure measurements are inconsistent. How can I improve the reliability of my data?
A3: In vivo blood pressure measurements, particularly using the tail-cuff method, require careful technique to obtain reproducible results:
-
Acclimatization: Acclimate the animals to the restraining device and the procedure for several days before the actual experiment to reduce stress-induced blood pressure fluctuations.
-
Temperature Control: Maintain a consistent and appropriate tail temperature. Vasoconstriction in a cold tail can make it difficult to detect a pulse.
-
Proper Cuff Placement: Ensure the cuff is placed correctly on the tail. It should be snug but not too tight.
-
Minimize Stress: Handle the animals gently and perform the measurements in a quiet environment to minimize stress.
Troubleshooting Guides
Inconsistent Results in Receptor Binding Assays
| Problem | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd value. |
| Insufficient washing. | Increase the number of washes or the volume of ice-cold wash buffer. | |
| Hydrophobic interactions of the radioligand. | Include bovine serum albumin (BSA) in the assay buffer. | |
| Low or No Specific Binding | Degraded receptor preparation. | Ensure proper storage and handling of membrane preparations. Confirm receptor presence via Western blot. |
| Inaccurate radioligand concentration. | Verify the dilution calculations and ensure accurate pipetting. | |
| Incubation time is too short. | Determine the optimal incubation time to reach equilibrium through kinetic experiments. | |
| High Variability Between Replicates | Inconsistent protein concentration in wells. | Ensure the membrane preparation is homogenous before aliquoting. |
| Pipetting errors. | Calibrate pipettes and use reverse pipetting for viscous solutions. | |
| Improper mixing. | Gently mix the assay components in each well. |
Inconsistent Results in ERK Phosphorylation Western Blots
| Problem | Potential Cause | Solution |
| Weak or No Phospho-Signal | Dephosphorylation of the target protein during sample preparation. | Add phosphatase inhibitors to the lysis buffer and keep samples on ice. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded onto the gel. | |
| Poor antibody quality. | Use a validated phospho-specific antibody and optimize the antibody dilution. | |
| High Background | Non-specific antibody binding. | Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins. |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| High antibody concentration. | Optimize the primary and secondary antibody concentrations. | |
| Inconsistent Band Intensities | Uneven protein loading. | Quantify protein concentration accurately and ensure equal loading in all lanes. Use a loading control (e.g., total ERK or a housekeeping protein). |
| Inconsistent transfer efficiency. | Ensure proper gel-to-membrane contact and optimize transfer conditions (time and voltage). | |
| Bubbles between the gel and membrane. | Carefully remove any air bubbles before starting the transfer. |
Inconsistent Results in In Vivo Blood Pressure Measurements
| Problem | Potential Cause | Solution |
| High Variability in Baseline Readings | Animal stress. | Acclimatize animals to the procedure for several days. Handle animals gently and maintain a quiet environment. |
| Improper restraint. | Ensure the restrainer is the correct size for the animal. | |
| Temperature fluctuations. | Maintain a consistent ambient and tail temperature. | |
| Inconsistent Response to Angiotensin II | Inaccurate dose administration. | Ensure accurate calculation of the dose based on the animal's body weight and precise administration (e.g., via osmotic minipump or intravenous infusion). |
| Degradation of Angiotensin II solution. | Prepare fresh Angiotensin II solutions for each experiment and protect from light. | |
| Animal-to-animal variability. | Use a sufficient number of animals per group to account for biological variation. | |
| Loss of Signal During Measurement | Tail vasoconstriction. | Ensure the tail is adequately warmed to allow for proper blood flow. |
| Movement artifacts. | Ensure the animal is calm and still during the measurement period. | |
| Incorrect cuff placement. | Position the cuff correctly on the tail, not too close to the base or the tip. |
Experimental Protocols
Angiotensin II Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the Angiotensin II receptor.
Materials:
-
Membrane preparation containing Angiotensin II receptors (e.g., from cells overexpressing the receptor or from tissues like the adrenal cortex).
-
Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Test Compound: Add 50 µL of the desired concentration of the test compound.
-
Radioligand Addition: Add 50 µL of the radiolabeled Angiotensin II to all wells at a concentration close to its Kd.
-
Membrane Addition: Add 100 µL of the membrane preparation to all wells. The amount of protein should be optimized for the assay (typically 10-50 µ g/well ).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
ERK Phosphorylation Western Blot
This protocol describes the detection of ERK1/2 phosphorylation in response to Angiotensin II stimulation in cultured cells.
Materials:
-
Cultured cells responsive to Angiotensin II.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before treatment. Treat the cells with Angiotensin II at the desired concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vivo Blood Pressure Measurement in Mice (Tail-Cuff Method)
This protocol provides a general guideline for measuring systolic blood pressure in mice using a non-invasive tail-cuff system.
Materials:
-
Tail-cuff blood pressure measurement system (including a restrainer, cuff, pulse sensor, and a heating platform).
-
Mice.
-
Angiotensin II for infusion (if applicable).
Procedure:
-
Acclimatization: For 3-5 consecutive days before the experiment, place the mice in the restrainers on the warming platform for 10-15 minutes each day to acclimate them to the procedure.
-
Warming: On the day of the measurement, place the mouse in the restrainer on the pre-warmed platform (37°C) for 5-10 minutes to allow for vasodilation of the tail artery.
-
Cuff Placement: Securely place the tail cuff and pulse sensor on the base of the mouse's tail.
-
Measurement Cycles: Start the measurement protocol on the system. Typically, the system will automatically inflate and deflate the cuff for a set number of cycles (e.g., 10-20 cycles).
-
Data Recording: The system will record the systolic blood pressure for each successful measurement. Discard the first few readings to allow the mouse to stabilize.
-
Data Analysis: Average the valid blood pressure readings for each animal to obtain the final systolic blood pressure measurement.
-
Angiotensin II Infusion (for hypertension models): For chronic studies, Angiotensin II can be delivered via a subcutaneously implanted osmotic minipump. Blood pressure measurements can then be taken at regular intervals (e.g., daily or every few days) to monitor the development of hypertension.
Quantitative Data Summary
Table 1: Typical Parameters in Angiotensin II Receptor Binding Assays
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Kd | 0.2 - 2 nM | Various (e.g., rat liver, adrenal cortex) | 125I-[Sar1,Ile8]Angiotensin II | |
| Bmax | 50 - 500 fmol/mg protein | Varies with tissue/cell type | 125I-[Sar1,Ile8]Angiotensin II | |
| IC50 (Losartan) | 10 - 100 nM | Rat adrenal cortex | 125I-[Sar1,Ile8]Angiotensin II |
Table 2: Typical Concentrations and Responses in Angiotensin II Cell-Based Assays
| Assay | Cell Type | Angiotensin II Concentration | Typical Response | Reference |
| ERK Phosphorylation | Glomerular Mesangial Cells | 100 nM - 1 µM | Peak phosphorylation at 5-15 minutes | |
| Cell Proliferation | Vascular Smooth Muscle Cells | 10 - 100 nM | Increased proliferation over 24-48 hours | |
| Calcium Mobilization | CHO cells expressing AT1 receptor | 1 - 100 nM | Rapid, transient increase in intracellular calcium |
Table 3: Typical Doses and Blood Pressure Responses in Rodent In Vivo Studies
| Animal Model | Administration Route | Angiotensin II Dose | Expected Systolic Blood Pressure Increase | Reference |
| Mouse | Osmotic Minipump | 400-1000 ng/kg/min | 20 - 40 mmHg over 1-2 weeks | |
| Rat | Osmotic Minipump | 200-490 ng/kg/min | 30 - 60 mmHg over 1-2 weeks | |
| Mouse | Intravenous Bolus | 10-100 ng/kg | Transient increase of 20-50 mmHg |
Visualizations
Caption: Angiotensin II Signaling Pathway via AT1 Receptor.
Caption: Workflow for Angiotensin II Receptor Binding Assay.
Caption: Workflow for ERK Phosphorylation Western Blot.
References
Technical Support Center: Minimizing Angiotensin II Acetate Peptide Adsorption
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of Angiotensin II acetate peptide to laboratory ware. Adsorption can lead to significant loss of peptide, impacting experimental accuracy and reproducibility. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent peptide recovery | Adsorption to labware surfaces (e.g., microcentrifuge tubes, pipette tips, vials). | Utilize low protein binding polypropylene labware. Avoid using glass or standard polypropylene, which are known to cause significant peptide loss.[1][2] Consider passivation of labware surfaces. |
| Inappropriate solvent or pH. | Dissolve Angiotensin II in an appropriate aqueous buffer. While it is soluble in water, stability can be pH-dependent. For stock solutions, consider using sterile water or dilute acetic acid (0.1%). For working solutions, use buffers with a pH between 5 and 6 to enhance stability.[3] | |
| Multiple transfer steps. | Each transfer to a new container can result in peptide loss.[2] Minimize the number of transfers by preparing solutions directly in the vial to be used for the experiment or analysis. | |
| Use of filtration units. | Peptides can adsorb to filter membranes, leading to significant loss. If filtration is necessary, use low protein binding filter materials and pre-condition the filter with a similar solution to block non-specific binding sites. | |
| Variable results between experiments | Inconsistent labware usage. | Standardize the type of labware used across all experiments. Even different batches of the same type of tube can have slightly different properties. |
| Freeze-thaw cycles. | Repeatedly freezing and thawing stock solutions can lead to peptide degradation and aggregation, which can affect its concentration and propensity for adsorption.[3] Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. | |
| Contamination of solutions. | Microbial growth in non-sterile solutions can degrade the peptide. Prepare solutions using sterile water or buffers and sterile filtration for long-term storage. | |
| Complete loss of peptide at low concentrations | High surface area to volume ratio. | At low concentrations, a larger fraction of the peptide is susceptible to adsorption. Increase the concentration of the working solution if the experimental design allows. Alternatively, the use of carrier proteins like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites. |
| Inadequate mixing upon dilution. | Ensure thorough but gentle mixing after dilution to prevent localized high concentrations that may be more prone to precipitation or adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of labware to use for this compound solutions?
A1: Low protein binding polypropylene microcentrifuge tubes and pipette tips are highly recommended. Studies have shown that standard polypropylene and borosilicate glass can lead to significant peptide adsorption, especially at low concentrations.
Q2: Can I use glass vials for storing my Angiotensin II stock solution?
A2: It is strongly advised to avoid glass containers for storing peptide solutions, as they can cause significant loss due to adsorption. If glass is unavoidable, it should be silanized to reduce peptide binding.
Q3: How does pH affect the stability and adsorption of Angiotensin II?
A3: Angiotensin II is soluble in aqueous solutions with a pH between 5 and 8. However, it is susceptible to hydrolysis at pH values above 9.5. Storing the peptide in a slightly acidic buffer (pH 5-6) can improve its stability in solution. The pH can also influence the charge of the peptide and the labware surface, thereby affecting electrostatic interactions that contribute to adsorption.
Q4: Should I add a carrier protein to my Angiotensin II solution?
A4: The addition of a carrier protein, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, can be beneficial, especially for very dilute peptide solutions. The carrier protein competitively binds to the surfaces of labware, thereby reducing the adsorption of Angiotensin II. However, ensure that the carrier protein does not interfere with your downstream applications.
Q5: How should I prepare and store my this compound stock solution?
A5: Reconstitute lyophilized this compound in sterile, distilled water or a dilute (0.1%) acetic acid solution. For long-term storage, it is recommended to aliquot the stock solution into single-use low protein binding polypropylene tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q6: What is the stability of Angiotensin II in a prepared solution?
A6: When stored in 0.9% sodium chloride in polyvinyl chloride bags under refrigeration (5 ± 3°C), Angiotensin II has been shown to maintain at least 90% of its initial concentration for up to 5 days. Diluted solutions in vials may be stored at room temperature or under refrigeration for up to 24 hours. For long-term stability, storing aliquots at -20°C is recommended, where they should remain active for at least two months.
Quantitative Data on Peptide Adsorption
The following table summarizes the expected recovery of peptides from different types of labware based on available data. Note that the exact percentage of loss can vary depending on the specific peptide, its concentration, the solvent, and the incubation time.
| Labware Material | Expected Peptide Recovery | Key Considerations |
| Borosilicate Glass | Low (<50%) | High potential for ionic and hydrophobic interactions leading to significant peptide loss. Not recommended for peptide solutions. |
| Standard Polypropylene | Moderate (50-80%) | Adsorption is still a significant issue, particularly with hydrophobic peptides and at low concentrations. |
| Low Protein Binding Polypropylene | High (>90%) | Surface is treated to be more hydrophilic, which significantly reduces hydrophobic interactions and peptide adsorption. This is the recommended material. |
| BSA-Coated Polypropylene | High (>95%) | The BSA coating effectively blocks non-specific binding sites on the polypropylene surface. |
| Silanized Glass | Moderate to High | Silanization can reduce but may not completely eliminate peptide adsorption. The effectiveness depends on the quality of the silanization process. |
Experimental Protocols
Protocol 1: Comparative Analysis of Angiotensin II Recovery from Different Labware
This protocol provides a method to quantify the recovery of Angiotensin II from different types of microcentrifuge tubes.
Materials:
-
This compound, lyophilized powder
-
Low protein binding polypropylene microcentrifuge tubes (1.5 mL)
-
Standard polypropylene microcentrifuge tubes (1.5 mL)
-
Glass vials (1.5 mL)
-
Sterile, HPLC-grade water
-
0.1% Formic acid in HPLC-grade water
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Angiotensin II Stock Solution: Dissolve lyophilized Angiotensin II in sterile, HPLC-grade water to a final concentration of 1 mg/mL.
-
Prepare Working Solution: Dilute the stock solution to 1 µg/mL in 0.1% formic acid in water.
-
Sample Preparation:
-
Pipette 1 mL of the 1 µg/mL Angiotensin II working solution into each of the three types of tubes (low protein binding polypropylene, standard polypropylene, and glass). Prepare in triplicate for each tube type.
-
As a control, prepare a "no-tube" reference sample by directly injecting the working solution into the analysis instrument if possible, or by preparing it in a low-binding vial immediately before analysis.
-
-
Incubation: Incubate the tubes at room temperature for 1 hour.
-
Sample Transfer: After incubation, transfer the solution from each tube into a clean low-binding autosampler vial.
-
Analysis: Analyze the concentration of Angiotensin II in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate Recovery: Calculate the percentage recovery for each tube type relative to the control sample.
Recovery (%) = (Concentration from Tube / Concentration of Control) x 100
Protocol 2: Passivation of Polypropylene Tubes with Bovine Serum Albumin (BSA)
This protocol describes how to coat standard polypropylene tubes with BSA to reduce peptide adsorption.
Materials:
-
Standard polypropylene microcentrifuge tubes
-
Bovine Serum Albumin (BSA), protease-free
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, HPLC-grade water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 100 mg of BSA in 10 mL of PBS.
-
Coating:
-
Add a sufficient volume of the 1% BSA solution to completely coat the inner surface of the polypropylene tubes. For a 1.5 mL tube, 1 mL is sufficient.
-
Incubate the tubes at room temperature for 2 hours, or overnight at 4°C.
-
-
Washing:
-
Aspirate the BSA solution from the tubes.
-
Wash the tubes thoroughly three times with sterile, HPLC-grade water to remove any unbound BSA.
-
-
Drying: Allow the tubes to air dry completely in a clean environment or use a stream of nitrogen gas.
-
Storage: The BSA-coated tubes can be stored at 4°C for short-term use or at -20°C for longer-term storage.
Visualizations
Caption: Angiotensin II signaling via the AT1 receptor and Gq/11 pathway.
Caption: Workflow for comparing Angiotensin II recovery from labware.
References
Navigating the Nuances of Angiotensin II: A Technical Guide to Proper Storage and Handling
For researchers, scientists, and drug development professionals working with lyophilized Angiotensin II acetate powder, ensuring its stability and integrity is paramount to achieving reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide, including troubleshooting advice and frequently asked questions, to facilitate the proper storage and handling of this potent vasoconstrictor.
Storage and Handling Protocol at a Glance
Proper storage begins the moment you receive your lyophilized this compound powder. The following table summarizes the critical storage conditions to maintain its long-term stability and purity.
| Storage Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C to -80°C in a desiccator[1][2][3][4] | Not Recommended |
| Short-Term Storage | 4°C in a desiccator[1] | Aliquoted and stored at -20°C for up to two months |
| Shipping | Room temperature is generally acceptable for short durations | N/A |
| Light Exposure | Store in the dark | Store in the dark |
| Moisture | Highly hygroscopic; always store in a desiccator | Prone to hydrolysis; use sterile, pH-buffered solutions |
Experimental Workflow for Handling Lyophilized Angiotensin II
To ensure the integrity of your experiments, a systematic approach to handling lyophilized Angiotensin II is crucial. The following diagram outlines the recommended workflow from receiving the product to its experimental use.
References
Avoiding tachyphylaxis with continuous Angiotensin II acetate infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with continuous Angiotensin II (Ang II) acetate infusion. The following information is designed to help you anticipate and address common challenges, particularly the phenomenon of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of continuous Angiotensin II infusion?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its continuous or repeated administration.[1][2] In the case of Ang II infusion, this means that the initial physiological response, such as an increase in blood pressure, diminishes over time despite the continuous delivery of Ang II.[1][2] This phenomenon is primarily attributed to the desensitization and internalization of the Angiotensin II Type 1 Receptor (AT1R).[3]
Q2: What is the primary mechanism behind Ang II-induced tachyphylaxis?
A2: The primary mechanism is the desensitization of the AT1R, a G protein-coupled receptor (GPCR). Upon continuous stimulation by Ang II, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the AT1R. This phosphorylation promotes the binding of proteins called β-arrestins. The binding of β-arrestins sterically hinders the coupling of the receptor to its G protein, leading to a rapid attenuation of downstream signaling. Furthermore, β-arrestin recruitment facilitates the internalization of the AT1R from the cell surface into intracellular vesicles, a process mediated by clathrin-coated pits. This removal of receptors from the cell surface further reduces the cell's ability to respond to Ang II.
Q3: How can I avoid or mitigate tachyphylaxis in my experiments?
A3: Mitigating tachyphylaxis can be approached in several ways:
-
Intermittent Dosing: Instead of a continuous infusion, an intermittent dosing regimen may allow for the resensitization of AT1Rs between doses.
-
Lower Infusion Rates: Using the lowest effective dose of Ang II can help to reduce the rate and extent of receptor desensitization and internalization.
-
Use of AT1R Antagonists: In some experimental models, co-administration or pre-treatment with a low dose of an AT1R antagonist, such as losartan, has been shown to prevent or even reverse tachyphylaxis.
-
Agonist Analogs: Research has shown that Ang II analogs with a shorter residence time at the AT1R may induce less tachyphylaxis. This is because a shorter binding duration leads to less sustained receptor activation and internalization.
Q4: How long does it typically take to induce a stable hypertensive response with continuous Ang II infusion in rodents?
A4: The time to achieve a stable hypertensive response can vary depending on the animal model, the dose of Ang II, and the route of administration. In many studies using osmotic minipumps for subcutaneous infusion in rats and mice, a significant and sustained increase in blood pressure is observed within 3 to 7 days of continuous infusion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Diminishing pressor response over time (Tachyphylaxis) | AT1 receptor desensitization and internalization due to continuous stimulation. | - Consider an intermittent dosing schedule if experimentally feasible.- Lower the Ang II infusion rate to the minimum required for the desired effect.- In ex vivo or in vitro preparations, washout periods can help restore responsiveness.- For in vivo studies, investigate the potential use of AT1R antagonists to modulate tachyphylaxis. |
| No or weak initial pressor response | - Incorrect Ang II concentration.- Improperly prepared or stored Ang II solution.- Faulty osmotic pump or catheter placement. | - Double-check all calculations for Ang II concentration and pump filling.- Prepare fresh Ang II solutions and protect from light and repeated freeze-thaw cycles.- Verify the correct implantation of the osmotic pump and ensure the catheter is patent and correctly placed. |
| High variability in blood pressure readings | - Animal stress.- Improper blood pressure measurement technique.- Fluctuations in Ang II delivery. | - Allow for an adequate acclimation period for the animals before and after surgery.- Ensure consistent and proper technique for blood pressure measurement (e.g., tail-cuff or telemetry).- Use high-quality osmotic pumps to ensure a constant and reliable infusion rate. |
| Animal distress or adverse effects | - Excessive dose of Ang II leading to severe hypertension.- Complications from the surgical implantation of the osmotic pump. | - Reduce the Ang II infusion dose.- Monitor animals closely post-surgery for signs of pain, infection, or distress and provide appropriate veterinary care. |
Experimental Protocols
Continuous Angiotensin II Infusion in Mice via Osmotic Minipump
This protocol describes the subcutaneous implantation of an osmotic minipump for the continuous delivery of Angiotensin II to induce hypertension.
Materials:
-
Angiotensin II acetate (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 2004)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips)
-
70% ethanol and betadine for sterilization
-
Warming pad
Procedure:
-
Angiotensin II Solution Preparation:
-
Calculate the total amount of Ang II required based on the desired infusion rate (e.g., 490 ng/kg/min), the pump flow rate, and the duration of the experiment.
-
Reconstitute the lyophilized Ang II in sterile 0.9% saline to the final calculated concentration. Prepare the solution under sterile conditions.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, slowly fill each osmotic minipump with the Ang II solution using a sterile syringe and filling tube.
-
Ensure no air bubbles are trapped inside the pump.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave a small area of fur on the back of the mouse, between the scapulae.
-
Sterilize the surgical area with 70% ethanol and betadine.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal daily for the first week for any signs of distress, infection, or wound complications.
-
Begin blood pressure measurements at the desired time point (e.g., after 3-7 days of infusion).
-
Quantification of AT1 Receptor Internalization
This protocol outlines a cell-based assay to quantify the internalization of the AT1 receptor upon Ang II stimulation.
Materials:
-
Cells expressing tagged AT1 receptors (e.g., HA-AT1R or FLAG-AT1R)
-
Angiotensin II
-
Primary antibody against the tag (e.g., anti-HA or anti-FLAG)
-
Fluorescently labeled secondary antibody
-
Cell culture reagents
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate the AT1R-expressing cells in appropriate culture vessels (e.g., 24-well plates).
-
Once the cells reach the desired confluency, treat them with Ang II at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce receptor internalization.
-
-
Immunolabeling of Surface Receptors:
-
After the treatment period, place the cells on ice to stop internalization.
-
Wash the cells with ice-cold PBS.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular tag for 1 hour on ice. This step specifically labels the receptors remaining on the cell surface.
-
Wash the cells again with ice-cold PBS to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour on ice, protected from light.
-
-
Quantification:
-
Wash the cells to remove the unbound secondary antibody.
-
Quantify the fluorescence intensity using a flow cytometer or by capturing and analyzing images with a fluorescence microscope.
-
The decrease in fluorescence intensity over time corresponds to the amount of AT1 receptor internalization.
-
Data Summary
Angiotensin II Infusion Parameters and Blood Pressure Response in Rodents
| Animal Model | Ang II Infusion Rate | Duration | Mean Arterial Pressure (MAP) Increase | Reference |
| Wistar Rats | 5.2 µg/kg/h (~87 ng/kg/min) | 14 days | Significant increase in SBP at day 7 and 14 | |
| Wistar Rats | 200 ng/kg/min | 42 days | SBP increased to ~173 mmHg from a baseline of ~108 mmHg | |
| C57BL/6 Mice | 1000 ng/kg/min | 28 days | Systolic blood pressure significantly increased |
Signaling Pathways and Experimental Workflows
Caption: AT1R signaling and desensitization pathway.
Caption: Continuous Ang II infusion experimental workflow.
References
Addressing Angiotensin II acetate off-target effects in research
Welcome to the technical support center for Angiotensin II acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cell-based assays that don't seem to be mediated by AT1 or AT2 receptors. What could be the cause?
A1: While the primary effects of Angiotensin II are mediated through the AT1 and AT2 receptors, several phenomena could explain anomalous results:
-
Receptor-Independent Internalization and Action: Angiotensin II can be internalized by cells and exert biological effects independent of its membrane receptors. For example, intracellular Angiotensin II has been shown to induce cell proliferation in a manner that is not blocked by AT1 receptor antagonists.
-
Novel Molecular Targets: Recent proteomic studies have identified that Angiotensin II can directly influence the expression of proteins not previously associated with the renin-angiotensin system. One such identified target is the platelet-type phosphofructokinase (PFKP), an enzyme involved in glucose metabolism. This suggests that Angiotensin II may have direct effects on cellular metabolic pathways.
-
Ligand-Independent Receptor Activation: Under certain conditions, such as mechanical stress, the AT1 receptor can become activated even in the absence of Angiotensin II. This constitutive activity could contribute to baseline effects in your experimental system.
-
Influence of the Acetate Counter-ion: While generally considered more biologically compatible for cell-based assays than trifluoroacetate (TFA) salts, the acetate counter-ion could subtly influence the local cellular environment or the peptide's conformation, although this is less likely to be the primary cause of significant off-target effects.[1][2]
Q2: Could the acetate salt form of Angiotensin II be causing different effects compared to other salt forms we've used in the past?
A2: This is a possibility, although direct comparative studies for this compound versus other salts are not extensively published. For peptides in general, the counter-ion can influence factors like solubility, stability, and even biological activity.[2] Acetate is generally preferred for in vitro and in vivo studies because it has lower biological toxicity compared to TFA, which is often used during peptide synthesis and purification.[1] If you have previously used a different salt form (e.g., hydrochloride or TFA), it is conceivable that observed differences could be due to the counter-ion. However, it is more probable that unexpected effects are due to the inherent off-target pharmacology of the Angiotensin II peptide itself.
Q3: How can we experimentally confirm that the effects we are seeing are indeed off-target?
A3: To confirm off-target effects, a multi-pronged approach is recommended:
-
Pharmacological Blockade: The most straightforward method is to use selective antagonists for both AT1 (e.g., Losartan) and AT2 (e.g., PD123319) receptors. If the observed effect persists in the presence of both antagonists, it is likely independent of these receptors.
-
Use of Null Cell Lines: If available, utilize cell lines that have been genetically modified (e.g., using CRISPR/Cas9) to knock out the AT1 and AT2 receptors. Observing the effect in these cells would provide strong evidence for an off-target mechanism.
-
Identify Novel Binding Partners: Employ techniques like Immunoprecipitation-Mass Spectrometry (IP-MS) or Affinity Chromatography to identify proteins that interact with Angiotensin II in an AT1/AT2-independent manner.
-
Global Proteomic Analysis: Use a quantitative proteomics approach, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), to compare the proteome of cells treated with Angiotensin II in the presence and absence of AT1/AT2 blockers. This can reveal changes in protein expression that are independent of the known receptors.
Q4: What is the stability of this compound in solution?
A4: this compound, when dissolved in 0.9% sodium chloride at a concentration of 10,000 ng/mL and stored under refrigeration (5 ± 3°C), has been shown to be stable for up to 5 days, maintaining at least 90% of its initial concentration.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Proliferation Assays
| Symptom | Possible Cause | Troubleshooting Step |
| This compound stimulates proliferation, but the effect is not blocked by Losartan. | Intracellular, receptor-independent signaling. | 1. Use a cell-impermeable Angiotensin II analog to see if the effect is abolished. 2. Perform cell fractionation and Western blot to determine if Angiotensin II is present in the cytoplasm or nucleus. |
| High variability between replicate wells. | Peptide degradation or inconsistent plating of cells. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure a consistent cell seeding density and even distribution across the plate. |
Issue 2: Unexpected Changes in Cellular Metabolism (e.g., Glucose Uptake)
| Symptom | Possible Cause | Troubleshooting Step |
| Increased glucose uptake upon this compound treatment, even with AT1/AT2 antagonists. | Direct interaction with metabolic enzymes, such as PFKP. | 1. Perform a Western blot to check for changes in PFKP expression levels after treatment. 2. Use siRNA to knock down PFKP and see if the Angiotensin II-mediated effect on glucose uptake is diminished. |
Data Summary
Table 1: Off-Target Protein Regulation by Angiotensin II in H295R Adrenocortical Cells
This table summarizes data from a quantitative proteomic study identifying novel protein targets of Angiotensin II.
| Protein Name | Gene Symbol | Fold Change (Ang II treated vs. Control) | Putative Function |
| Phosphofructokinase, platelet type | PFKP | ~1.5 - 2.0 | Glycolysis, Glucose Metabolism |
Data derived from a SILAC-based proteomic analysis.
Key Signaling Pathways
Canonical Angiotensin II Signaling
Angiotensin II binding to its G protein-coupled receptors, AT1R and AT2R, initiates distinct signaling cascades. AT1R activation is primarily associated with vasoconstriction, cell proliferation, and inflammation, while AT2R activation often counteracts these effects, leading to vasodilation and anti-proliferative responses.
Potential Off-Target Metabolic Pathway
Recent evidence suggests Angiotensin II can influence glucose metabolism by upregulating the expression of Phosphofructokinase (PFKP), a key glycolytic enzyme. This effect appears to be mediated through the ERK1/2 signaling pathway, potentially downstream of AT1R but leading to a non-canonical metabolic outcome.
Experimental Protocols
Protocol 1: Identifying Novel Angiotensin II-Interacting Proteins via Immunoprecipitation-Mass Spectrometry (IP-MS)
This workflow outlines the key steps to identify proteins that form complexes with Angiotensin II, which can be performed in cells lacking AT1/AT2 receptors to specifically find off-target interactors.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cell line with AT1/AT2 receptors knocked out) to ~80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add a high-quality antibody against Angiotensin II. As a control, use a non-specific IgG antibody from the same species.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Protein Complex Capture and Washing:
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Capture the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if using a low-pH buffer.
-
Run the eluate on an SDS-PAGE gel for a short distance to concentrate the protein mixture.
-
Excise the protein band, perform in-gel trypsin digestion.
-
Extract the resulting peptides for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the Angiotensin II IP sample compared to the IgG control. These are your candidate off-target interacting proteins.
-
Protocol 2: Quantitative Analysis of Protein Expression Changes using SILAC
This protocol allows for the precise comparison of protein abundance between two cell populations, enabling the identification of proteins regulated by Angiotensin II in an off-target manner.
Detailed Methodology:
-
Adaptation Phase:
-
Culture two separate populations of your chosen cell line.
-
"Light" Population: Culture in medium containing normal lysine and arginine.
-
"Heavy" Population: Culture in medium where normal lysine and arginine are replaced with stable isotope-labeled versions (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
Maintain the cultures for at least 5-6 cell divisions to ensure >99% incorporation of the heavy amino acids.
-
-
Experimental Phase:
-
Once full incorporation is confirmed (via a small-scale mass spectrometry test), the experiment can begin.
-
"Light" Population: Treat with vehicle control. To control for on-target effects, you can also treat this group with this compound without receptor blockers.
-
"Heavy" Population: Treat with this compound in the presence of saturating concentrations of both AT1 and AT2 receptor antagonists (e.g., Losartan and PD123319).
-
-
Sample Preparation:
-
After the treatment period, harvest both cell populations.
-
Count the cells accurately and combine an equal number of cells from the "Light" and "Heavy" populations.
-
Lyse the combined cell pellet, extract the total protein, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labeling.
-
Use specialized software (e.g., MaxQuant) to quantify the intensity ratios of heavy to light peptide pairs.
-
Proteins with a heavy/light ratio significantly different from 1:1 are those whose expression is altered by this compound through an off-target mechanism. A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation.
-
References
Technical Support Center: Angiotensin II Acetate-Induced Hypertension Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) acetate-induced hypertension models. Our aim is to help you improve the success rate and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: Why am I not observing a significant increase in blood pressure after Angiotensin II infusion?
A1: Several factors could contribute to a lack of a hypertensive response. Consider the following:
-
Angiotensin II Dose: The dose of Ang II is critical. Doses can range from 60 ng/kg/min to 1000 ng/kg/min in mice.[1][2] A low dose may not be sufficient to induce a significant pressor response, while a very high dose might have other systemic effects. It's crucial to select a dose appropriate for your specific research question and animal model.
-
Route of Administration: Subcutaneous infusion via osmotic mini-pumps is a standard and reliable method for inducing sustained hypertension.[3][4] Ensure the pump is implanted correctly and is functioning as expected.
-
Animal Strain and Age: Different mouse and rat strains can exhibit varying sensitivities to Ang II. Additionally, aged animals may show an enhanced pressor response compared to young adults.[5]
-
Blood Pressure Measurement Technique: The method used to measure blood pressure can significantly impact the results. Telemetry is considered the "gold standard" for continuous and accurate measurements in conscious, unrestrained animals. Tail-cuff plethysmography is a non-invasive alternative, but it can be influenced by stress and requires proper animal training to obtain reliable data.
-
Sodium Intake: The hypertensive effects of lower doses of Ang II can be salt-sensitive. Ensure your animals are on a diet with controlled sodium content.
Q2: My animals are showing high variability in their blood pressure readings. What can I do to reduce this?
A2: High variability can obscure the true effect of Angiotensin II. To minimize variability:
-
Acclimatization and Handling: Allow sufficient time for animals to acclimate to their housing and handling procedures, especially when using the tail-cuff method. Stress from handling can cause transient spikes in blood pressure.
-
Consistent Measurement Conditions: Perform blood pressure measurements at the same time each day and under consistent environmental conditions (e.g., temperature, noise level).
-
Surgical Technique: Ensure consistent and proper surgical technique for osmotic pump and telemetry probe implantation to minimize post-operative complications and stress.
-
Group Size: An adequate number of animals per group will help to reduce the impact of individual outliers on the group mean.
Q3: I am observing adverse effects in my animals, such as significant weight loss or lethargy. What could be the cause?
A3: While the Ang II hypertension model is well-established, adverse effects can occur. Potential causes include:
-
Excessive Angiotensin II Dose: A very high dose of Ang II can lead to severe hypertension and associated end-organ damage, which may manifest as weight loss and lethargy.
-
Surgical Complications: Infection or improper healing at the surgical site for pump or telemetry implantation can cause systemic illness.
-
Dehydration: Angiotensin II can induce thirst. Ensure animals have free access to water.
Q4: How can I confirm that the Angiotensin II is being delivered correctly from the osmotic mini-pump?
A4: To ensure proper pump function:
-
Pump Priming: Follow the manufacturer's instructions for priming the osmotic mini-pumps before implantation. This ensures that the drug delivery starts at the intended time.
-
Pump Explantation: At the end of the study, you can explant the pump to visually inspect it and confirm that the reservoir is empty.
-
Plasma Angiotensin II Levels: While technically challenging, measuring plasma Ang II levels can confirm systemic delivery.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeline for the development of hypertension in this model?
A1: The onset and progression of hypertension depend on the dose of Angiotensin II. Lower doses (e.g., 400 ng/kg/min in mice) tend to cause a progressive increase in blood pressure over several days. Higher doses (e.g., 1000 ng/kg/min in mice) can induce a more rapid increase in blood pressure.
Q2: What are the key signaling pathways activated by Angiotensin II in this model?
A2: Angiotensin II primarily signals through the Angiotensin II type 1 receptor (AT1R). Activation of AT1R triggers several downstream signaling cascades that contribute to hypertension, including:
-
Activation of protein kinases.
-
Generation of reactive oxygen species (ROS).
-
Induction of inflammation and remodeling.
-
Involvement of the sympathetic nervous system.
Q3: What are the expected pathological changes in tissues like the heart and kidneys?
A3: Chronic Angiotensin II infusion can lead to:
-
Cardiac Hypertrophy: An increase in heart weight relative to body weight.
-
Cardiac Fibrosis: Increased collagen deposition in the heart.
-
Renal Damage: Ang II can cause oxidative stress and DNA damage in the kidneys. It also plays a crucial role in renal sodium handling, which is a key factor in the development of hypertension.
Q4: Can this model be used to test the efficacy of antihypertensive drugs?
A4: Yes, the Angiotensin II-induced hypertension model is widely used for preclinical testing of antihypertensive therapies. For example, Angiotensin II receptor blockers (ARBs) can effectively blunt the hypertensive response in this model.
Data Presentation
Table 1: Effect of Different Angiotensin II Doses on Systolic Blood Pressure (SBP) in Mice
| Angiotensin II Dose (ng/kg/min) | Duration of Infusion | Observed SBP Increase (mmHg) | Animal Model | Reference |
| 400 | 12 days | Progressive increase to ~135 mmHg | C57BL/6J mice | |
| 1000 | 12 days | Rapid increase to ~152 mmHg | C57BL/6J mice | |
| 60 - 1000 | 28 days | Up to 38 mmHg over control | C57BL/6 mice | |
| 40 (ng/min) | 12 days | Increase to ~156 mmHg | Wild-type mice |
Note: The exact blood pressure values can vary depending on the specific experimental conditions, including the mouse strain, age, and method of blood pressure measurement.
Experimental Protocols
Protocol 1: Osmotic Mini-Pump Implantation for Angiotensin II Delivery
This protocol describes the subcutaneous implantation of an osmotic mini-pump for the continuous delivery of Angiotensin II.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Site Preparation: Shave the fur on the back, slightly posterior to the scapulae. Disinfect the surgical area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
Incision: Make a small incision (~1 cm) in the skin.
-
Subcutaneous Pocket Creation: Using a hemostat, create a small subcutaneous pocket by blunt dissection.
-
Pump Implantation: Insert the primed osmotic mini-pump into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as required and monitor the animal for signs of pain or infection.
Protocol 2: Blood Pressure Measurement using Tail-Cuff Plethysmography
This protocol outlines the procedure for non-invasive blood pressure measurement in conscious mice.
-
Animal Training: Acclimatize the mice to the restraint tube and the procedure for several days before starting the actual measurements. This helps to minimize stress-induced blood pressure elevation.
-
Animal Restraint: Gently place the mouse in a restraining device.
-
Cuff and Sensor Placement: Place the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Measurement: Initiate the blood pressure measurement cycle on the system.
-
Data Collection: Obtain multiple readings for each animal at each time point and calculate the average to ensure accuracy.
Visualizations
Caption: Angiotensin II signaling pathway leading to hypertension.
References
- 1. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrarenal angiotensin II and angiotensinogen augmentation in chronic angiotensin II-infused mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refining an established model of hypertension in the mouse | NC3Rs [nc3rs.org.uk]
- 4. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin II Acetate Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Angiotensin II acetate in various buffer solutions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the handling and stability of this compound solutions.
Q1: My this compound solution seems to have lost activity. What are the common causes?
A1: Loss of this compound activity can stem from several factors:
-
Improper Storage: Both lyophilized powder and reconstituted solutions have specific storage requirements. The lyophilized form should be stored at -20°C.[1] Once reconstituted, stock solutions at a neutral pH should be stored at -20°C and are expected to be stable for at least two months.[1] For short-term storage of diluted solutions, refrigeration at 2-8°C is recommended.[2][3]
-
Inappropriate Buffer pH: Angiotensin II is most stable in a pH range of 5 to 8.[1] It is susceptible to hydrolysis in strongly acidic conditions or at a pH of 9.5 or higher.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to peptide degradation and aggregation. It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid this.
-
Enzymatic Degradation: Peptides are vulnerable to degradation by proteases. These can be introduced through microbial contamination or from handling with bare hands. Using sterile water and buffers, as well as wearing gloves, can mitigate this risk.
-
Adsorption to Surfaces: At low concentrations (below 100 µg/ml), Angiotensin II can adsorb to the surfaces of glass or plastic containers, leading to a significant loss of active peptide in the solution.
Q2: What is the best way to reconstitute and store lyophilized this compound?
A2: To ensure maximum stability and activity, follow these steps:
-
Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Reconstitute the peptide in sterile, high-purity water or a recommended buffer (see table below for buffer-specific stability). Angiotensin II is soluble in water up to 25 mg/mL.
-
For long-term storage, it is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -20°C for up to two months. Avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur for several reasons:
-
Concentration and Solubility Limits: Ensure that the concentration of your solution does not exceed the solubility limit of Angiotensin II in your chosen buffer.
-
Buffer Incompatibility: The salt concentration or pH of your buffer might not be optimal. Angiotensin II is generally soluble in aqueous solutions with a pH between 5 and 8.
-
Aggregation: Peptides can aggregate over time, especially at higher concentrations or after multiple freeze-thaw cycles. If you suspect aggregation, you may try to gently vortex the solution. However, if the precipitate does not redissolve, it is best to prepare a fresh solution.
Q4: Can I sterilize my this compound solution by filtration?
A4: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, be aware that for solutions with concentrations below 100 µg/ml, a significant amount of the peptide may be lost due to adsorption to the filter membrane. To minimize this loss, you can pre-treat the filter by passing a solution of bovine serum albumin (BSA) (1 mg/ml) through it, followed by a thorough rinse with sterile water before filtering your peptide solution.
Quantitative Stability Data
The stability of this compound is highly dependent on the buffer system, pH, and storage temperature. The following tables summarize the available data to guide your experimental design.
Table 1: Stability of this compound in Different Buffer Solutions
| Buffer System | pH | Temperature | Concentration | Duration | Percent Recovery | Reference |
| 0.9% Sodium Chloride | 5.05 ± 0.17 | 5 ± 3°C | 10,000 ng/mL | 5 days | >90% | |
| Aqueous Solution | 6.0 - 7.0 | Not Specified | Not Specified | Not Specified | Good Stability | |
| Aqueous Solution | 6.0 and 7.0 | Not Specified | Not Specified | Not Specified | Degradation Observed | |
| Aqueous Solution | 8.0 | Not Specified | Not Specified | Not Specified | No Degradation | |
| Aqueous Solution | Neutral | -20°C | Not Specified | 2 months | Stable |
Note: Data for PBS, TRIS, and Citrate buffers are limited in direct comparative studies. The stability in these buffers can be inferred from the pH-dependent stability data. For instance, in TRIS buffer at pH 8, Angiotensin II is expected to be stable. In PBS at a physiological pH of ~7.4, some degradation may occur over time, similar to what is observed at pH 7. In acidic citrate buffers, stability may be compromised.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stable stock solution for use in various in vitro experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., 0.9% NaCl)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the powder with sterile water or buffer to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method is adapted from established protocols for similar peptides.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Dilute the this compound solution to be tested to a final concentration of approximately 100 µg/mL with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection if any particulate matter is visible.
Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the this compound solution to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples by the HPLC method to ensure that the degradation products are well-resolved from the parent Angiotensin II peak.
Visualizations
Signaling Pathway of Angiotensin II
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Logical Relationship of Factors Affecting Stability
Caption: Key factors influencing Angiotensin II stability.
References
Optimizing incubation time for Angiotensin II acetate in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Angiotensin II (Ang II) acetate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Angiotensin II in a cell viability or proliferation assay?
A1: The optimal incubation time for Angiotensin II (Ang II) in cell viability or proliferation assays is highly dependent on the cell type and the specific research question. A time-course experiment is strongly recommended to determine the ideal endpoint for your specific model. Based on published studies, common incubation times range from 6 to 48 hours. For instance, in rat renal proximal tubular epithelial cells (NRK-52E), significant effects on cell viability were observed at 6, 12, 24, and 48 hours when treated with 10⁻⁹ M Ang II[1]. In human cardiac fibroblasts, a 24-hour incubation with 50 nM Ang II resulted in a significant increase in proliferation[2].
Q2: What concentration of Angiotensin II should I use to induce apoptosis?
A2: The concentration of Ang II required to induce apoptosis varies between cell types. It is crucial to perform a dose-response experiment to identify the optimal concentration for your cells. For example, in human umbilical vein endothelial cells (HUVECs), Ang II induced apoptosis in a dose-dependent manner, with maximal DNA fragmentation observed after 18 hours[3]. In adult rat ventricular myocytes, 10⁻⁹ M Ang II for 24 hours was sufficient to cause a five-fold increase in programmed cell death[4]. In bovine pulmonary artery endothelial cells, significant apoptosis was detected within 12 hours of treatment with 10 µM Ang II[5].
Q3: How long should I incubate my cells with Angiotensin II to observe cardiomyocyte hypertrophy?
A3: The induction of cardiomyocyte hypertrophy by Ang II is a process that typically requires longer incubation periods compared to acute signaling events. Common incubation times range from 24 to 72 hours. In neonatal rat cardiomyocytes (NRCMs), treatment with 100 nmol/L Ang II for 24 hours is used to induce hypertrophy. Another study using H9c2 cells identified 0.1 µM Ang II for 72 hours as the optimal condition for inducing hypertrophy markers.
Q4: I am not observing the expected cellular response after Angiotensin II treatment. What are some potential reasons?
A4: Several factors could contribute to a lack of response. First, ensure the Angiotensin II acetate is properly stored and handled to maintain its activity. It is a peptide and can degrade if not stored correctly. Second, confirm that your cell line expresses Angiotensin II receptors (AT1 or AT2). Receptor expression levels can vary between cell types and with passage number. Third, the incubation time and concentration may not be optimal for your specific cell type and assay. We recommend performing thorough time-course and dose-response experiments. Finally, the presence of interfering substances in your cell culture medium or issues with the assay itself could be the cause. Refer to our troubleshooting guide for more detailed solutions.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for various Angiotensin II-induced cellular responses reported in the literature.
Table 1: Angiotensin II Incubation Times and Concentrations for Viability/Proliferation and Apoptosis Assays
| Cell Type | Assay | Angiotensin II Concentration | Incubation Time | Observed Effect |
| Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | MTT & SRB Viability | 10⁻⁹ M | 6, 12, 24, 48 hours | Decreased cell viability |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis (ELISA, DNA Laddering) | 1 µmol/L | 18 hours | Maximal DNA fragmentation |
| Adult Rat Ventricular Myocytes | Apoptosis (TUNEL) | 10⁻⁹ M | 24 hours | Five-fold increase in apoptosis |
| Bovine Pulmonary Artery Endothelial Cells | Apoptosis (Comet Assay) | 10 µM | 12-24 hours | Significant apoptosis |
| Human Cardiac Fibroblasts | Proliferation (CCK-8) | 50 nM | 24 hours | Increased proliferation |
Table 2: Angiotensin II Incubation Times and Concentrations for Hypertrophy and Fibrosis-Related Assays
| Cell Type | Assay | Angiotensin II Concentration | Incubation Time | Observed Effect |
| Neonatal Rat Cardiomyocytes (NRCMs) | Hypertrophy | 100 nmol/L | 24 hours | Induced hypertrophy |
| H9c2 Cardiomyocytes | Hypertrophy (Western Blot) | 0.1 µM | 72 hours | Increased hypertrophy markers |
| Human Cardiac Fibroblasts | Collagen Synthesis | 10⁻⁷ M | 12 hours | Enhanced collagen synthesis |
| Human Cardiac Fibroblasts | Cell Migration | 10⁻⁷ M | 12 hours | Stimulated migration |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may need to serum-starve the cells for 12-24 hours to synchronize them.
-
Angiotensin II Treatment: Prepare fresh dilutions of this compound in serum-free or low-serum medium. Remove the old medium from the wells and add the Angiotensin II-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Protocol 2: Apoptosis Detection by DNA Fragmentation (ELISA-based)
-
Cell Treatment: Seed and treat cells with Angiotensin II as described in the cell viability protocol for the optimized duration (e.g., 18 hours).
-
Cell Lysis: After incubation, lyse the cells according to the manufacturer's instructions for the specific DNA fragmentation ELISA kit being used. This typically involves a gentle lysis buffer to release cytoplasmic histone-associated DNA fragments.
-
ELISA Procedure:
-
Add the cell lysates to the wells of the anti-histone antibody-coated microplate.
-
Incubate to allow the capture of the histone-DNA complexes.
-
Wash the wells to remove unbound components.
-
Add a peroxidase-conjugated anti-DNA antibody and incubate.
-
Wash the wells again.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
-
Measurement: Stop the reaction and measure the absorbance at the specified wavelength. The absorbance is directly proportional to the amount of apoptosis.
Visualizations
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
References
- 1. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of Angiotensin II AT1 Receptor and Silencing of CD44 Gene Expression Inhibit Cardiac Fibroblast Activation via Modulating TGF-β1/Smad Signaling Pathway [scirp.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II induces apoptosis of adult ventricular myocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-II-induced apoptosis requires regulation of nucleolin and Bcl-xL by SHP-2 in primary lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin II Acetate for In Vivo Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Angiotensin II (Ang II) acetate in in vivo experiments.
Frequently Asked Questions (FAQs)
1. How should Angiotensin II acetate be stored?
This compound powder should be stored at -20°C for long-term storage (up to one year) or at -80°C for extended periods (up to two years).[1] For the commercially available solution, Giapreza®, vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[2][3][4][5]
2. How do I prepare this compound for in vivo administration?
This compound is a white to off-white powder that is soluble in water. For in vivo infusion, it is typically dissolved in sterile 0.9% sodium chloride (saline). It is recommended to prepare the solution on ice to maintain stability, especially as Ang II can be photosensitive. For stock solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
3. What is the stability of this compound once diluted?
Diluted solutions of Angiotensin II in 0.9% sodium chloride are stable for up to 24 hours at room temperature or under refrigeration. One study demonstrated that a 10,000 ng/mL solution in 0.9% sodium chloride stored in infusion bags under refrigeration (5 ± 3°C) maintained at least 90% of its original concentration for up to 5 days.
4. What is a typical dosage range for inducing hypertension in rodents?
The dosage of Angiotensin II can vary significantly depending on the animal model, the desired level of hypertension, and the administration route. For subcutaneous infusion via osmotic minipumps in mice and rats, dosages reported in the literature range from 60 ng/kg/min to 1,000 ng/kg/min (1 µg/kg/min). Some studies have used doses as high as 1.46 mg/kg/day, which reliably maintains systolic blood pressure around 160 mmHg in mice. It's important to note that the dose required for subcutaneous administration is typically about 10-fold higher than for intravenous infusion.
5. What is the most common method for long-term Angiotensin II administration in vivo?
The most common method for chronic Angiotensin II infusion in rodent models is the subcutaneous implantation of osmotic minipumps. This method allows for continuous and controlled delivery of the peptide over a period of days to weeks, which is ideal for studying the development of hypertension and associated end-organ damage.
6. What are the primary signaling pathways activated by Angiotensin II in vivo?
Angiotensin II primarily exerts its effects by binding to the Angiotensin II Type 1 Receptor (AT₁R), a G-protein coupled receptor. This binding activates several downstream signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ triggers the release of intracellular calcium, leading to vascular smooth muscle cell contraction and vasoconstriction.
-
Protein Kinase C (PKC) Activation: DAG activates PKC, which contributes to vasoconstriction.
-
MAP Kinase Pathways: Ang II activates MAP kinases like ERK1/2, JNK, and p38MAPK, which are involved in cell growth, hypertrophy, and inflammation.
-
Reactive Oxygen Species (ROS) Generation: AT₁R activation can lead to the production of ROS, contributing to vascular inflammation and damage.
Troubleshooting Guide
Issue: Inconsistent or declining blood pressure response during chronic infusion.
-
Potential Cause: A study has shown that using Alzet osmotic minipumps for subcutaneous Angiotensin II infusion can result in a gradual decline in mean arterial pressure (MAP) in a subset of animals, starting from the second week of infusion. This variability may be due to pump-dependent factors.
-
Troubleshooting Steps:
-
Verify Pump and Solution Integrity: Ensure the osmotic pumps were stored and handled correctly. Confirm that the Angiotensin II solution was prepared freshly and protected from light during the pump filling procedure.
-
Consider Alternative Infusion Methods: If consistent, sustained hypertension is critical, consider alternative infusion systems like iPrecio implantable pumps or external infusion pumps, which have been shown to produce a more stable and robust hypertensive response compared to Alzet pumps in some contexts.
-
Monitor Plasma Ang II Levels: If feasible, measure plasma Angiotensin II concentrations to confirm consistent delivery of the peptide.
-
Issue: High mortality rate in experimental animals.
-
Potential Cause: The dose of Angiotensin II may be too high, leading to severe hypertension and rapid end-organ damage. Doses that raise systolic blood pressure excessively can cause adverse effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Start with a lower dose of Angiotensin II and titrate up to find the optimal concentration that induces the desired level of hypertension without causing excessive mortality. A study in mice showed that doses from 60 ng/kg/min to 1 µg/kg/min produced a dose-dependent increase in blood pressure and adverse effects.
-
Monitor Animal Health Closely: Regularly monitor animals for signs of distress, weight loss, or reduced activity. Ensure proper postoperative care after pump implantation to prevent infection or other complications.
-
Check Animal Strain and Age: The response to Angiotensin II can vary between different strains and ages of animals. Ensure the chosen model is appropriate for the study.
-
Issue: No significant increase in blood pressure.
-
Potential Cause: The dose of Angiotensin II may be too low, or the peptide may have degraded.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose, concentration, and pump flow rate.
-
Confirm Peptide Quality: Ensure the this compound used is from a reputable supplier and has been stored correctly. If possible, test the bioactivity of a new lot in a small pilot experiment.
-
Check Pump Placement: Ensure the osmotic minipump was correctly implanted subcutaneously and that the incision has healed properly to prevent leakage.
-
Increase the Dose: If blood pressure remains unresponsive, consider incrementally increasing the infusion dose.
-
Quantitative Data Summary
Table 1: Examples of Angiotensin II Dosages for Inducing Hypertension in Rodents
| Animal Model | Administration Method | Angiotensin II Dose | Duration | Key Findings | Reference |
| C57BL/6 Mice | Osmotic Minipump (s.c.) | 400 or 1,000 ng/kg/min | 12 days | Dose-dependent increase in systolic blood pressure and intrarenal Ang II levels. | |
| C57BL/6 Mice | Osmotic Minipump (s.c.) | 60 ng/kg/min to 1 µg/kg/min | 28 days | Dose-dependent increase in SBP, oxidative stress, and DNA damage in kidneys and heart. | |
| C57BL/6 Mice | Osmotic Minipump (s.c.) | 1.46 mg/kg/day | 28 days | SBP stabilized at ~160 mmHg after 7 days, inducing myocardial fibrosis. | |
| Wistar Rats | Osmotic Minipump (s.c.) | 120 ng/kg/min | 21 days | Progressive hypertension; potentiated response to phenylephrine. | |
| Rats | Osmotic Minipump (s.c.) | 350 ng/min | 6 days | Increased Mean Arterial Blood Pressure by 60-80 mmHg; increased Ras and MAP kinase activity. | |
| C57/BL6 Mice | Intravenous Infusion | 5 ng/g BW/min | Acute | Increased arterial pressure from 98 to 126 mmHg and induced pressure natriuresis. |
Experimental Protocols
Protocol: Induction of Hypertension in Mice using Subcutaneous Osmotic Minipump
This protocol provides a generalized methodology for inducing hypertension with Angiotensin II. Researchers should adapt doses and durations based on their specific experimental goals and preliminary studies.
-
Animal Preparation:
-
Allow mice (e.g., C57BL/6) to acclimate for at least one week before any procedures.
-
Train the mice for blood pressure measurement using a non-invasive method like tail-cuff plethysmography for several days to obtain stable baseline readings.
-
-
Angiotensin II Solution and Pump Preparation:
-
On the day of surgery, calculate the required amount of this compound based on the desired dose, pump flow rate, and animal body weight. An example dose is 1.46 mg/kg/day.
-
Under sterile conditions and on ice, dissolve the Angiotensin II lyophilized powder in pre-cooled (4°C) 0.9% sterile saline. Protect the solution from light.
-
Using a sterile syringe, fill the osmotic minipumps (e.g., Alzet model 1002 or 1004, depending on duration) with the Angiotensin II solution. For the sham/control group, fill pumps with an equal volume of saline.
-
Note: Some protocols may require priming the pumps by incubating them in sterile saline at 37°C for 24-48 hours prior to implantation, as per the manufacturer's instructions.
-
-
Surgical Implantation of Osmotic Minipump:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation).
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small midline skin incision.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the skin incision with surgical sutures or wound clips.
-
Provide appropriate postoperative analgesia and monitor the animal until it has fully recovered from anesthesia.
-
-
Post-Operative Monitoring and Data Collection:
-
Monitor the animal's weight, general health, and the surgical site daily for the first week.
-
Measure systolic blood pressure at regular intervals (e.g., weekly) throughout the study period.
-
At the end of the experiment (e.g., 14 or 28 days), collect terminal blood samples and harvest tissues (heart, kidneys, aorta) for further analysis (e.g., histology, gene expression, protein analysis).
-
Visualizations
Angiotensin II Signaling Pathway
Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.
Experimental Workflow for Ang II-Induced Hypertension
Caption: Typical experimental workflow for in vivo Angiotensin II infusion.
References
Challenges in quantifying Angiotensin II acetate in plasma samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of quantifying Angiotensin II (Ang II) acetate in plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pre-Analytical Challenges
Q1: What are the critical first steps in plasma sample collection for Angiotensin II analysis to ensure its stability?
A1: Due to the extreme instability of Angiotensin II in biological fluids, meticulous sample collection and handling are paramount.[1] Ang II has a very short half-life of less than a minute in plasma because it is rapidly degraded by peptidases.[2]
Troubleshooting Guide: Sample Lability
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Ang II levels | Degradation of Ang II post-collection. | - Use pre-chilled tubes: Draw blood into chilled tubes containing an anticoagulant, typically EDTA.[1][3][4] - Immediate cooling: Place the blood sample in an ice-water bath immediately after collection. - Use of protease inhibitors: Consider adding a protease inhibitor cocktail or specific inhibitors like Trasylol® to the collection tube to prevent enzymatic degradation. - Prompt centrifugation: Centrifuge the blood sample as soon as possible, ideally in a refrigerated centrifuge, to separate the plasma. - Immediate freezing: Aliquot the plasma into plastic vials and freeze immediately at -20°C or -80°C. |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire collection and processing procedure for all samples. Any delay or temperature fluctuation can significantly impact Ang II levels. |
Q2: How do patient-related factors influence Angiotensin II levels?
A2: Several physiological and pharmacological factors can alter Ang II concentrations, making it crucial to standardize patient conditions prior to sample collection.
Influencing Factors:
-
Medications: Antihypertensive drugs such as ACE inhibitors and angiotensin-receptor blockers (ARBs) directly impact the renin-angiotensin system and will affect Ang II levels. Diuretics, steroids, estrogens, and oral contraceptives can also have an effect. Spironolactone should be discontinued for 4-6 weeks before testing if the results are for primary aldosteronism diagnosis.
-
Diet: The patient should be on a normal sodium diet.
-
Posture: It is beneficial to have the patient in a seated or recumbent position for at least 30 minutes before blood collection.
Analytical Challenges
Q3: My Angiotensin II recovery after solid-phase extraction (SPE) is low. How can I improve it?
A3: Low recovery during SPE is a common issue. The choice of SPE sorbent, elution solvents, and the overall protocol are critical for efficient extraction.
Troubleshooting Guide: Low SPE Recovery
| Issue | Potential Cause | Recommended Solution |
| Low Ang II Recovery | Inappropriate SPE cartridge type. | C18 cartridges are commonly used for Ang II extraction from plasma. Mixed-mode SPE (combining reverse phase and ion exchange) can provide a cleaner extract and may improve recovery. |
| Suboptimal wash and elution steps. | - Washing: Ensure the wash steps are sufficient to remove interfering substances without prematurely eluting the analyte. - Elution: Use an appropriate organic solvent with an acid modifier for efficient elution. A common elution solvent is methanol containing formic acid. | |
| Incomplete protein precipitation prior to SPE. | Protein precipitation with agents like acetonitrile or a mixture of acetone, HCl, and water can improve extraction efficiency. |
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?
A4: Matrix effects, caused by co-eluting endogenous components from the plasma, can suppress or enhance the ionization of Ang II, leading to inaccurate quantification.
Troubleshooting Guide: Matrix Effects in LC-MS/MS
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting phospholipids and other plasma components. | - Improve Sample Cleanup: Employ more rigorous extraction methods like mixed-mode SPE or immunoaffinity purification to remove interfering substances. - Optimize Chromatography: Adjust the LC gradient to achieve better separation of Ang II from matrix components. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled Ang II is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. |
| Poor Peak Shape | Matrix interference. | Enhanced sample purification is often the most effective solution. |
Q5: My immunoassay (ELISA/RIA) results are inconsistent or do not correlate with expected physiological levels. What could be the problem?
A5: Immunoassays for Ang II can suffer from a lack of specificity and interference from other plasma components.
Troubleshooting Guide: Immunoassay Issues
| Issue | Potential Cause | Recommended Solution |
| Inaccurate Quantification | Cross-reactivity with other angiotensin peptides (e.g., Angiotensin III). | - Use a highly specific antibody. - Purify the sample before analysis: Use HPLC or a two-step SPE procedure to separate Ang II from other cross-reactive peptides before the immunoassay. |
| High Background Signal | Non-specific binding of plasma proteins. | Ensure that the plasma is properly extracted and purified before analysis. Direct measurement in plasma without extraction can lead to erroneous results. |
| Low Sensitivity | Low physiological concentrations of Ang II. | Use a highly sensitive assay and ensure that the sample is concentrated during the extraction process. |
Quantitative Data Summary
Table 1: Stability of Angiotensin II in Plasma under Different Conditions
| Storage Condition | Duration | Analyte Stability | Reference |
| Room Temperature | 6 hours | 92.5% to 98.2% recovery | |
| Room Temperature (in 60% Acetonitrile) | 30 days | Stable | |
| Frozen (-20°C) | 28 days | Stable | |
| Frozen (-80°C) | 1 year | Stable (with or without protease inhibitor) | |
| Freeze-Thaw Cycles (from -20°C) | 3 cycles | Stable |
Table 2: Performance of Different Angiotensin II Quantification Methods
| Method | Lower Limit of Quantification (LLOQ) | Recovery | Key Advantages | Key Disadvantages | Reference |
| LC-MS/MS | 5 pg/mL | ~100.6% | High specificity and sensitivity | Prone to matrix effects; requires complex instrumentation | |
| LC-MS/MS (with Immunoaffinity Purification) | 6 pM (approx. 6.3 pg/mL) | Not explicitly stated | Very high selectivity, reduces matrix effects | More complex and time-consuming sample preparation | |
| Radioimmunoassay (RIA) | Not explicitly stated | 77-86% (with two-step SPE) | High sensitivity | Use of radioactive materials; potential for cross-reactivity | |
| Enzyme Immunoassay (EIA) | 0.4 fmol/well | Not explicitly stated | No radioactive materials | Susceptible to interference and cross-reactivity |
Table 3: Reported Plasma Angiotensin II Concentrations
| Population | Concentration Range | Method | Reference |
| Healthy Volunteers | <5-40 pg/mL | LC-MS/MS | |
| Healthy Volunteers | 18.4 ± 3.3 pM (approx. 19.2 pg/mL) | LC-MS/MS with immunoaffinity purification | |
| Healthy Volunteers (Chinese, 21-30 years) | 4.4-17.7 pmol/L (approx. 4.6-18.5 pg/mL) | LC-MS/MS | |
| Healthy Volunteers (Chinese, 31-60 years) | 3.9-12.8 pmol/L (approx. 4.1-13.4 pg/mL) | LC-MS/MS | |
| Chronic Kidney Disease Patients (CKD-5D) | 64.5 ± 32.4 pM (approx. 67.5 pg/mL) | LC-MS/MS with immunoaffinity purification |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Preparation: Label pre-chilled 6 mL lavender-top (EDTA) tubes. If required, add a protease inhibitor cocktail to the tubes.
-
Blood Collection: Draw blood from a fasting and resting patient into the chilled EDTA tube.
-
Immediate Cooling: Immediately place the tube in an ice-water bath.
-
Centrifugation: Centrifuge the blood at 4°C to separate the plasma. If a refrigerated centrifuge is not available, ensure the centrifuge carriers are pre-chilled.
-
Plasma Transfer: Promptly transfer the plasma supernatant to a clean, labeled plastic vial.
-
Storage: Immediately freeze the plasma at -80°C for long-term stability.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general guideline based on common practices.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by equilibration with water.
-
Sample Loading: Thaw the plasma sample on ice. Acidify the plasma with an appropriate acid (e.g., formic acid). Load the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent (e.g., water with a low percentage of organic solvent) to remove salts and other polar impurities.
-
Elution: Elute Angiotensin II from the cartridge using an appropriate volume of a stronger organic solvent, such as methanol or acetonitrile, containing a small percentage of formic acid.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Caption: Angiotensin II quantification workflow using LC-MS/MS.
Caption: Troubleshooting decision tree for Angiotensin II analysis.
References
- 1. ibl-america.com [ibl-america.com]
- 2. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
Validation & Comparative
Angiotensin II Acetate and Norepinephrine in Experimental Shock Models: A Comparative Analysis
In the management of shock, a life-threatening condition of circulatory failure, vasopressors are critical for restoring hemodynamic stability. This guide provides a detailed comparison of two key vasopressors, Angiotensin II acetate and norepinephrine, based on their performance in preclinical shock models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these agents.
Hemodynamic and Metabolic Effects
A study comparing Angiotensin II and norepinephrine in a porcine model of septic shock induced by fecal peritonitis found no significant differences in mean arterial pressure (MAP), cardiac output, or heart rate between the two treatment groups.[1][2][3][4] Both agents were effective in maintaining the target MAP between 65 and 75 mmHg.[1] However, the study observed that myocardial oxygen consumption was greater in the animals treated with norepinephrine. Furthermore, fluid balance and indices of tissue perfusion were similar between the Angiotensin II and norepinephrine groups.
Another study in a rat model of septic shock associated with acute kidney injury (AKI) induced by cecal ligation and puncture (CLP) also demonstrated that both Angiotensin II and norepinephrine effectively restored MAP.
| Parameter | Angiotensin II Group | Norepinephrine Group | Animal Model | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Maintained at 65-75 mmHg | Maintained at 65-75 mmHg | Porcine Septic Shock | No significant difference in MAP. | |
| Cardiac Output | Similar to NE group | Similar to Ang II group | Porcine Septic Shock | No significant difference. | |
| Heart Rate | Similar to NE group | Similar to Ang II group | Porcine Septic Shock | No significant difference. | |
| Myocardial Oxygen Consumption | Lower than NE group | Greater than Ang II group | Porcine Septic Shock | Angiotensin II was associated with less myocardial oxygen consumption. | |
| Fluid Balance | 150 ± 39 mL/kg | 161 ± 30 mL/kg | Porcine Septic Shock | No significant difference. | |
| Mean Vasopressor Dose | 261 ± 125 ng/kg/min (initial) | 0.58 ± 0.40 µg/kg/min (initial) | Porcine Septic Shock | Doses were titrated to maintain target MAP. | |
| Mean Arterial Pressure (MAP) | Restored to 75-85 mmHg | Restored to 75-85 mmHg | Rat Septic Shock with AKI | Both drugs restored MAP effectively. |
Inflammatory Response
In the porcine septic shock model, Angiotensin II administration was associated with a dampened myocardial inflammatory response compared to norepinephrine. Specifically, the myocardial mRNA expression of interleukin-6 (IL-6), IL-6 receptor, interleukin-1 alpha (IL-1α), and interleukin-1 beta (IL-1β) was significantly lower in the Angiotensin II-treated group.
| Inflammatory Marker (Myocardial mRNA) | Angiotensin II Group | Norepinephrine Group | Animal Model | Key Findings | Reference |
| Interleukin-6 (IL-6) | Lower expression | Higher expression | Porcine Septic Shock | Angiotensin II was associated with less myocardial inflammation. | |
| IL-6 Receptor | Lower expression | Higher expression | Porcine Septic Shock | Angiotensin II was associated with less myocardial inflammation. | |
| Interleukin-1 alpha (IL-1α) | Lower expression | Higher expression | Porcine Septic Shock | Angiotensin II was associated with less myocardial inflammation. | |
| Interleukin-1 beta (IL-1β) | Lower expression | Higher expression | Porcine Septic Shock | Angiotensin II was associated with less myocardial inflammation. |
Experimental Protocols
Porcine Model of Septic Shock
-
Animal Model: Anesthetized and mechanically ventilated pigs.
-
Induction of Shock: Septic shock was induced by fecal peritonitis.
-
Intervention: One hour after the onset of septic shock, resuscitation with fluids and antimicrobial therapy was initiated. The septic pigs were then randomly assigned to receive either Angiotensin II or norepinephrine to maintain a mean arterial pressure between 65 and 75 mmHg for 8 hours.
-
Data Collection: Hemodynamic parameters, fluid balance, and tissue perfusion indices were monitored. Myocardial tissue was collected for mRNA expression analysis of inflammatory markers.
Rat Model of Septic Shock with Acute Kidney Injury
-
Animal Model: Anesthetized Sprague-Dawley male rats.
-
Induction of Shock: Septic shock was induced using the cecal ligation and puncture (CLP) model for 24 hours. The CLP model is a recognized standard for inducing sepsis that mimics many features of human sepsis, including hypotension and elevated proinflammatory cytokines.
-
Intervention: 18 hours after CLP, rats were treated with either Angiotensin II (66.7–1,000 ng/kg/min) or norepinephrine (0.05–1.0 µg/kg/min) to maintain a MAP between 75 and 85 mmHg.
-
Data Collection: Mean arterial pressure was monitored to assess the vasopressor response.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Angiotensin II and norepinephrine exert their vasoconstrictive effects through distinct signaling pathways.
-
Angiotensin II: Binds to the Angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). This activation primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then catalyzes the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction.
References
- 1. d-nb.info [d-nb.info]
- 2. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Validating Angiotensin II Acetate-Induced Hypertrophy: A Comparative Guide to Molecular Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Angiotensin II (Ang II) acetate-induced cardiac hypertrophy with other common experimental models. It includes supporting experimental data, detailed protocols for validation using molecular markers, and visual workflows to aid in experimental design and data interpretation.
Introduction to Angiotensin II-Induced Cardiac Hypertrophy
Angiotensin II, a key effector peptide of the renin-angiotensin system (RAS), is a potent vasoconstrictor and a well-established inducer of cardiac hypertrophy.[1] Chronic exposure to Ang II leads to pathological cardiac remodeling, characterized by an increase in cardiomyocyte size, reactivation of fetal gene programs, and interstitial fibrosis.[1] This process is primarily mediated through the Angiotensin II Type 1 (AT1) receptor, which triggers a cascade of intracellular signaling events.[2] Validating the hypertrophic phenotype induced by Ang II acetate is crucial for studying the underlying mechanisms of heart disease and for evaluating the efficacy of potential therapeutic interventions.
Comparison of In Vivo Cardiac Hypertrophy Models
The selection of an appropriate in vivo model is critical for studying cardiac hypertrophy. Besides Ang II infusion, common models include transverse aortic constriction (TAC) and isoproterenol infusion. Each model presents distinct characteristics in the onset, progression, and molecular signature of hypertrophy.
| Feature | Angiotensin II Infusion | Transverse Aortic Constriction (TAC) | Isoproterenol Infusion |
| Mechanism | Hormonal stimulation, vasoconstriction | Pressure overload | β-adrenergic stimulation |
| Key Signaling | AT1R, PLC, Ca2+ signaling, NADPH oxidase | Mechanical stretch, neurohormonal activation | β1/β2-AR, cAMP, PKA |
| Onset of Hypertrophy | Rapid (days to weeks) | Gradual (weeks) | Rapid (days) |
| Blood Pressure | Significantly elevated | Elevated | Variable, can be hypotensive |
| Fibrosis | Pronounced interstitial and perivascular fibrosis | Significant interstitial and replacement fibrosis | Patchy interstitial fibrosis |
Quantitative Comparison of Hypertrophic Markers
The validation of cardiac hypertrophy relies on the quantification of specific molecular markers. Fetal genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) are re-expressed in the adult ventricle during pathological hypertrophy. Additionally, markers of fibrosis, including collagen type I and type III, are upregulated. The table below summarizes typical fold changes observed for these markers in different hypertrophy models.
Note: Fold changes can vary significantly based on the animal model, duration of stimulus, and specific experimental conditions.
| Molecular Marker | Angiotensin II Infusion (mRNA Fold Change vs. Control) | Transverse Aortic Constriction (TAC) (mRNA Fold Change vs. Control) | Isoproterenol Infusion (mRNA Fold Change vs. Control) |
| ANP (Nppa) | ~20-fold[3] | ~3 to 15-fold[4] | ~5-fold |
| BNP (Nppb) | ~5-fold (transient) | ~3.5-fold | ~3-fold (transient) |
| β-MHC (Myh7) | Upregulated | Upregulated | Upregulated |
| Collagen I (Col1a1) | Upregulated | Upregulated | Upregulated |
| Collagen III (Col3a1) | Upregulated | Upregulated | Upregulated |
Experimental Protocols
Accurate and reproducible quantification of molecular markers is essential for validating cardiac hypertrophy. Below are detailed protocols for quantitative PCR (qPCR), Western blotting, and histological analysis of cardiac tissue.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the mRNA levels of hypertrophic markers in cardiac tissue.
-
RNA Isolation:
-
Excise the heart and isolate the left ventricle.
-
Homogenize ~30 mg of tissue in 1 mL of TRIzol reagent.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 30-50 µL of RNase-free water.
-
-
cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove genomic DNA contamination.
-
Perform reverse transcription using a cDNA synthesis kit according to the manufacturer's instructions, typically with random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 150 nM each), and 25 ng of cDNA template in a final volume of 10 µL.
-
Run the qPCR using a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH).
-
Western Blotting for Protein Expression Analysis
This protocol describes the quantification of protein levels of hypertrophic markers.
-
Protein Extraction:
-
Homogenize ~50 mg of frozen left ventricular tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ANP, anti-BNP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Histological Analysis of Cardiac Fibrosis
Masson's trichrome staining is used to visualize and quantify collagen deposition in cardiac tissue.
-
Tissue Preparation:
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes to stain the cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue for 5-10 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid for 2-5 minutes.
-
-
Quantification:
-
Acquire images of the stained sections.
-
Use image analysis software to quantify the blue-stained fibrotic area as a percentage of the total tissue area.
-
Visualizing Key Processes
Angiotensin II Signaling Pathway in Cardiac Hypertrophy
The following diagram illustrates the primary signaling cascade initiated by Angiotensin II binding to its AT1 receptor, leading to hypertrophic gene expression.
Caption: Angiotensin II signaling pathway leading to cardiac hypertrophy.
Experimental Workflow for Validating Cardiac Hypertrophy
This diagram outlines a typical experimental workflow for inducing and validating cardiac hypertrophy in an animal model.
Caption: Experimental workflow for hypertrophy induction and validation.
References
- 1. Angiotensin II Mediates Cardiomyocyte Hypertrophy in Atrial Cardiomyopathy via Epigenetic Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Pressure-independent enhancement of cardiac hypertrophy in natriuretic peptide receptor A–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Preference of Angiotensin II Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides an objective comparison of the cross-reactivity of Angiotensin II (Ang II) acetate with its primary receptors, the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Supported by experimental data, this document delves into the binding affinities, signaling pathways, and the methodologies used to elucidate these interactions.
Angiotensin II, a pivotal peptide hormone in the renin-angiotensin system (RAS), exerts a wide array of physiological effects by binding to its specific G protein-coupled receptors (GPCRs), primarily the AT1 and AT2 receptors. While both receptors bind Ang II, they often trigger opposing downstream signaling cascades, making the study of their selective interactions critical for therapeutic development. The AT1 and AT2 receptors share only about 32-34% sequence homology, which contributes to their distinct pharmacological properties and signaling pathways.[1]
Comparative Binding Affinity of Angiotensin II
The binding affinity of Angiotensin II to AT1 and AT2 receptors is a key determinant of its physiological and pathological effects. While Ang II is the endogenous ligand for both receptors, its affinity is not identical, and this subtle difference can have significant biological consequences. Several studies have indicated that Angiotensin II binds to both AT1 and AT2 receptors with high affinity, typically in the nanomolar range.[2] Some research even suggests that the two receptor subtypes bind Angiotensin II with nearly identical affinity.[3]
| Ligand | Receptor Subtype | Reported Affinity (K_i / IC_50) |
| Angiotensin II | AT1 Receptor | Nanomolar (nM) range |
| Angiotensin II | AT2 Receptor | Nanomolar (nM) range |
Note: Specific K_i or IC_50 values for Angiotensin II acetate can vary depending on the experimental conditions, cell type, and radioligand used. The table reflects a general consensus from multiple studies.
Experimental Protocols: Unmasking Receptor Interactions
The determination of Angiotensin II's binding affinity and cross-reactivity with its receptors relies on robust experimental techniques. The most common method is the radioligand binding assay, which allows for the quantification of ligand-receptor interactions.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (K_i) of this compound for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing either human AT1 or AT2 receptors.
-
Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]Angiotensin II).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Specific antagonists for receptor differentiation (e.g., Losartan for AT1, PD123319 for AT2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated. The K_i value is then determined using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
References
Angiotensin II Acetate and Apoptosis: A Comparative Analysis of In Vivo and In Vitro Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the dual role of Angiotensin II acetate in programmed cell death, supported by experimental data and detailed protocols.
Angiotensin II (Ang II) acetate, a pivotal peptide hormone in the renin-angiotensin system (RAS), is well-established as a potent vasoconstrictor and a key regulator of cardiovascular homeostasis. However, a growing body of evidence reveals its complex and often contradictory role in modulating apoptosis, or programmed cell death. The effects of Ang II on apoptosis appear to be highly dependent on the experimental context, varying significantly between in vivo and in vitro models, as well as across different cell types. This guide provides an objective comparison of the in vivo and in vitro effects of this compound on apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The pro-apoptotic or anti-apoptotic influence of Angiotensin II is contingent on the specific cell type and experimental conditions. The following tables summarize quantitative data from various studies, highlighting these differential effects.
Table 1: In Vivo Effects of Angiotensin II on Apoptosis
| Animal Model | Tissue/Organ | Angiotensin II Dosage & Administration | Duration | Key Findings | Reference |
| Wistar Rat | Heart, Skeletal Muscle | 1 mg/kg/day infusion | 18 hours | Significant increase in myocyte apoptosis in heart, soleus, tibialis anterior, and diaphragm muscles. | [1] |
| Wistar Rat | Thoracic Aorta | 120 ng/kg/min infusion | 7 days | Significant increase in apoptosis in the vascular media. | [2] |
| C57BL/6 Mice | Myocardium | Ang II infusion | Not Specified | Significant increase in myocardial apoptosis. | [3] |
Table 2: In Vitro Effects of Angiotensin II on Apoptosis
| Cell Type | Angiotensin II Concentration | Incubation Time | Key Findings | Reference |
| Rat Renal Proximal Tubular Epithelial Cells (RPTECs) | 10⁻¹² to 10⁻⁶ M | 16 hours | Dose- and time-dependent increase in apoptosis. | [4] |
| Rat Glomerular Epithelial Cells (GECs) | 10⁻¹² to 10⁻⁶ M | 18 hours | Dose- and time-dependent increase in apoptosis. | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁶ M | 2 hours | Significant increase in apoptosis rate. | |
| Human A549 and Primary Rat Alveolar Epithelial Cells | Not Specified | 20 hours | Induction of apoptosis. | |
| Neonatal Rat Cardiomyocytes | 10-100 nmol/l | 24 hours | Three- to four-fold increase in apoptotic cell death. | |
| Adult Rat Ventricular Myocytes | 10⁻⁹ M | 24 hours | Five-fold increase in programmed myocyte cell death. | |
| H9c2 Cardiomyoblast Cells | 100 nmol/l | Time-dependent | Increased cleaved caspases 8 and 3, indicating apoptosis. | |
| Embryonic Chick Cardiomyocytes | Not Specified | 72 hours | No evidence of Ang II-induced apoptosis; rather, it prevented serum deprivation-induced apoptosis. |
Signaling Pathways
The signaling cascades initiated by Angiotensin II that lead to apoptosis are multifaceted and involve the activation of specific receptors and downstream effector molecules. The pro-apoptotic effects are often mediated through both Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, leading to the activation of caspases and modulation of Bcl-2 family proteins.
Caption: Angiotensin II-induced apoptosis signaling pathway.
Experimental Workflows
The investigation of Angiotensin II's effect on apoptosis involves a series of well-defined experimental procedures, from cell culture or animal model preparation to the final quantification of apoptotic cells.
Caption: General experimental workflow for studying Ang II-induced apoptosis.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying the effects of Angiotensin II on apoptosis.
In Vitro Apoptosis Assay in Renal Proximal Tubular Cells
1. Cell Culture:
-
Rat renal proximal tubular epithelial cells (RPTECs) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Angiotensin II Treatment:
-
When cells reach approximately 80% confluency, the growth medium is replaced with a serum-free medium for 24 hours to synchronize the cells.
-
Cells are then incubated with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M) for a specified period (e.g., 16 hours).
-
Control cells are incubated with the vehicle (buffer) alone.
3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
In Vivo Apoptosis Study in Rat Myocardium
1. Animal Model:
-
Male Wistar rats are used for the study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Angiotensin II Administration:
-
This compound is dissolved in a sterile saline solution.
-
The solution is administered via subcutaneous infusion using an osmotic minipump at a specific dose (e.g., 1 mg/kg/day) for a designated duration (e.g., 18 hours).
-
Control animals receive a saline infusion.
3. Tissue Collection and Preparation:
-
At the end of the treatment period, the animals are euthanized.
-
The hearts are excised, washed with cold PBS, and fixed in 4% paraformaldehyde.
-
The fixed tissues are then embedded in paraffin for sectioning.
4. Apoptosis Detection by TUNEL Assay:
-
Tissue sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to retrieve antigens.
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
The nuclei are counterstained with a suitable dye (e.g., DAPI).
-
The sections are observed under a fluorescence microscope, and the number of TUNEL-positive nuclei is counted to determine the apoptotic index.
Conclusion
The evidence presented demonstrates that this compound exerts a complex and context-dependent influence on apoptosis. In many in vitro systems, particularly with renal and endothelial cells, as well as cardiomyocytes, Ang II consistently induces apoptosis in a dose- and time-dependent manner. The in vivo data corroborates these findings, showing increased apoptosis in cardiac, skeletal, and vascular tissues following Ang II administration. However, it is crucial to note the contradictory evidence in some cardiomyocyte studies, where Ang II was found to be protective against apoptosis. These discrepancies underscore the importance of considering the specific cellular context, receptor expression (AT1 vs. AT2), and the interplay with other signaling pathways when investigating the apoptotic effects of Angiotensin II. For researchers and drug development professionals, a thorough understanding of these differential effects is paramount for designing targeted therapeutic strategies that can harness or mitigate the apoptotic potential of the renin-angiotensin system.
References
- 1. Angiotensin II induces apoptosis in vivo in skeletal, as well as cardiac, muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo study of AT(1) and AT(2) angiotensin receptors in apoptosis in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrodin Alleviates Angiotensin II-Induced Hypertension and Myocardial Apoptosis via Inhibition of the PRDX2/p53 Pathway In Vivo and In Vitro [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to the Reproducibility of Angiotensin II Acetate-Induced Hypertension Models
For researchers in cardiovascular physiology and drug development, the Angiotensin II (Ang II) acetate-induced hypertension model is a cornerstone for investigating the mechanisms of high blood pressure and evaluating novel therapeutic agents. This guide provides a comprehensive comparison of this model, detailing its experimental protocol, factors influencing its reproducibility, and how it measures up against other common hypertension models.
Understanding the Angiotensin II Model
The Angiotensin II-induced hypertension model is a widely used pharmacological approach that mimics the renin-angiotensin system (RAS) activation, a key player in blood pressure regulation.[1] Chronic infusion of Angiotensin II, a potent vasoconstrictor, leads to a sustained increase in blood pressure, allowing for the study of hypertension and its effects on various organ systems.[2]
Experimental Protocol: Subcutaneous Angiotensin II Infusion
The most common method for inducing hypertension with Angiotensin II is through continuous subcutaneous infusion using osmotic minipumps. This technique ensures a steady delivery of the peptide, leading to a stable hypertensive state.
Materials:
-
Angiotensin II acetate
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
Experimental animals (mice or rats)
Procedure:
-
Pump Preparation: this compound is dissolved in sterile saline to the desired concentration. The osmotic minipumps are then filled with the Angiotensin II solution according to the manufacturer's instructions. The concentration is calculated based on the pump's flow rate, the desired dose, and the animal's body weight.[3][4]
-
Animal Preparation: The animal is anesthetized. A small incision is made on the back, slightly posterior to the scapulae.
-
Pump Implantation: A subcutaneous pocket is created by blunt dissection, and the filled osmotic minipump is inserted into this pocket.[5]
-
Wound Closure: The incision is closed with surgical staples or sutures.
-
Post-Operative Care: Animals are monitored during recovery from anesthesia and returned to their housing. Blood pressure monitoring can commence following a recovery period.
Data Presentation: Blood Pressure Changes in Rodent Models
The following tables summarize the expected blood pressure increases in mice and rats following subcutaneous Angiotensin II infusion at various doses and durations, as reported in the literature.
Table 1: Systolic Blood Pressure (SBP) in Mice with Angiotensin II Infusion
| Angiotensin II Dose (ng/kg/min) | Duration of Infusion | Baseline SBP (mmHg) | SBP After Infusion (mmHg) | Change in SBP (mmHg) | Reference |
| 400 | 12 days | ~110 | ~135 | ~25 | |
| 1000 | 28 days | ~116 | ~158 | ~42 | |
| 280 (0.28 mg/kg/d) | 28 days | ~112 | ~142 | ~30 | |
| 1000 | 14 days | ~109 | ~131 | ~22 |
Table 2: Blood Pressure in Rats with Angiotensin II Infusion
| Angiotensin II Dose | Duration of Infusion | Baseline BP (mmHg) | BP After Infusion (mmHg) | Change in BP (mmHg) | Reference |
| 240 pmol/kg/min | 2 weeks | ~125 (Systolic) | ~160 (Systolic) | ~35 | |
| 76 ng/min | 10 days | ~110 (Systolic) | ~200 (Systolic) | ~90 | |
| Val5-Ang II | 12 days | 121 (Systolic) | 206 (Systolic) | 85 | |
| 350 ng/kg/min | 8 days | ~115 (Mean Arterial) | ~150 (Mean Arterial) | ~35 |
Factors Influencing Reproducibility
While the Angiotensin II infusion model is robust, several factors can influence the variability and reproducibility of the hypertensive response.
-
Animal Species and Strain: Different species and strains of rodents can exhibit varying sensitivities to Angiotensin II.
-
Method of Angiotensin II Delivery: The type of osmotic pump used can affect the consistency of Angiotensin II delivery and, consequently, the blood pressure response.
-
Diet: The salt content in the diet can significantly impact the severity of Angiotensin II-induced hypertension.
-
Animal Vendor: Differences in the gut microbiome and overall health of animals from different vendors can contribute to variability in experimental outcomes.
-
Surgical Procedure: Variations in the surgical implantation of the osmotic pump can lead to inconsistencies.
Comparison with Alternative Hypertension Models
The Angiotensin II model is one of several widely used methods to study hypertension. Below is a comparison with two other common models: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-Salt model.
Table 3: Comparison of Hypertension Models
| Feature | Angiotensin II Infusion | Spontaneously Hypertensive Rat (SHR) | DOCA-Salt |
| Mechanism | Exogenous Angiotensin II administration, activating the RAS. | Genetic predisposition leading to a polygenic form of essential hypertension. | Mineralocorticoid-induced, volume-dependent hypertension with suppressed renin. |
| Onset of Hypertension | Inducible and dependent on the start of infusion. | Develops spontaneously with age, typically by 6-8 weeks. | Induced by DOCA administration and a high-salt diet. |
| Blood Pressure Variability | Associated with augmented blood pressure variability. | Lower blood pressure variability compared to the Ang II model, similar to normotensive controls. | Can exhibit significant blood pressure elevation. |
| Key Advantages | Allows for the study of RAS-specific mechanisms; onset and duration are controlled. | Represents a genetic model of essential hypertension. | Useful for studying salt-sensitive and low-renin hypertension. |
| Key Disadvantages | Pharmacological induction may not fully replicate the complex pathophysiology of chronic hypertension; potential for tachyphylaxis. | Genetic background can be complex and may not be fully elucidated; hypertension is fixed. | Requires surgical uninephrectomy and a specific diet; may not be representative of all forms of hypertension. |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. alzet.com [alzet.com]
- 2. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice [jove.com]
A Comparative Guide to Angiotensin II Acetate and Non-Peptide AT1R Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous peptide agonist Angiotensin II (Ang II) acetate and synthetic non-peptide agonists of the Angiotensin II Type 1 Receptor (AT1R). The focus is on their functional performance in key in vitro assays, highlighting the distinct signaling profiles of G-protein-biased and β-arrestin-biased non-peptide agonists. This information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs in cardiovascular, renal, and related research fields.
Introduction to AT1R Agonists
The Angiotensin II Type 1 Receptor (AT1R) is a G-protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular remodeling. Its primary endogenous ligand is the octapeptide hormone Angiotensin II. While Angiotensin II acetate serves as the balanced, physiological agonist, a new class of non-peptide agonists has been developed to selectively activate specific downstream signaling pathways. These "biased" agonists offer the potential for more targeted therapeutic interventions with fewer side effects.
This guide will compare the functional characteristics of:
-
This compound: The endogenous, balanced agonist that activates both G-protein-dependent and β-arrestin-dependent signaling pathways.
-
G-protein-biased non-peptide agonists (e.g., TRV055, TRV056): These agonists preferentially activate Gq/11 protein signaling, leading to downstream effects such as inositol phosphate production and intracellular calcium mobilization.
-
β-arrestin-biased non-peptide agonists (e.g., TRV026, TRV027): These agonists show a preference for recruiting β-arrestin, which can initiate G-protein-independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK1/2), and also plays a role in receptor desensitization and internalization.
Data Presentation: A Comparative Analysis of Functional Potency and Efficacy
The following tables summarize the quantitative data on the potency (pEC50 or EC50) and efficacy (Emax) of Angiotensin II and representative non-peptide biased agonists in key functional assays. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., cell line, receptor expression level, assay methodology). The data presented here is a synthesis from multiple sources to provide a comparative overview.
G-Protein Mediated Signaling Pathways
These assays measure the activation of the canonical Gq/11 signaling pathway.
| Agonist | Assay | Potency (pEC50) | Efficacy (Emax, % of Ang II) | Reference |
| Angiotensin II | Inositol Phosphate (IP-1) Accumulation | ~8.5 | 100% | [1] |
| Intracellular Calcium Mobilization | ~8.7 | 100% | [2] | |
| TRV055 (G-protein biased) | Inositol Phosphate (IP-1) Accumulation | ~7.8 | >100% | [3] |
| Intracellular Calcium Mobilization | Not widely reported | Not widely reported | ||
| TRV027 (β-arrestin biased) | Inositol Phosphate (IP-1) Accumulation | ~5.0 | Very low to negligible | [4] |
| Intracellular Calcium Mobilization | Very low potency | Markedly reduced vs. Ang II | [5] |
β-Arrestin Mediated Signaling Pathways
These assays assess the recruitment of β-arrestin to the AT1R and the subsequent activation of downstream kinases.
| Agonist | Assay | Potency (pEC50) | Efficacy (Emax, % of Ang II) | Reference |
| Angiotensin II | β-arrestin 2 Recruitment | ~7.9 | 100% | |
| ERK1/2 Phosphorylation | ~8.0 | 100% | ||
| TRV055 (G-protein biased) | β-arrestin 2 Recruitment | Lower than Ang II | Similar to Ang II | |
| ERK1/2 Phosphorylation | Not widely reported | Not widely reported | ||
| TRV027 (β-arrestin biased) | β-arrestin 2 Recruitment | ~7.8 | ~100% | |
| ERK1/2 Phosphorylation | ~7.5 | ~100% |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the AT1R and a typical experimental workflow for comparing the functional activity of different agonists.
References
- 1. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ang-(1-7) is an endogenous β-arrestin-biased agonist of the AT1 receptor with protective action in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin II Acetate and Other Vasopressors in the Management of Distributive Shock
For Researchers, Scientists, and Drug Development Professionals
In the critical care setting, the management of distributive shock, characterized by severe vasodilation and hypotension, often necessitates the use of vasopressors to restore vascular tone and maintain adequate organ perfusion. While catecholamines such as norepinephrine and epinephrine have long been the cornerstone of therapy, the introduction of Angiotensin II acetate has provided a novel therapeutic option with a distinct mechanism of action. This guide provides an objective comparison of this compound with other commonly used vasopressors, supported by experimental data and detailed methodologies, to inform research and clinical decision-making.
Mechanism of Action: A Divergent Approach to Vasoconstriction
Vasopressors exert their effects by stimulating specific receptors in the vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance. However, the pathways they activate differ significantly.
-
This compound: A synthetic form of the naturally occurring peptide hormone, Angiotensin II acts as a potent vasoconstrictor through the renin-angiotensin-aldosterone system (RAAS).[1] It directly stimulates Angiotensin II type 1 (AT1) receptors on vascular smooth muscle cells, leading to vasoconstriction.[2] Additionally, it promotes the release of aldosterone, which increases sodium and water retention, further augmenting blood pressure.[2]
-
Norepinephrine and Epinephrine: These catecholamines primarily act on adrenergic receptors. Norepinephrine has a strong affinity for α1-adrenergic receptors, leading to potent vasoconstriction, and a lesser affinity for β1-adrenergic receptors, which increases heart rate and contractility.[3][4] Epinephrine stimulates α1, β1, and β2-adrenergic receptors, resulting in vasoconstriction, increased cardiac output, and bronchodilation.
-
Vasopressin: This peptide hormone acts on V1a receptors on vascular smooth muscle, causing vasoconstriction through a calcium-dependent mechanism that is independent of adrenergic pathways.
Comparative Efficacy and Safety: Insights from Clinical Trials
The Angiotensin II for the Treatment of High-Output Shock (ATHOS-3) trial is a landmark study that evaluated the efficacy and safety of Angiotensin II in patients with catecholamine-resistant distributive shock.
Table 1: Efficacy of Angiotensin II in the ATHOS-3 Trial
| Outcome | Angiotensin II (n=163) | Placebo (n=158) | p-value |
| Primary Endpoint: MAP Response at Hour 3 | |||
| Patients achieving MAP ≥75 mmHg or increase of ≥10 mmHg | 70% | 23% | <0.001 |
| Secondary Endpoint: Change in Cardiovascular SOFA Score at 48 hours | |||
| Mean change from baseline | -1.75 | -1.28 | 0.01 |
Data sourced from the ATHOS-3 trial.
A retrospective cohort study compared the clinical efficacy and safety of third-line Angiotensin II to epinephrine in patients with septic shock already receiving norepinephrine and vasopressin.
Table 2: Comparative Efficacy and Safety of Angiotensin II vs. Epinephrine as a Third-Line Agent
| Outcome | Angiotensin II (n=23) | Epinephrine (n=46) | p-value |
| Clinical Response at 24 hours | 47.8% | 28.3% | 0.12 |
| In-hospital Mortality | 65.2% | 73.9% | 0.45 |
| Cardiac Arrhythmias | 26.1% | 26.1% | 0.21 |
| Thromboembolism | 4.3% | 2.2% | 0.61 |
Data from a single-center, retrospective, propensity-matched cohort study. The results were not statistically significant, and the authors noted the study was underpowered to detect meaningful differences.
Experimental Protocols
ATHOS-3 Trial Methodology
The ATHOS-3 trial was a phase III, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: The study enrolled 321 critically ill patients with catecholamine-resistant hypotension (CRH), defined as requiring a norepinephrine-equivalent dose of >0.2 µg/kg/min for 6-48 hours to maintain a mean arterial pressure (MAP) of 55-70 mmHg.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either a continuous intravenous infusion of Angiotensin II or a placebo, in addition to standard-of-care (SOC) vasopressor therapy. The initial dose of Angiotensin II was 20 ng/kg/min and was titrated to achieve a target MAP of 75 mmHg for the first 3 hours.
-
Primary Endpoint: The primary efficacy endpoint was the percentage of patients who achieved a MAP of ≥75 mmHg or an increase of ≥10 mmHg from baseline at hour 3 of treatment.
-
Secondary Endpoints: Secondary endpoints included the change in the total and cardiovascular Sequential Organ Failure Assessment (SOFA) scores over 48 hours, as well as safety data.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a general experimental approach for comparing vasopressors, the following diagrams are provided.
Caption: Angiotensin II Signaling Pathway.
Caption: Experimental Workflow for Vasopressor Comparison.
Conclusion
This compound represents a valuable addition to the armamentarium for managing distributive shock, particularly in patients who are refractory to conventional catecholamine therapy. Its unique mechanism of action, targeting the RAAS, provides an alternative pathway to restore vascular tone. The ATHOS-3 trial has demonstrated its efficacy in rapidly increasing blood pressure in this challenging patient population. However, further research, including larger head-to-head comparative trials, is warranted to fully elucidate its relative efficacy and safety profile compared to other vasopressors and to identify the patient populations most likely to benefit from its use. The potential for thromboembolic events necessitates careful patient monitoring and consideration of prophylactic measures. For researchers and drug development professionals, the distinct signaling pathway of Angiotensin II offers a promising target for further investigation and the development of novel therapies for shock states.
References
- 1. Norepinephrine versus angiotensin II in septic shock: effects on isolated kidney, heart and liver mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. “Pressors” in Distributive Shock in Adults — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 4. Norepinephrine - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Angiotensin II Receptor Blockers: A Guide for Researchers
An in-depth analysis of the comparative efficacy, pharmacology, and safety profiles of leading Angiotensin II Receptor Blockers (ARBs) to inform research and clinical development.
Angiotensin II Receptor Blockers (ARBs) represent a cornerstone in the management of hypertension and other cardiovascular diseases. By selectively antagonizing the angiotensin II type 1 (AT1) receptor, these agents effectively mitigate the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While all ARBs share a common mechanism of action, significant pharmacokinetic and pharmacodynamic differences exist among them, influencing their clinical efficacy and safety profiles. This guide provides a detailed head-to-head comparison of commonly prescribed ARBs, supported by quantitative data from clinical trials and detailed experimental methodologies.
The Renin-Angiotensin-Aldosterone System and ARB Mechanism of Action
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Angiotensin II, the primary effector of this system, binds to AT1 receptors to mediate vasoconstriction, stimulate aldosterone release, and promote sodium and water retention, all of which contribute to an increase in blood pressure.[1][2] ARBs exert their therapeutic effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor.[3]
Comparative Pharmacokinetics of Commonly Used ARBs
The pharmacokinetic profiles of ARBs vary significantly, impacting their onset and duration of action, as well as their potential for drug interactions. Key differences in bioavailability, half-life, and metabolism are summarized below.
| ARB | Prodrug | Active Metabolite | Bioavailability (%) | Plasma Half-life (h) | Primary Route of Elimination |
| Losartan | Yes | EXP-3174 | ~33 | 1.5-2 (Losartan)6-9 (EXP-3174) | Biliary and Renal |
| Valsartan | No | - | ~25 | ~6 | Biliary |
| Irbesartan | No | - | 60-80 | 11-15 | Biliary and Renal |
| Candesartan | Yes | Candesartan | ~15 | ~9 | Biliary and Renal |
| Olmesartan | Yes | Olmesartan | ~26 | 12-18 | Biliary and Renal |
| Telmisartan | No | - | 42-58 | ~24 | Biliary |
| Azilsartan | Yes | Azilsartan | ~60 | ~11 | Biliary and Renal |
Table 1: Comparative Pharmacokinetic Properties of Angiotensin II Receptor Blockers. Data compiled from multiple sources.[4]
Head-to-Head Efficacy in Blood Pressure Reduction
Numerous clinical trials have compared the antihypertensive efficacy of different ARBs. The following table summarizes the results of key head-to-head studies, focusing on the reduction in systolic (SBP) and diastolic (DBP) blood pressure.
| Comparison | Study | Dosage | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Key Findings |
| Olmesartan vs. Losartan | Oparil et al. (2007) | Olmesartan 20-40mgLosartan 50-100mg | Olmesartan: -11.3 to -13.0Losartan: -8.4 to -8.9 | Olmesartan: -11.5Losartan: -8.2 | Olmesartan demonstrated a significantly greater reduction in DBP at 8 weeks compared to losartan. |
| Olmesartan vs. Valsartan | Oparil et al. (2007) | Olmesartan 20-40mgValsartan 80-160mg | Olmesartan: -11.3 to -13.0Valsartan: -8.1 to -9.2 | Olmesartan: -11.5Valsartan: -7.9 | Olmesartan was more effective than valsartan in reducing both SBP and DBP at 8 weeks. |
| Olmesartan vs. Irbesartan | Oparil et al. (2007) | Olmesartan 20-40mgIrbesartan 150-300mg | Olmesartan: -11.3 to -13.0Irbesartan: -9.9 to -10.8 | Olmesartan: -11.5Irbesartan: -9.9 | No statistically significant difference in blood pressure reduction was observed between olmesartan and irbesartan. |
| Candesartan vs. Losartan | Elmfeldt et al. (2002) | Dose-ranging | Candesartan showed a greater dose-related reduction in BP. | Candesartan showed a greater dose-related reduction in BP. | Analysis of dose-response relationships suggested candesartan has greater efficacy than losartan. |
| Telmisartan vs. Valsartan | Littlejohn et al. (2000) | Telmisartan 80mgValsartan 80mg | Data not specified | Data not specified | A prospective, randomized, open-label trial comparing the two ARBs. |
Table 2: Summary of Head-to-Head Clinical Trials on Antihypertensive Efficacy.
A meta-analysis of studies using 24-hour ambulatory blood pressure monitoring found that losartan was less effective at lowering blood pressure compared to other ARBs at both starting and maximum doses. The dose-response curve for ARBs, in general, was found to be shallow, with uptitration providing only marginal additional antihypertensive efficacy.
Safety and Tolerability Profiles
ARBs are generally well-tolerated, with a side effect profile comparable to placebo. The most common adverse events include dizziness, headache, and fatigue. Unlike ACE inhibitors, ARBs do not significantly affect bradykinin metabolism, resulting in a much lower incidence of cough and angioedema.
However, there are some differences in the adverse event profiles among the various ARBs. A study analyzing the FDA Adverse Event Reporting System (FAERS) revealed distinct patterns. For instance, losartan was associated with a higher reporting proportion of skin disorders, while valsartan and olmesartan had higher reporting proportions for cardiovascular disorders compared to losartan. It is important to note that these are observational data and do not establish causality.
Experimental Protocols: A Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a head-to-head, randomized, double-blind clinical trial comparing two ARBs for the treatment of essential hypertension.
Detailed Methodologies of a Key Comparative Study (Oparil et al., 2007)
Study Design: This was a multicenter, randomized, double-blind, parallel-group study.
Patient Population: The study enrolled patients with essential hypertension, defined as a mean seated cuff diastolic blood pressure (DBP) of 100 to 115 mm Hg.
Treatment Protocol:
-
Washout Period: Patients discontinued their previous antihypertensive medications.
-
Placebo Run-in: A 3- to 4-week single-blind placebo run-in period was implemented to establish a baseline blood pressure.
-
Randomization: Eligible patients were randomized to receive once-daily treatment with olmesartan 20 mg, losartan 50 mg, valsartan 80 mg, or irbesartan 150 mg for 8 weeks.
-
Dose Titration: After 4 weeks, if the seated cuff DBP was ≥90 mm Hg, the dose of the study medication was doubled (olmesartan 40 mg, losartan 100 mg, valsartan 160 mg, or irbesartan 300 mg).
Efficacy Endpoints:
-
Primary Endpoint: The change from baseline in mean seated cuff DBP at week 8.
-
Secondary Endpoints: Included the change from baseline in mean seated cuff systolic blood pressure (SBP) at week 8, and the proportion of patients achieving a target blood pressure of <140/90 mm Hg.
Safety Assessments: Adverse events were monitored throughout the study. Laboratory tests, including serum chemistry and hematology, were performed at baseline and at the end of the treatment period.
Conclusion
While all ARBs are effective antihypertensive agents, there are clinically relevant differences in their pharmacokinetic profiles and, in some cases, their efficacy in blood pressure reduction. Olmesartan and candesartan have demonstrated greater or equivalent blood pressure-lowering effects compared to other ARBs in several head-to-head trials. Losartan, particularly at its starting dose, may be less potent than other agents in this class. The choice of a specific ARB should be guided by its efficacy, safety profile, and individual patient characteristics. Further long-term outcome studies are needed to determine if the observed differences in blood pressure control and pharmacological properties translate into differential effects on cardiovascular morbidity and mortality.
References
Angiotensin II Acetate vs. ACE Inhibitors: A Comparative Guide for Researchers
In the landscape of cardiovascular and renal research, both Angiotensin II (Ang II) acetate and Angiotensin-Converting Enzyme (ACE) inhibitors are pivotal tools for investigating the Renin-Angiotensin-Aldosterone System (RAAS). While both compound classes target this system, they do so from opposing ends, providing distinct experimental advantages. Ang II acetate is an agonist used to induce effects mediated by the RAAS, such as hypertension and cardiac remodeling.[1][2][3] In contrast, ACE inhibitors are antagonists that block the production of endogenous Ang II, allowing researchers to study the therapeutic effects of RAAS blockade.[4][5] This guide provides a comparative overview, detailing their mechanisms, experimental applications, and relevant research data.
Mechanism of Action: Stimulation vs. Inhibition
The fundamental difference lies in their interaction with the RAAS pathway. ACE inhibitors block the angiotensin-converting enzyme, which is responsible for converting the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. This inhibition not only decreases Ang II levels but also increases levels of bradykinin, a vasodilator, contributing to their blood pressure-lowering effects.
Conversely, Angiotensin II acetate acts as a direct agonist, binding to and activating Ang II receptors, primarily the AT1 receptor. This activation triggers a cascade of physiological responses, including vasoconstriction, aldosterone release, and cellular growth, making it an essential agent for modeling hypertensive disease and its sequelae in preclinical studies.
References
- 1. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]
Angiotensin II Acetate Demonstrates Superior Efficacy Over Placebo in Restoring Blood Pressure in Vasodilatory Shock
A landmark clinical trial has provided compelling evidence of the efficacy of Angiotensin II acetate in rapidly increasing mean arterial pressure (MAP) in adult patients with vasodilatory shock who had not responded to standard vasopressor therapy. The Angiotensin II for the Treatment of High-Output Shock (ATHOS-3) trial, a multicenter, randomized, double-blind, placebo-controlled study, found that a significantly higher proportion of patients treated with this compound achieved the target blood pressure response compared to those who received a placebo.[1][2]
Key Findings from the ATHOS-3 Trial
The primary endpoint of the ATHOS-3 trial was the proportion of patients who achieved a MAP of at least 75 mmHg or an increase of ≥10 mmHg from baseline within three hours of treatment initiation.[2] The results showed that 69.9% of patients in the Angiotensin II group reached this target, compared to only 23.4% in the placebo group, a statistically significant difference.[2] This robust response highlights the potential of Angiotensin II as a valuable therapeutic option for this critically ill patient population.
Secondary outcomes also favored the Angiotensin II treatment arm. Notably, there was a significant improvement in the cardiovascular Sequential Organ Failure Assessment (SOFA) score at 48 hours for patients receiving Angiotensin II.[3] Furthermore, the use of Angiotensin II was associated with a reduction in the dosage of concurrent catecholamine vasopressors, suggesting a vasopressor-sparing effect. While 28-day mortality was numerically lower in the Angiotensin II group, the difference was not statistically significant.
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the ATHOS-3 trial, comparing this compound with placebo.
Table 1: Primary Efficacy Outcome
| Outcome | Angiotensin II (n=163) | Placebo (n=158) | Odds Ratio (95% CI) | P-value |
| MAP response at Hour 3 (≥75 mmHg or increase of ≥10 mmHg without increase in baseline vasopressors) | 69.9% | 23.4% | 7.95 (4.76 - 13.3) | <0.001 |
Table 2: Secondary Efficacy Outcomes
| Outcome | Angiotensin II | Placebo | Mean Difference (95% CI) | P-value |
| Change in Cardiovascular SOFA Score at 48 hours | -1.75 | -1.28 | -0.47 (-0.83 to -0.11) | 0.01 |
| Change in Total SOFA Score at 48 hours | -2.8 | -2.2 | -0.6 (-1.4 to 0.2) | 0.14 |
| Change in Norepinephrine-Equivalent Dose at Hour 3 (mcg/kg/min) | -0.03 | +0.03 | -0.06 (-0.10 to -0.02) | 0.001 |
Table 3: All-Cause Mortality
| Outcome | Angiotensin II (n=163) | Placebo (n=158) | Hazard Ratio (95% CI) | P-value |
| All-Cause Mortality by Day 28 | 46.0% | 54.4% | 0.78 (0.57 - 1.07) | 0.12 |
Experimental Protocols
The ATHOS-3 trial employed a rigorous methodology to assess the efficacy and safety of Angiotensin II.
Study Design: A phase III, multicenter, randomized, double-blind, placebo-controlled trial conducted in intensive care units.
Patient Population: The study enrolled adult patients with vasodilatory shock who remained hypotensive despite receiving high-dose standard-of-care vasopressors (norepinephrine equivalent dose >0.2 µg/kg/min). Patients were required to have a cardiac index >2.3 L/min/m² or a central venous oxygen saturation >70% and a central venous pressure >8 mmHg.
Intervention: Patients were randomized in a 1:1 ratio to receive either an intravenous infusion of synthetic human Angiotensin II or a matching placebo, in addition to their baseline vasopressor therapy. The initial dose of Angiotensin II was 20 ng/kg/min, which was then titrated for the first three hours to achieve a target MAP of ≥75 mmHg. After the initial three hours, the infusion was adjusted to maintain a MAP between 65 and 70 mmHg while weaning other vasopressors.
Outcome Measures:
-
Primary Endpoint: The proportion of patients with a MAP response at hour 3, defined as an increase from baseline of at least 10 mmHg or an absolute value of at least 75 mmHg, without an increase in the dose of standard-of-care vasopressors.
-
Secondary Endpoints: Included the change in the total and cardiovascular SOFA scores at 48 hours, and all-cause mortality through day 28.
Signaling Pathway and Experimental Workflow
The physiological effects of Angiotensin II are mediated through a well-defined signaling cascade. The experimental workflow of the ATHOS-3 trial was designed to systematically evaluate the clinical impact of targeting this pathway.
References
- 1. Angiotensin II for the Treatment of Vasodilatory Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II in Catecholamine-Refractory Shock: A Systematic Review and Exploratory Analysis of the Angiotensin II for the Treatment of High-Output Shock (ATHOS-3) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II for the Treatment of High-Output Shock 3 (ATHOS-3): protocol for a phase III, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Angiotensin II Acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Angiotensin II acetate, a potent vasoconstrictor peptide commonly used in cardiovascular research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Executive Summary of Disposal Procedures
This compound is a synthetic peptide that requires careful handling and disposal. While its classification as a hazardous waste is not uniformly defined across all safety data sheets (SDS), a conservative approach is recommended due to its potent physiological effects. This guide outlines procedures for treating this compound as a chemical waste, ensuring its proper containment, labeling, and disposal through a licensed hazardous waste contractor.
This compound: Safety and Handling Profile
Before disposal, it is essential to understand the chemical and safety properties of this compound.
| Property | Data |
| Chemical Name | L-Aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine acetate salt |
| Appearance | White to off-white powder[1] |
| Solubility | Soluble in water |
| Storage Conditions | Store at ≤ -10°C[1] |
| Hazard Classification | Varies by supplier. Some sources classify it as not hazardous, while others indicate it is harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. A conservative approach treating it as hazardous is recommended. |
Step-by-Step Disposal Protocol
The following protocol provides a clear, step-by-step process for the safe disposal of this compound from a research laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to the conflicting safety information and potent biological activity, it is prudent to manage all this compound waste as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste streams like regular trash or biohazardous waste (unless the biohazardous waste is also contaminated with the chemical).
Step 2: Collection and Containment
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that cannot be decontaminated in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the container securely capped when not in use.
-
Step 3: Labeling
Proper labeling is crucial for regulatory compliance and the safety of waste handlers.
-
Label Contents: Clearly label the waste container with the words "Hazardous Waste."
-
Identify Constituents: List all chemical constituents, including "this compound" and any solvents or buffers present, with their approximate concentrations.
Step 4: Storage
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.
-
Segregation: Store the waste away from incompatible materials.
Step 5: Disposal
-
Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink.
-
Documentation: Maintain records of all hazardous waste generated and disposed of in accordance with your institution's policies and local regulations.
Deactivation of this compound
While not a substitute for proper hazardous waste disposal, chemical deactivation can be considered as a preliminary step to reduce the biological activity of this compound, particularly for dilute solutions resulting from experimental procedures. Angiotensin II is a peptide and can be degraded by proteases or harsh chemical conditions. Angiotensin-converting enzyme 2 (ACE2) is known to cleave and inactivate Angiotensin II.[2] However, the practical application of enzymatic degradation for waste disposal in a laboratory setting may not be feasible.
A more practical approach for chemical degradation could involve hydrolysis of the peptide bonds. This can be achieved by treatment with a strong acid or base. However, this process itself generates a hazardous waste stream that must be neutralized and disposed of properly. Consult with your institution's EHS office before attempting any chemical deactivation procedure.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS protocols for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Angiotensin II Acetate
For Immediate Implementation: This document provides essential safety and logistical protocols for handling Angiotensin II acetate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research.
This compound, a potent vasoactive peptide, requires meticulous handling to mitigate risks of exposure and ensure experimental accuracy. This guide furnishes detailed operational and disposal plans, empowering researchers, scientists, and drug development professionals with the procedural knowledge for safe and effective use.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the required PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment |
| Handling Lyophilized Powder (weighing, aliquoting) | - NIOSH-approved respirator- Chemical-resistant rubber gloves- Chemical safety goggles- Lab coat |
| Handling Solutions (reconstitution, dilutions) | - Chemical-resistant rubber gloves- Chemical safety goggles- Lab coat |
| General Laboratory Operations | - The usual precautionary measures for handling chemicals should be followed.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram illustrates the key stages of the safe handling workflow for this compound, from initial receipt to final disposal.
Step-by-Step Procedures
1. Receipt and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name, CAS number (4474-91-3), and quantity match the order specifications.[1]
-
Don appropriate PPE (gloves and lab coat) before opening the package in a designated receiving area.
2. Storage:
-
Lyophilized Powder: Store in a tightly sealed container in a freezer at -20°C for long-term stability.[3] Protect from light and moisture.[4]
-
Solutions: Once reconstituted, use immediately if possible. For short-term storage, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Weighing and Reconstitution:
-
Engineering Controls: All handling of the lyophilized powder must be conducted in a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.
-
Weighing: Use a calibrated analytical balance. Tare the weigh boat or vial before adding the powder. Handle the powder carefully to minimize the creation of airborne dust.
-
Reconstitution: Slowly add the desired solvent (e.g., sterile water or a suitable buffer) to the vial containing the lyophilized powder. Gently swirl or vortex to dissolve the peptide; do not shake vigorously.
4. Experimental Use:
-
When working with solutions of this compound, always wear gloves and a lab coat to prevent skin contact.
-
Use calibrated pipettes for accurate measurement and transfer of solutions.
-
Conduct all experimental procedures in a clean and organized workspace to prevent cross-contamination.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills of solutions, absorb the material with an inert absorbent material (e.g., paper towels). Decontaminate the area with a suitable cleaning agent.
-
Large Spills or Powder Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Carefully sweep or scoop up the spilled powder, avoiding dust generation. Collect the spilled material in a sealed container for disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Contaminated Materials: All waste containing this compound, including empty vials, used pipette tips, and contaminated PPE, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
